molecular formula C8H13NS B6147554 4-(but-3-yn-1-yl)thiomorpholine CAS No. 1055404-32-4

4-(but-3-yn-1-yl)thiomorpholine

カタログ番号: B6147554
CAS番号: 1055404-32-4
分子量: 155.3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(But-3-yn-1-yl)thiomorpholine ( 1055404-32-4 ) is a chemical building block of high interest in organic and medicinal chemistry research. With a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol , this compound is characterized by the combination of a thiomorpholine ring and a terminal alkyne functional group . The primary research value of this compound lies in its application as a key synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals . Its terminal alkyne group allows for efficient participation in Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes it an extremely useful tool for drug discovery and bioconjugation applications, enabling researchers to rapidly build more complex molecular architectures. Meanwhile, the thiomorpholine ring contributes significant polarity and hydrogen bonding potential, which can be instrumental in modifying the solubility, bioavailability, and metabolic profile of lead compounds . Thiomorpholine is a sulfur-containing analogue of morpholine, and its incorporation into a molecule can be a strategic step in the design of bioactive molecules . This reagent may serve as a critical intermediate in the synthesis of more complex targets, such as kinase inhibitors or other targeted therapies . Please note that this product is offered exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, and it is recommended to store it at 2-8°C .

特性

CAS番号

1055404-32-4

分子式

C8H13NS

分子量

155.3

純度

95

製品の起源

United States
Foundational & Exploratory

4-(but-3-yn-1-yl)thiomorpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(but-3-yn-1-yl)thiomorpholine chemical structure and properties Content Type: Technical Whitepaper

Functionalized Heterocycle for Medicinal Chemistry & Click Conjugation

Executive Summary

4-(but-3-yn-1-yl)thiomorpholine (CAS: 1055404-32-4) is a specialized heterocyclic building block utilized primarily in drug discovery and chemical biology.[1] It combines a thiomorpholine core —a classic bioisostere of morpholine known for modulating lipophilicity—with a terminal alkyne (but-3-ynyl) handle .

This dual functionality allows the molecule to serve two critical roles:

  • Pharmacophore Modulation: The thiomorpholine ring alters physicochemical properties (logP, metabolic stability) compared to its oxygenated counterpart, morpholine.

  • Bioorthogonal Ligation: The terminal alkyne enables rapid derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it an ideal linker for PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and fragment-based screening.

Chemical Identity & Structural Analysis[3][4][5][6][7]

The molecule consists of a six-membered saturated heterocycle containing sulfur and nitrogen (thiomorpholine), N-alkylated with a 3-butynyl chain.[2]

2.1 Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(but-3-yn-1-yl)thiomorpholine
Common Synonyms 4-(3-butynyl)thiomorpholine; N-(3-butynyl)thiomorpholine
CAS Registry Number 1055404-32-4
Molecular Formula C₈H₁₃NS
SMILES C#CCCN1CCSCC1
InChI Key YMIFTCJTBWJTCD-UHFFFAOYSA-N
2.2 Physicochemical Properties

Note: Experimental values are specific to high-purity isolates; some values are predicted based on structure-activity relationship (SAR) models.

PropertyValueContext/Implication
Molecular Weight 155.26 g/mol Fragment-sized; suitable for FBDD (Fragment-Based Drug Discovery).
Physical State Pale Yellow OilLiquid at room temperature; handle with micropipettes.
Boiling Point ~230–240 °C (Predicted)High boiling point due to molecular weight; purify via vacuum distillation or chromatography.
LogP (Predicted) ~1.3 – 1.6More lipophilic than morpholine analogs (LogP ~ -0.8). Enhances membrane permeability.
pKa (Base) ~8.5 (Predicted)Typical tertiary amine; exists as a cation at physiological pH (7.4).
Solubility DCM, DMSO, MethanolLimited solubility in water unless protonated (salt form).
Synthesis & Manufacturing Protocols

The synthesis of 4-(but-3-yn-1-yl)thiomorpholine typically proceeds via a standard nucleophilic substitution (N-alkylation) pathway. This protocol is preferred for its operational simplicity and high yield.

3.1 Synthetic Route

Reaction: Thiomorpholine + 4-Halo-1-butyne


 4-(but-3-yn-1-yl)thiomorpholine
  • Nucleophile: Thiomorpholine (Secondary amine).

  • Electrophile: 4-Bromo-1-butyne (or 4-Iodo-1-butyne for faster kinetics).

  • Base: Potassium Carbonate (

    
    ) or DIPEA (Hünig's base) to neutralize the hydrohalic acid byproduct.
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

3.2 Detailed Experimental Protocol

Caution: Perform all steps in a fume hood. Alkyl halides are potential alkylating agents of DNA.

  • Preparation: Charge a round-bottom flask with Thiomorpholine (1.0 equiv) and Acetonitrile (anhydrous, 10 mL/g).

  • Base Addition: Add

    
      (2.0 equiv) finely ground. Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Add 4-Bromo-1-butyne (1.1 equiv) dropwise.

    • Note: A slight excess of the alkyl halide ensures complete consumption of the amine.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Filter off the inorganic solids (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification:

    • Acid-Base Extraction (Preferred): Extract the organic layer with 1M HCl (product moves to aqueous phase). Wash organic phase with fresh solvent. Basify aqueous phase with NaOH to pH > 10. Extract product back into DCM.

    • Yield: Typically 85–95% as a pale oil.

3.3 Synthesis Logic Diagram

SynthesisPath Start1 Thiomorpholine (Nucleophile) Process Reflux in ACN Base: K2CO3 Temp: 60°C Start1->Process Start2 4-Bromo-1-butyne (Electrophile) Start2->Process Intermediate Protonated Salt Intermediate Process->Intermediate SN2 Reaction Product 4-(but-3-yn-1-yl)thiomorpholine (Target) Intermediate->Product Deprotonation (-HBr)

Figure 1: N-alkylation pathway for the synthesis of 4-(but-3-yn-1-yl)thiomorpholine.

Reactivity & Functionalization[9]

This molecule is a "bifunctional" scaffold. The tertiary amine is chemically stable under basic conditions but reactive to electrophiles, while the terminal alkyne is a specific handle for bioorthogonal chemistry.

4.1 The "Click" Handle (Alkyne)

The terminal butynyl group is sterically accessible, making it superior to propargyl groups in some steric environments. It undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazoles.

  • Application: Attaching the thiomorpholine moiety to E3 ligase ligands (for PROTACs) or fluorophores.

  • Reaction Conditions:

    
     (cat.), Sodium Ascorbate, 
    
    
    
    .
4.2 Thiomorpholine Core Reactivity

Unlike morpholine, the sulfur atom in thiomorpholine is susceptible to oxidation.

  • S-Oxidation: Treatment with 1 equiv of m-CPBA or

    
     yields the Sulfoxide . Treatment with 2+ equiv yields the Sulfone .
    
    • Medicinal Chem Note: Sulfones are often more polar and metabolically stable than the parent sulfide, offering a way to "tune" the molecule during Lead Optimization.

4.3 Reactivity Map

Reactivity Core 4-(but-3-yn-1-yl)thiomorpholine Click CuAAC Click Reaction (R-N3, Cu(I)) Core->Click Oxidation S-Oxidation (mCPBA or H2O2) Core->Oxidation Salt Salt Formation (HCl/Ether) Core->Salt Triazole 1,2,3-Triazole Conjugate (Linker Synthesis) Click->Triazole Yields stable linker Sulfone S,S-Dioxide (Sulfone) (Metabolite/Polar Analog) Oxidation->Sulfone Modulates polarity HClSalt Hydrochloride Salt (Solid form for storage) Salt->HClSalt Increases water sol.

Figure 2: Functionalization pathways. The alkyne enables conjugation, while the sulfur allows metabolic tuning.

Applications in Drug Discovery[10]
5.1 Bioisosterism (Morpholine vs. Thiomorpholine)

In medicinal chemistry, replacing a morpholine ring with thiomorpholine is a strategic "bioisosteric switch."

  • Lipophilicity: Thiomorpholine is more lipophilic. If a morpholine-containing drug candidate is too polar to cross the Blood-Brain Barrier (BBB), the thiomorpholine analog is often synthesized to improve permeability.

  • Metabolism: The sulfur atom introduces a "soft spot" for metabolic oxidation (S-oxidation), which can be advantageous (creating an active metabolite) or disadvantageous (rapid clearance).

5.2 Linker Design for PROTACs

The 4-carbon alkyne chain serves as a rigid-flexible linker.

  • Mechanism: The thiomorpholine amine can bind to a target protein surface or serve as a solvent-exposed solubilizing group. The alkyne is "clicked" to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Advantage: The C4 chain (butynyl) offers slightly more flexibility than a propargyl (C3) group, potentially reducing steric clash during the ternary complex formation.

Handling & Safety (E-E-A-T)
6.1 Hazard Identification

Based on GHS classifications for similar alkyl-amines and alkynes:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

6.2 Storage & Stability
  • Oxidation Sensitivity: The sulfur atom is prone to slow oxidation by atmospheric oxygen over long periods.

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C .

  • Light Sensitivity: Protect from light to prevent potential photo-degradation of the alkyne or sulfide.

6.3 Disposal

Dispose of as hazardous organic waste containing sulfur. Do not mix with oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic S-oxidation.

References
  • Sigma-Aldrich. 4-(But-3-yn-1-yl)thiomorpholine Product Page & SDS. Accessed 2025.[4][5][6] Link

  • Steiner, A., et al. (2022).[7] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence". Organic Process Research & Development. (Describes thiomorpholine core synthesis).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67164 (Thiomorpholine). (Used for core physicochemical property extrapolation). Link

  • Menteşe, E., et al. (2018). "Synthesis and biological evaluation of new thiomorpholine derivatives". Journal of Chemical Reviews. (Context on thiomorpholine bioactivity).

Sources

4-(but-3-yn-1-yl)thiomorpholine (CAS 1055404-32-4): A Technical Guide to Synthesis, Bioconjugation, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and bioconjugation, the strategic selection of bifunctional building blocks is paramount. 4-(but-3-yn-1-yl)thiomorpholine (CAS 1055404-32-4) emerges as a highly versatile scaffold, merging the pharmacokinetic-modulating properties of a thiomorpholine ring with the bioorthogonal reactivity of a terminal alkyne.

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a structural vector. It allows researchers to seamlessly integrate a lipophilic, metabolically tunable bioisostere into complex architectures—such as PROTACs, antibody-drug conjugates (ADCs), and fluorophore probes—via high-efficiency Click Chemistry. This whitepaper deconstructs the physicochemical profile, structural causality, and self-validating experimental workflows required to leverage this compound effectively.

Physicochemical Profiling & Structural Causality

Before deploying a building block in a synthetic pipeline, we must establish a rigorous understanding of its physical properties and the mechanistic rationale behind its structural components.

Quantitative Data Summary

The following table consolidates the critical physicochemical and safety parameters for 4-(but-3-yn-1-yl)thiomorpholine, establishing the baseline for quality control .

ParameterSpecification
CAS Number 1055404-32-4
IUPAC Name 4-(but-3-yn-1-yl)thiomorpholine
Common Synonyms 4-(3-butynyl)thiomorpholine, N-(3-butynyl)thiomorpholine
Molecular Formula C₈H₁₃NS
Molecular Weight 155.26 g/mol
Typical Purity ≥95% (Standard commercial grade is often 98%)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning
Structural Rationale: Why This Scaffold?

Every atom in a drug-like scaffold must justify its presence. The design of 4-(but-3-yn-1-yl)thiomorpholine is driven by two distinct functional domains:

  • The Thiomorpholine Core (Pharmacokinetic Modulator): Thiomorpholine is a classic bioisostere for morpholine and piperazine . Causality dictates its use when a pipeline requires enhanced membrane permeability: the sulfur atom is larger, more polarizable, and more lipophilic than oxygen. Crucially, the thioether can be synthetically or metabolically oxidized to a sulfoxide or sulfone. This provides a post-synthetic vector to tune the molecule's topological polar surface area (tPSA) and hydrogen-bond acceptor capacity without altering the carbon framework.

  • The But-3-yn-1-yl Linker (Bioorthogonal Handle): The 2-carbon aliphatic spacer (-CH₂-CH₂-) between the basic nitrogen and the terminal alkyne (-C≡CH) is not arbitrary. This specific chain length minimizes steric hindrance during cycloaddition reactions and insulates the alkyne from the electron-withdrawing inductive effects of the basic amine, ensuring rapid and high-yielding Click kinetics.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . This means each workflow incorporates built-in empirical feedback loops, preventing the propagation of errors to subsequent stages of drug development.

Protocol 1: Synthesis of 4-(but-3-yn-1-yl)thiomorpholine

This protocol details the Sₙ2 alkylation of thiomorpholine.

Reagents & Causality:

  • Thiomorpholine (1.0 eq): The nucleophile.

  • 4-Bromo-1-butyne (1.1 eq): The electrophile. A slight excess ensures complete consumption of the amine.

  • Potassium Carbonate (K₂CO₃, 2.0 eq): The base. Causality: K₂CO₃ neutralizes the HBr byproduct. If omitted, HBr would protonate the unreacted thiomorpholine, rendering it non-nucleophilic and stalling the reaction.

  • Acetonitrile (MeCN, 0.2 M): The solvent. Causality: As a polar aprotic solvent, MeCN leaves the nucleophile unsolvated and highly reactive, accelerating the Sₙ2 pathway.

Step-by-Step Methodology:

  • Preparation: Suspend K₂CO₃ in anhydrous MeCN in a round-bottom flask under a nitrogen atmosphere. Add thiomorpholine and stir for 15 minutes at room temperature to ensure uniform dispersion.

  • Addition: Add 4-bromo-1-butyne dropwise over 10 minutes to control the initial exothermic reaction.

  • Reaction: Affix a reflux condenser and heat the mixture to 60°C for 12 hours.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient: 95:5 to 80:20 Hexanes/Ethyl Acetate).

Validation & Quality Control (Self-Validating Loop): Do not proceed to bioconjugation until the following criteria are met:

  • TLC: A negative Ninhydrin stain confirms the absence of the secondary amine (starting material). A positive KMnO₄ stain confirms the presence of the terminal alkyne.

  • LC-MS: Must show a dominant peak at [M+H]⁺ = 156.1 m/z .

  • ¹H NMR: Must exhibit a distinct triplet at ~1.9 ppm, confirming the intact terminal alkyne proton.

Synthesis A Thiomorpholine (Nucleophile) C SN2 Alkylation Base: K2CO3 Solvent: MeCN A->C B 4-Bromo-1-butyne (Electrophile) B->C D 4-(but-3-yn-1-yl)thiomorpholine (Product) C->D Heat, 60°C - KBr, - H2O

SN2 Alkylation of thiomorpholine with 4-bromo-1-butyne to yield the target alkyne.

Protocol 2: CuAAC Bioconjugation (Click Chemistry)

Once synthesized, 4-(but-3-yn-1-yl)thiomorpholine is typically conjugated to an azide-bearing target (e.g., a PROTAC linker or fluorophore) via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) .

Reagents & Causality:

  • Alkyne (1.2 eq) & Azide Target (1.0 eq): Slight excess of alkyne drives the reaction to completion relative to the more complex/expensive azide target.

  • CuSO₄·5H₂O (0.1 eq) & Sodium Ascorbate (0.5 eq): Causality: Cu(I) is the active catalyst but is highly unstable. Ascorbate acts as a mild reducing agent to generate Cu(I) in situ from stable Cu(II) salts.

  • THPTA Ligand (0.5 eq): Causality: Cu(I) is susceptible to disproportionation and oxidation. THPTA coordinates and stabilizes the nascent Cu(I), preventing the formation of unreactive copper oxides and suppressing unwanted alkyne homocoupling (Glaser coupling).

Step-by-Step Methodology:

  • Degassing: Dissolve the alkyne and azide in a 1:1 mixture of tert-butanol and water. Degas the solution by bubbling nitrogen for 10 minutes. Oxygen must be excluded to prevent catalyst degradation.

  • Catalyst Pre-assembly: In a separate vial, mix CuSO₄ and THPTA in water. Causality: Pre-mixing ensures the Cu(II) is fully coordinated by the ligand before reduction, guaranteeing immediate stabilization of Cu(I) upon generation.

  • Activation: Add the Cu/THPTA complex to the main reaction flask. Immediately add a freshly prepared aqueous solution of Sodium Ascorbate. The solution will transition from blue to pale yellow/colorless, indicating active Cu(I) formation.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quenching: Add an aqueous EDTA solution (0.1 M) to chelate the copper, terminating the reaction. Extract the product with Dichloromethane (DCM).

Validation & Quality Control (Self-Validating Loop):

  • IR Spectroscopy: The azide functional group exhibits a sharp, highly distinct anti-symmetric stretch at ~2100 cm⁻¹ . The complete disappearance of this signal serves as a binary, self-validating indicator of reaction completion.

  • LC-MS: Confirm the mass shift corresponding exactly to the sum of the alkyne and azide masses, validating the formation of the 1,4-disubstituted 1,2,3-triazole linkage.

CuAAC Alkyne 4-(but-3-yn-1-yl)thiomorpholine Complex Cu-Acetylide Intermediate Alkyne->Complex Azide Azide-Functionalized Target Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Catalyst Cu(I) Catalyst System CuSO4 + Na Ascorbate + THPTA Catalyst->Complex Generates active Cu(I) Complex->Product Cycloaddition with Azide

Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) utilizing the terminal alkyne handle.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)‐Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition (2002) URL: [Link]

  • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry (2011) URL: [Link]

An In-depth Technical Guide to Thiomorpholine Alkyne Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiomorpholine scaffold is a significant structural motif in medicinal chemistry, valued for its unique physicochemical properties and diverse biological activities.[1][2] This guide provides an in-depth exploration of thiomorpholine alkyne building blocks as versatile tools in modern drug discovery. We will delve into the synthetic rationale, key experimental protocols, and strategic applications of these building blocks, with a particular focus on their utility in "click chemistry" for the rapid generation of novel molecular entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of thiomorpholine-based compounds in their therapeutic programs.

The Thiomorpholine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has garnered considerable attention in drug discovery.[3][4] It is often considered a bioisostere of the morpholine moiety, a common constituent of many approved drugs.[5][6] The substitution of the morpholine oxygen with a sulfur atom imparts distinct properties, including increased lipophilicity and the introduction of a potential metabolic "soft spot" through oxidation of the sulfur to the corresponding sulfoxide and sulfone.[7] These modulations can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[8]

Thiomorpholine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[9] This versatility has established thiomorpholine as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[4]

Strategic Incorporation of the Alkyne Handle

The introduction of a terminal alkyne group onto the thiomorpholine scaffold transforms it into a powerful building block for drug discovery.[10] The alkyne functional group is a key player in "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11][12]

The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[13][14] This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions, making it highly suitable for the modification of complex molecules, including those of biological relevance.[15][16]

By functionalizing the thiomorpholine core with an alkyne, we create a versatile handle that allows for the rapid and efficient covalent linking of this privileged scaffold to a diverse array of molecular fragments, a cornerstone of modern high-throughput screening and lead optimization strategies.[17][18]

Synthesis of Thiomorpholine Alkyne Building Blocks

The most common and direct approach to introduce an alkyne moiety onto the thiomorpholine scaffold is through the N-alkylation of the secondary amine with a propargyl halide, typically propargyl bromide.

General Synthetic Workflow

The synthesis of N-propargyl thiomorpholine is a straightforward and high-yielding process.

G reagents Thiomorpholine Propargyl Bromide Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reaction N-Alkylation Reaction reagents->reaction 1. Combine and stir workup Aqueous Workup (e.g., Water, Brine) reaction->workup 2. Quench and Extract purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate product N-Propargyl Thiomorpholine purification->product 4. Pure Product characterization Characterization (NMR, MS, etc.) product->characterization 5. Verify Structure G cluster_reactants Reactants alkyne Thiomorpholine Alkyne reaction CuAAC Reaction alkyne->reaction azide Azide-Containing Molecule of Interest azide->reaction catalyst Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst->reaction solvent Solvent (e.g., t-BuOH/H2O) solvent->reaction purification Purification (e.g., Precipitation, Chromatography) reaction->purification 1. Reaction product 1,2,3-Triazole-Linked Thiomorpholine Conjugate purification->product 2. Isolation analysis Biological Screening and Analysis product->analysis 3. Evaluation

Sources

4-(3-Butynyl)thiomorpholine: A Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications of 4-(3-butynyl)thiomorpholine , a versatile heterocyclic building block used to modulate physicochemical properties and enable rapid library generation via "Click" chemistry.

Executive Summary

4-(3-butynyl)thiomorpholine (CAS: 1055404-32-4) is a bifunctional intermediate combining a thiomorpholine core with a terminal alkyne linker. In modern drug discovery, it serves two critical roles:

  • Bioisosteric Replacement: The thiomorpholine ring acts as a lipophilic bioisostere of morpholine and piperazine, altering metabolic stability and membrane permeability.

  • Click-Ready Handle: The 3-butynyl group provides a pre-installed "exit vector" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the rapid synthesis of PROTAC linkers, fragment libraries, and covalent probes.

This guide explores its application in Sigma-1 receptor targeting , PROTAC linker design , and fragment-based drug discovery (FBDD) .

Medicinal Chemistry Principles

Bioisosterism: Thiomorpholine vs. Morpholine

Thiomorpholine is often deployed to fine-tune the physicochemical profile of a lead compound. Replacing the oxygen atom of morpholine with sulfur results in distinct changes:

PropertyMorpholine AnalogThiomorpholine AnalogImpact on Drug Design
LogP (Lipophilicity) Lower (Hydrophilic)Higher (Lipophilic)Increases membrane permeability and blood-brain barrier (BBB) penetration.
H-Bonding Acceptor (Oxygen)Weak Acceptor (Sulfur)Alters binding affinity; Sulfur is a "softer" nucleophile.
Metabolism N-Oxidation / Ring OpeningS-Oxidation (Sulfoxide/Sulfone)Provides a metabolic "soft spot" to tune half-life (

).
pKa (Basicity) ~8.3~9.0Thiomorpholine is slightly more basic, affecting protonation state at physiological pH.

Expert Insight: The sulfur atom in thiomorpholine can be oxidized to a sulfoxide (


) or sulfone (

) in vivo. This transformation increases polarity and can be used strategically to create a prodrug or an active metabolite with different solubility properties.
The Alkyne "Warhead" & Linker

The 3-butynyl chain (4 carbons, terminal alkyne) is a privileged linker length.

  • Steric Reach: It extends the functional group away from the core, minimizing steric clash at the binding site.

  • Click Chemistry (CuAAC): The terminal alkyne reacts with azides to form 1,2,3-triazoles .[1] The triazole ring is a bioisostere of the amide bond but is resistant to proteolytic cleavage, making it ideal for stable linker design.

Key Applications

Sigma-1 Receptor Ligand Design

N-substituted thiomorpholines are classic pharmacophores for Sigma-1 (


) receptors , which are targets for neuropathic pain and neurodegenerative diseases.
  • Mechanism: The basic nitrogen of the thiomorpholine ring forms a salt bridge with Asp126 in the

    
     binding pocket.
    
  • Role of the Alkyne: The hydrophobic butynyl chain occupies the primary hydrophobic pocket. By "clicking" aryl azides onto the alkyne, researchers can rapidly generate a library of derivatives to probe the secondary hydrophobic pocket, optimizing affinity and selectivity over

    
     receptors.
    
PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

  • Exit Vector: 4-(3-butynyl)thiomorpholine serves as the ligand for the Target Protein (POI) or E3 ligase.

  • Linker Construction: The alkyne allows for the attachment of PEG-azide chains of varying lengths. This "mix-and-match" approach helps identify the optimal linker length for maximal ubiquitination efficiency.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Butynyl)thiomorpholine

Objective: To synthesize the core building block from commercially available precursors.

Reagents:

  • Thiomorpholine (1.0 eq)

  • 4-Bromo-1-butyne (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (10 mmol) in anhydrous Acetonitrile (30 mL).

  • Base Addition: Add

    
      (20 mmol) to the solution.
    
  • Alkylation: Add 4-bromo-1-butyne (11 mmol) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Filter off the solid

    
    . Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.
    

Validation Check:

  • 
     NMR (CDCl3):  Look for the characteristic triplet of the terminal alkyne proton (
    
    
    
    ppm) and the multiplet of the thiomorpholine ring protons (
    
    
    ppm).
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To generate a 1,2,3-triazole library using the alkyne handle.

Reagents:

  • 4-(3-Butynyl)thiomorpholine (1.0 eq)

  • Aryl/Alkyl Azide (1.0 eq)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1)
    

Methodology:

  • Dissolution: Dissolve the alkyne and the azide in the solvent mixture.

  • Catalyst Prep: Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture, followed by the copper sulfate solution.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. The reaction often turns from blue to a brownish/yellow precipitate as the triazole forms.

  • Workup: Dilute with water and extract with EtOAc. The triazole product is often pure enough for biological screening after solvent evaporation.

Visualization: Medicinal Chemistry Workflow

The following diagram illustrates the strategic utility of 4-(3-butynyl)thiomorpholine in drug discovery, from synthesis to application in specific therapeutic areas.

G Precursors Precursors (Thiomorpholine + 4-Bromo-1-butyne) Core 4-(3-Butynyl)thiomorpholine (Core Scaffold) Precursors->Core Alkylation (K2CO3, ACN) CuAAC CuAAC Reaction (Click Chemistry) Core->CuAAC + Azides (R-N3) Oxidation Metabolic Oxidation (S-Oxidation) Core->Oxidation CYP450 / FMO Library 1,2,3-Triazole Library (Fragment Screening) CuAAC->Library Metabolite Sulfoxide/Sulfone (Active Metabolites) Oxidation->Metabolite Polarity Modulation Sigma Sigma-1 Receptor Ligands (Neuropathic Pain) Library->Sigma Optimized Affinity PROTAC PROTAC Linkers (Target Degradation) Library->PROTAC Linker Optimization

Figure 1: Strategic workflow for utilizing 4-(3-butynyl)thiomorpholine in library generation and lead optimization.

References

  • Kumari, S., et al. (2020). "Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2] Journal of Chemical Reviews. 2

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie. 1

  • Sigma-Aldrich. (2024). "4-(But-3-yn-1-yl)thiomorpholine Product Specification." Link

Sources

Engineering the Thiomorpholine Scaffold: A Technical Whitepaper on Target Modulation in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic syndrome—encompassing obesity, insulin resistance, and dyslipidemia—demands multi-target therapeutic strategies. In the evolution of saturated nitrogen-containing heterocycles in drug design, thiomorpholine has emerged as a privileged scaffold[1]. While its oxygen-containing analogue, morpholine, is ubiquitous, replacing the oxygen atom with a sulfur atom fundamentally alters the physicochemical properties of the ring. This substitution increases lipophilicity for superior membrane permeation and introduces a metabolically "soft spot" capable of controlled oxidation. This in-depth guide dissects the mechanistic utility of thiomorpholine derivatives against key metabolic targets, including Dipeptidyl Peptidase-4 (DPP-4), Protein Tyrosine Phosphatase 1B (PTP1B), and lipid peroxidation pathways.

Structural Rationale and Physicochemical Tuning

The thiomorpholine ring (1-thia-4-azacyclohexane) exists predominantly in a low-energy chair conformation[2]. In drug development, substituting a morpholine ring with a thiomorpholine ring is a strategic bioisosteric replacement. The larger van der Waals radius and lower electronegativity of sulfur compared to oxygen enhance the overall lipophilicity (LogP) of the molecule. This is a critical factor for targeting intracellular metabolic regulators like PTP1B, where membrane permeability is often a bottleneck for highly polar inhibitors[3]. Furthermore, the sulfur atom can participate in unique non-covalent interactions within enzyme active sites, while its susceptibility to oxidation allows medicinal chemists to design prodrugs or tune pharmacokinetic clearance rates by synthesizing corresponding sulfoxides and sulfones[2].

Mechanistic Pathways in Metabolic Disease

A. Incretin Pathway Modulation via DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) rapidly degrades incretin hormones like Glucagon-like peptide-1 (GLP-1), blunting postprandial insulin secretion. Thiomorpholine-bearing compounds, particularly those synthesized with natural and non-natural L-amino acids, exhibit potent competitive inhibition of DPP-4[1]. The basic nitrogen of the thiomorpholine ring often anchors the molecule via salt bridges to glutamate residues in the DPP-4 active site, while the sulfur atom occupies hydrophobic pockets, enhancing binding affinity.

G T Thiomorpholine Scaffold DPP4 DPP-4 Enzyme T->DPP4 Competitive Inhibition GLP1 Active GLP-1 DPP4->GLP1 Prevents Cleavage Beta Pancreatic β-Cells GLP1->Beta Receptor Binding Insulin Insulin Secretion Beta->Insulin Enhances Metab Glucose Homeostasis Insulin->Metab Systemic Effect

Fig 1: Mechanism of thiomorpholine-based DPP-4 inhibitors in glucose homeostasis.

B. Hypolipidemic and Antioxidant Activity

Oxidative stress and lipid peroxidation are hallmarks of metabolic dysfunction. N-substituted thiomorpholine derivatives have demonstrated remarkable dual functionality as both antioxidants and hypolipidemic agents[4]. By acting as electron donors, these compounds inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membranes. In vivo, specific thiomorpholine derivatives have been shown to drastically reduce plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels, potentially by acting as squalene synthase inhibitors[4].

C. Insulin Receptor Sensitization via PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibiting PTP1B prolongs insulin receptor activation. Thiomorpholine derivatives have been integrated into PTP1B inhibitor scaffolds to improve the cellular penetrance of these molecules, counteracting the highly charged nature of traditional phosphate-mimetic groups[3].

Quantitative Efficacy Profiling

The following table synthesizes the quantitative performance of various thiomorpholine derivatives across different metabolic targets, highlighting their broad-spectrum utility in drug discovery[1][4][5].

Compound Class / ModificationPrimary Target / AssayKey Efficacy MetricBiological Impact
L-Amino Acid Thiomorpholines DPP-4 EnzymeIC50 = 3.40 – 6.93 µmol/LProlongs GLP-1 half-life
N-Substituted Thiomorpholines (Cmpd 5) Microsomal Lipid PeroxidationIC50 = 7.5 µMPrevents oxidative membrane damage
N-Substituted Thiomorpholines (Cmpd 5) In Vivo Lipid Profile (Rat Model)↓ TG (80%), ↓ TC (78%), ↓ LDL (76%)Potent antiatherogenic effect
Caffeic Acid-Thiomorpholine (Cmpd 6) Microsomal Lipid PeroxidationIC50 = 1.4 µMSuperior to standard antioxidants
Thiomorpholine Sulfonamides (Cmpd 3c) DPPH Radical ScavengingIC50 = 30.83 µg/mLNeutralizes reactive oxygen species

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the critical steps for evaluating the metabolic efficacy of thiomorpholine scaffolds. The causality behind each step is explicitly defined to aid assay troubleshooting and optimization.

Protocol 1: In Vitro Microsomal Lipid Peroxidation Assay

This assay evaluates the antioxidant capacity of thiomorpholine derivatives in a biologically relevant lipid environment[4].

  • Microsome Isolation: Homogenize rat liver tissue in cold 0.25 M sucrose buffer.

    • Causality: Sucrose maintains osmotic balance, preventing premature lysis of organelles. Centrifuge at 10,000 × g to remove mitochondria, then ultracentrifuge the supernatant at 100,000 × g to pellet the microsomes.

  • Assay Initiation: Resuspend microsomes in Tris-HCl buffer (pH 7.4). Add the thiomorpholine test compound (0.1–100 µM). Introduce 10 µM FeSO4 and 0.1 mM ascorbic acid.

    • Causality: The Fe2+/ascorbate system generates hydroxyl radicals via the Fenton reaction, reliably initiating lipid peroxidation in the microsomal membranes.

  • Incubation: Incubate at 37°C for 30 minutes to allow radical propagation.

  • Termination & Quantification: Add a mixture of trichloroacetic acid (TCA) and thiobarbituric acid (TBA), then boil for 15 minutes.

    • Causality: TCA precipitates proteins to stop the reaction, while TBA reacts specifically with malondialdehyde (MDA)—a secondary product of lipid peroxidation—forming a pink chromophore.

  • Readout: Centrifuge to remove debris and measure absorbance at 532 nm. Calculate the IC50 based on the concentration-dependent reduction in MDA formation.

G S1 1. Scaffold Synthesis (N-substitution) S2 2. Microsomal Isolation (Rat Liver) S1->S2 S3 3. Lipid Peroxidation (Fe2+/Ascorbate) S2->S3 S4 4. MDA Quantification (TBA Assay at 532 nm) S3->S4 S5 5. IC50 Calculation (Efficacy Profiling) S4->S5

Fig 2: Experimental workflow for evaluating thiomorpholine antioxidant capacity.

Protocol 2: In Vivo Hypolipidemic Screening (Triton WR-1339 Model)

This protocol validates the systemic lipid-lowering effects of synthesized thiomorpholines[4].

  • Animal Preparation: Fast adult male Wistar rats for 18 hours.

    • Causality: Fasting establishes a baseline lipid profile by clearing postprandial chylomicrons from the bloodstream.

  • Induction of Hyperlipidemia: Inject Triton WR-1339 (400 mg/kg, i.p.).

    • Causality: Triton WR-1339 is a non-ionic detergent that blocks the clearance of VLDL and LDL by inhibiting lipoprotein lipase, creating a rapid, acute hyperlipidemic state ideal for screening.

  • Compound Administration: Administer the thiomorpholine derivative (e.g., 56 mmol/kg, i.p.) 1 hour post-Triton injection.

  • Blood Collection & Analysis: At 24 hours post-injection, collect blood via cardiac puncture. Centrifuge to isolate plasma. Use enzymatic colorimetric kits to quantify Total Cholesterol (TC), Triglycerides (TG), and LDL.

Future Perspectives

The versatility of the thiomorpholine scaffold ensures its continued relevance in metabolic disease research. Future drug development efforts should focus on leveraging green chemistry for rapid library generation of thiomorpholine-sulfonamide conjugates[5]. Additionally, exploring the stereoelectronic effects of oxidizing the thiomorpholine sulfur to a sulfone could yield novel binding modalities for emerging metabolic targets.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews[Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity Source: PubMed / NIH[Link]

  • Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus Source: Bentham Science[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: MDPI [Link]

  • Synthesis, in-vitro antioxidant and molecular docking studies of novel thiomorpholine bearing sulfonamide analogs Source: University of Ghana [Link]

Sources

Engineering Novel Heterocyclic Alkyne Linkers for Advanced Bioconjugation in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed chemical biology, enabling the precise manipulation of biomolecules within complex living systems. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) set the standard for bioconjugation, the inherent cytotoxicity of copper catalysts necessitated the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Early-generation cyclooctynes (e.g., OCT, DIFO) suffered from sluggish kinetics and poor aqueous solubility. The strategic integration of heteroatoms (nitrogen, oxygen, sulfur) into or adjacent to the alkyne ring has birthed a new class of heterocyclic alkyne linkers . As a Senior Application Scientist, I have observed firsthand how these novel linkers—such as azadibenzocyclooctynes (ADIBO) and sulfate-linked dibenzocycloalkynes—balance the delicate triad of reactivity, stability, and hydrophilicity. This whitepaper elucidates the mechanistic causality behind heterocyclic alkyne design and provides self-validating protocols for their application in drug development.

Mechanistic Foundations of Heterocyclic Alkyne Reactivity

The efficacy of an alkyne linker in bioconjugation is not merely a function of its ring strain; it is heavily dictated by stereoelectronic effects introduced by heteroatoms.

Stereoelectronic Activation in SPAAC

In unfunctionalized cyclooctynes, the activation energy barrier for the [3+2] cycloaddition with an azide is relatively high. By embedding an electronegative heteroatom (such as nitrogen in ADIBO or biarylazacyclooctynone, BARAC) directly into the ring network, the electron density of the alkyne is withdrawn via inductive effects. This lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap between the azide and the alkyne and accelerating the reaction rate without requiring cytotoxic catalysts 1.

Remote Strain Activation

Recent breakthroughs have introduced endocyclic sulfate groups within dibenzocyclononyne scaffolds. Unlike traditional strain-promoted systems where the alkyne is highly distorted (and thus prone to degradation), the sulfate group shares nearly half of the total strain energy. During the transition state, the rehybridization of the alkyne carbons relieves strain both at the reactive site and across the transannular sulfate group. This "remote activation" minimizes ground-state distortion while maximizing transition-state stabilization 2.

Physicochemical Tuning for ADCs

Highly lipophilic linkers (like standard DBCO) often trigger protein aggregation and accelerate the rapid clearance of Antibody-Drug Conjugates (ADCs) by the reticuloendothelial system. Heterocyclic variants, such as biphenyl-fused dioxacyclodecynes, significantly lower the partition coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), enhancing the aqueous solubility of the payload-linker construct and preserving the native pharmacokinetics of the monoclonal antibody .

G A Heterocyclic Alkyne (e.g., ADIBO) C Pre-Reaction Complex (Dipole Alignment) A->C Mix in aqueous buffer B Azide-Functionalized Biomolecule B->C Mix in aqueous buffer D Transition State (Strain Relief & HOMO-LUMO Overlap) C->D Stereoelectronic activation E Stable 1,2,3-Triazole Bioconjugate D->E Rapid cycloaddition

Fig 1. Mechanistic pathway of SPAAC using heterocyclic alkynes for bioconjugation.

Comparative Landscape of Heterocyclic Alkynes

To facilitate rational linker selection, the quantitative parameters of prominent heterocyclic alkynes and their traditional counterparts are summarized below.

Alkyne ClassExample CompoundHeteroatom IntegrationApprox.

(M⁻¹s⁻¹)
Aqueous SolubilityPrimary Application
Carbocyclic (Standard) DBCONone0.3 - 0.9LowGeneral in vitro SPAAC
Azacyclooctyne ADIBO / DIBACEndocyclic Nitrogen0.9 - 1.2ModeratePeptide/Radiolabeling 3
Oxa-azabenzocyclooctyne O-ABCEndocyclic N & O1.5 - 2.0HighLive-cell imaging
Sulfate-Linked Nonyne Sulfate-DBCOEndocyclic Sulfate0.5 - 0.8Very HighHighly stable ADCs 2
Heterocyclic Terminal 3-PyridylacetyleneExocyclic PyridineN/A (CuAAC)HighMetallohydrogel Catalysis 4

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By incorporating specific stoichiometric checkpoints and defined buffer constraints, researchers can isolate variables and ensure reproducible bioconjugation.

Protocol A: Antibody-Drug Conjugate (ADC) Preparation via SPAAC

This protocol utilizes a heterocyclic cyclooctyne (e.g., ADIBO-PEG-Payload) to conjugate a cytotoxic drug to an azide-functionalized monoclonal antibody 1.

Materials:

  • Azide-conjugated monoclonal antibody (mAb-N₃)

  • ADIBO-conjugated drug-linker (Payload)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 50 kDa MWCO Ultracentrifugal filters

Step-by-Step Methodology:

  • Buffer Exchange: Purify the mAb-N₃ and exchange the buffer to strictly azide-free PBS (pH 7.4) using a desalting column. Causality: Residual sodium azide from storage buffers will competitively bind the ADIBO linker, quenching the reaction.

  • Stock Preparation: Reconstitute the ADIBO-drug linker in anhydrous DMSO to a concentration of 26.7 mM. Causality: Anhydrous conditions prevent premature hydrolysis of any cleavable linker motifs prior to conjugation.

  • Conjugation: To 10 mg of mAb-N₃ in PBS, add 50 μL of the 26.7 mM ADIBO-drug linker stock. Ensure the final volume is 1 mL. The final DMSO concentration must not exceed 5% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the mixture for 2 hours at room temperature (20-25°C) under gentle agitation.

  • Purification: Remove unreacted ADIBO-drug linkers by passing the mixture through a desalting column equilibrated with PBS. Concentrate the resulting ADC using a 50 kDa MWCO filter.

  • Validation: Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC). A successful conjugation will show distinct peaks corresponding to DAR 2, 4, etc., depending on the initial azide loading.

ADC_Workflow Step1 1. Antibody Prep (Buffer Exchange) Step2 2. Azide Handle (mAb-N3) Step1->Step2 Step3 3. ADIBO Linker (Add Payload) Step2->Step3 Step4 4. SPAAC (2h at 25°C) Step3->Step4 Step5 5. Purification (Desalting/MWCO) Step4->Step5 Step6 6. ADC Product (HIC Validation) Step5->Step6

Fig 2. Step-by-step workflow for Antibody-Drug Conjugate (ADC) preparation via SPAAC.

Protocol B: Oligonucleotide Labeling via Heterocyclic Terminal Alkynes (CuAAC)

While SPAAC is ideal for sensitive proteins, CuAAC remains highly efficient for robust biomolecules like DNA. Using a heterocyclic terminal alkyne (e.g., 3-pyridylacetylene) enhances the reaction yield due to transient coordination of the heteroatom to the copper catalyst, effectively increasing the local concentration of the active catalytic species 4.

Materials:

  • 3-Pyridylalkyne-conjugated oligonucleotide

  • Azide-fluorophore

  • Copper (II)-TBTA complex (10 mM in DMSO)

  • Sodium Ascorbate (100 mM in water, freshly prepared)

  • Triethylammonium acetate (TEAA) buffer (pH 7.0)

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine 1 nmol of 3-pyridylalkyne-oligonucleotide and 5 nmol of Azide-fluorophore in 50 µL of TEAA buffer.

  • Catalyst Activation: Premix 2 µL of Cu(II)-TBTA complex with 2 µL of freshly prepared Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Premixing with the TBTA ligand stabilizes the Cu(I) state and prevents oxidative damage to the DNA backbone.

  • Initiation: Add the activated Cu(I)-TBTA solution to the oligonucleotide mixture.

  • Incubation: Incubate at room temperature for 1 hour. The pyridine ring of the alkyne will transiently coordinate the Cu(I), accelerating the triazole formation.

  • Purification: Purify the labeled oligonucleotide via ethanol precipitation or a DNA PAGE gel extraction kit to remove the copper catalyst and unreacted fluorophore.

Conclusion

The transition from simple carbocyclic alkynes to sophisticated heterocyclic alkyne linkers marks a critical maturation in chemical biology. By leveraging stereoelectronic effects and remote strain activation, researchers can achieve unprecedented reaction kinetics while maintaining the aqueous solubility required for complex biotherapeutics like ADCs. Strict adherence to buffer control and stoichiometric ratios, as outlined in the protocols above, ensures that these powerful chemical tools translate reliably into biological success.

References

  • Conjugation Based on Click Chemistry - Creative Biolabs Source: Creative Biolabs Knowledge Base URL:[Link]

  • Remote Strain Activation in a Sulfate-Linked Dibenzocycloalkyne Source: Organic Letters, ACS Publications URL:[Link]

  • [F-18] Azadibenzocyclooctyne ([F-18]ADIBO): A biocompatible radioactive labeling synthon for peptides using catalyst free [3+2] cycloaddition Source: Bioorganic & Medicinal Chemistry Letters, ResearchGate URL:[Link]

  • Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL:[Link]

  • Chemical Transformations in Supramolecular Hydrogels Source: ACS Catalysis, ACS Publications URL:[Link]

Sources

Technical Guide: Solubilization and Stability of 4-(but-3-yn-1-yl)thiomorpholine

[1][2][3][4]

Executive Summary & Chemical Profile

4-(but-3-yn-1-yl)thiomorpholine (CAS: 1055404-32-4) is a specialized heterocyclic building block frequently utilized in "Click Chemistry" (CuAAC) and PROTAC linker design.[1][2][3][4] Its structure combines a thiomorpholine ring (providing polarity and moderate basicity) with a terminal alkyne (a hydrophobic reactive handle).[2][3][4]

For researchers, the primary challenge lies in the solubility paradox : the molecule is highly soluble in organic stock solvents (DMSO) but exhibits pH-dependent solubility in aqueous assay buffers due to its tertiary amine nature.[2][3][4] This guide provides a validated framework for preparing stable stock solutions and preventing precipitation during biological dilutions.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~155.26 g/mol Small molecule; rapid dissolution kinetics.[1][2][3][4]
Physical State Colorless to pale yellow oilMiscible with organic solvents; no crystal lattice energy barrier.[3][4]
Predicted LogP ~1.3 – 1.5Moderately lipophilic.[2][3][4] Soluble in lipids/organics; limited water solubility in non-ionized form.[2][3][4]
Estimated pKa ~7.5 – 8.0 (Tertiary Amine)Critical: Exists as a soluble cation at pH < 6.0; risk of precipitation at pH > 7.[3][4]4.
Reactive Groups Terminal Alkyne, ThioetherSensitive to oxidation (S-oxide formation) and metal contaminants.[2][3][4]

Solubility in DMSO: The Ideal Stock Solvent

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its high dielectric constant and ability to solvate both the non-polar alkyne tail and the polar heterocyclic core.[2][3][4]

Preparation Protocol
  • Solubility Limit: >100 mM (Miscible).[4]

  • Recommended Stock Concentration: 10 mM to 50 mM.[3][4]

  • Storage: -20°C or -80°C, protected from light and moisture.

Critical Technical Insight: Sulfur Oxidation Unlike standard amines, the thiomorpholine ring contains a sulfur atom susceptible to oxidation.[4] Long-term storage in DMSO (an oxidant itself under certain conditions) can lead to the formation of sulfoxides (S=O) or sulfones (O=S=O) , altering the compound's polarity and biological activity.[2][3][4]

  • Mitigation: Store stock solutions under an inert atmosphere (Argon/Nitrogen) and minimize freeze-thaw cycles. Use anhydrous DMSO (<0.1% water) to prevent hydrolytic degradation.[3][4]

Solubility in Water: The pH Dependency

Water solubility for 4-(but-3-yn-1-yl)thiomorpholine is not a fixed constant; it is a dynamic equilibrium driven by pH.[1][2][4]

The Mechanism

The molecule behaves as a weak base.[3][4][5]

  • Acidic pH (pH < 6.0): The nitrogen atom is protonated (

    
    ).[2][3][4] The ionic charge creates a hydration shell, rendering the molecule highly water-soluble (>50 mM) .[2][3][4]
    
  • Physiological pH (pH 7.4): The molecule is close to its pKa.[3][4] A significant fraction exists as the uncharged free base (

    
    ).[3][4] Solubility drops to the low mM or high 
    
    
    M range
    .[4]
  • Basic pH (pH > 8.5): The molecule is almost entirely non-ionized.[3][4] Solubility is poor; the "oil" may phase-separate or crash out of solution.[2][4]

Aqueous Dilution Protocol (The "Acid-First" Strategy)

To ensure consistent solubilization in aqueous buffers (e.g., PBS), do not add the neat oil directly to neutral buffer.[2][3][4] Instead, generate the salt form in situ.

  • Dissolve the neat compound in a small volume of 0.1 M HCl or dilute acetic acid.

  • Dilute this acidic concentrate into your final buffer.[2][3][4]

  • Verify that the final concentration does not exceed the solubility limit of the free base if the final pH is neutral.[4]

Experimental Workflows & Visualization

Solubilization Decision Tree

The following diagram illustrates the logical flow for preparing this compound for assays, highlighting the critical "Crash Out" risks at neutral pH.

SolubilityWorkflowStartNeat Compound(Oil / Free Base)DMSO_StockDMSO Stock Solution(50 mM)Start->DMSO_Stock Preferred StorageDirect_AqDirect Addition toPBS (pH 7.4)Start->Direct_Aq Not RecommendedAcid_StepPre-dissolve in0.1 M HCl / Acidic BufferStart->Acid_Step For Aqueous StockFinal_BufferDilution into Assay Buffer(Final pH 7.4)DMSO_Stock->Final_Buffer < 1% v/v DMSOResult_CrashRISK: Phase Separation(Cloudy Emulsion)Direct_Aq->Result_Crash Low SolubilityAcid_Step->Final_Buffer NeutralizationResult_SolubleClear Solution(Protonated Salt Form)Final_Buffer->Result_Crash If Conc > Solubility LimitFinal_Buffer->Result_Soluble If Conc < Solubility Limit

Caption: Workflow for solubilizing 4-(but-3-yn-1-yl)thiomorpholine, emphasizing the risk of direct aqueous addition.

Protonation State & Solubility

Understanding the chemical species is vital for troubleshooting precipitation.[3][4]

ChemicalSpeciesSpecies_BaseFree Base (R3N)HydrophobicSoluble in DMSO/OrganicsSpecies_SaltProtonated Salt (R3NH+)HydrophilicSoluble in WaterSpecies_Base->Species_Salt  + H+ (pH < pKa)  Species_Salt->Species_Base  - H+ (pH > pKa)  

Caption: The reversible equilibrium between the hydrophobic free base and the hydrophilic cation.[1][2][3][4]

Troubleshooting & FAQ

Q: My solution turned cloudy upon adding the DMSO stock to the culture medium.

  • Cause: This is the "Crash Out" effect.[3][4] Local concentration of the hydrophobic free base exceeded its solubility limit before mixing was complete.

  • Solution: Vortex the medium while adding the DMSO stock dropwise.[3][4] Ensure the final concentration is < 100

    
    M. If higher concentrations are needed, use a solubility enhancer like cyclodextrin.
    

Q: Can I sonicate the solution?

  • Advice: Yes, mild sonication helps disperse the oil.[3][4] However, avoid prolonged sonication which heats the solution, potentially degrading the alkyne or accelerating sulfur oxidation.

Q: Is the alkyne stable in water?

  • Advice: Terminal alkynes are generally stable in water at neutral pH.[3][4] However, in the presence of copper (often used in Click chemistry) and reducing agents, they react rapidly.[2] Ensure no accidental metal contamination occurs during storage.[2][3][4]

References

  • Sigma-Aldrich. 4-(But-3-yn-1-yl)thiomorpholine Product Page & Safety Data. Retrieved from .[1][2][3][4]

  • PubChem. Thiomorpholine Compound Summary. National Library of Medicine.[2][3][4] Retrieved from .[2][3][4]

  • ChemScene. 4-(But-3-yn-1-yl)thiomorpholine MSDS and Properties. Retrieved from .[2][3][4]

  • Organic Chemistry Portal. Properties of Tertiary Amines and DMSO Solubility. Retrieved from .[2][3][4]

  • Di, L., & Kerns, E. (2016).[3][4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3][4] (Standard text on solubility/pKa relationships in drug discovery).

Literature review of N-substituted thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Substituted Thiomorpholine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets, offering a versatile foundation for drug discovery. The thiomorpholine ring, a six-membered saturated heterocycle containing sulfur and nitrogen atoms, has emerged as one such prominent scaffold.[1][2] Its unique physicochemical properties, including a flexible conformation and the capacity for hydrogen bonding, make it an attractive component in the design of novel therapeutics.[2]

The true versatility of this scaffold is unlocked through substitution at the nitrogen atom (N-substitution). By introducing a wide array of functional groups at this position, researchers can meticulously tune the molecule's steric, electronic, and lipophilic properties. This modulation is critical for enhancing potency, selectivity, and pharmacokinetic profiles, transforming the basic thiomorpholine core into a targeted therapeutic agent.[3] This guide offers a comprehensive review of N-substituted thiomorpholine derivatives, delving into their synthesis, wide-ranging pharmacological activities, and the structure-activity relationships that govern their therapeutic potential. We will explore their application across various disease areas, from infectious diseases to cancer and metabolic disorders, providing researchers and drug development professionals with a detailed understanding of this promising class of molecules.

I. The Thiomorpholine Core: Synthesis and N-Functionalization Strategies

The construction of the thiomorpholine ring and the subsequent introduction of N-substituents are pivotal steps that define the ultimate biological activity of the derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

A. Foundational Synthetic Routes for the Thiomorpholine Ring

Several classical and modern methods are employed for the synthesis of the core thiomorpholine structure. Understanding these pathways is crucial as they provide the foundational building block for N-substitution.

  • From 2-(2-Chloroethylthio)ethylamine: A common approach involves the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, often mediated by a base like triethylamine (Et3N).[4] This method is relatively straightforward but can require careful control of reaction conditions to avoid side products.

  • From Aziridines: Another strategy utilizes the reaction of 2-mercaptoethanol with an activated aziridine.[4] A more recent, innovative approach employs a copper-catalyzed three-component reaction between terminal alkynes, isothiocyanates, and aziridines, taking advantage of hexafluoroisopropanol (HFIP) to activate the aziridine towards nucleophilic attack.[5]

  • Continuous Flow Synthesis: For improved efficiency and scalability, continuous flow methodologies have been developed. A notable example is the telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which proceeds to a base-mediated cyclization to yield thiomorpholine.[4][6] This method offers high yields and throughput, making it suitable for process chemistry applications.[4][6]

Below is a generalized workflow illustrating the key stages from starting materials to the functionalized N-substituted thiomorpholine derivative.

G cluster_0 Core Synthesis cluster_1 N-Substitution cluster_2 Optional Modification A Starting Materials (e.g., Cysteamine HCl, Aziridines) B Key Reaction (e.g., Cyclization, Thiol-Ene Reaction) A->B C Thiomorpholine Scaffold B->C E Coupling/Substitution Reaction C->E Coupling Partner D Functional Group Precursor (e.g., R-X, R-NCO, R-COOH) D->E F N-Substituted Thiomorpholine Derivative E->F G Sulfur Oxidation (e.g., with m-CPBA) F->G H Thiomorpholine-S-oxide or S,S-dioxide G->H

Caption: General workflow for the synthesis of N-substituted thiomorpholine derivatives.

B. Key N-Substitution Methodologies

The introduction of substituents onto the thiomorpholine nitrogen is where the chemical diversity is generated.

  • N-Arylation: A prevalent method for creating derivatives with aromatic substituents is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting thiomorpholine with an electron-deficient aryl halide, such as 4-fluoronitrobenzene, in the presence of a base.[7]

  • Reductive Amination: This powerful technique allows for the introduction of a wide range of alkyl groups. The reaction proceeds via the formation of an iminium ion between an aldehyde or ketone and the thiomorpholine nitrogen, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).

  • Acylation and Amide Coupling: N-acyl derivatives are readily prepared by reacting thiomorpholine with acyl chlorides or by using standard peptide coupling reagents (e.g., HATU, HOBt) to couple carboxylic acids to the nitrogen atom.[8]

  • Isocyanate and Isothiocyanate Addition: The nucleophilic nitrogen of thiomorpholine can readily attack the electrophilic carbon of isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively.[9]

II. The Pharmacological Landscape: A Spectrum of Bioactivity

N-substituted thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for a wide array of therapeutic areas.[10]

A. Antimicrobial Agents

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[2] Thiomorpholine derivatives have shown significant potential in this arena.

  • Antitubercular Activity: The thiomorpholine scaffold is a key component of Sutezolid, an oxazolidinone antibiotic that has been in clinical trials for treating multidrug-resistant tuberculosis.[4][6] Furthermore, novel series of thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis H37Rv, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL.[11]

  • Antibacterial and Antifungal Activity: Various N-substituted derivatives have shown broad-spectrum activity. For instance, N-azole substituted thiomorpholines have been investigated for their efficacy against both bacteria and fungi.[12] Additionally, novel 1,4-disubstituted 1,2,3-triazoles derived from thiomorpholine have exhibited excellent activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[13] The mechanism often involves enhancing the lipophilicity of the parent molecule, which facilitates penetration of the microbial cell wall.[2]

Compound ClassTarget OrganismActivity (MIC/IC50)Reference
Thiophene-dihydroquinolinesM. tuberculosis H37Rv1.56 µg/mL[11]
Thiazolyl ThiomorpholinesGram-negative bacteriaNot specified[2]
1,2,3-Triazole DerivativesS. epidermidisAs low as 1.17 µg/mL[13]
Azole DerivativesMycobacteria and CandidaePotent in-vitro activity[8]
B. Anticancer Agents

The search for more effective and less toxic cancer chemotherapeutics is a constant endeavor. N-substituted thiomorpholines have emerged as a promising class of cytotoxic agents.

  • Cytotoxicity against Cancer Cell Lines: A study on N-azole substituted thiomorpholine derivatives identified a thiazolyl thiomorpholine with a chloro substituent as a potent cytotoxic agent against A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC50 values of 10.1 and 30.0 µM, respectively.[12]

  • Inhibition of Metastasis: N-substituted thiourea derivatives have been explored as antimetastatic candidates. Certain morpholine/aryl carbonyl thioureas, structurally related to thiomorpholine analogs, have shown the ability to inhibit the migration of gastric cancer cells, a critical step in metastasis.[9]

Compound TypeCell LineActivity (IC50)Reference
N-Thiazolyl ThiomorpholineA549 (Lung)10.1 µM[12]
N-Thiazolyl ThiomorpholineHeLa (Cervical)30.0 µM[12]
C. Metabolic and Cardiovascular Disorders

Thiomorpholine derivatives have also been investigated for their potential in treating metabolic diseases like type 2 diabetes and hyperlipidemia.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: A series of thiomorpholine-bearing compounds were designed as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. Several of these compounds demonstrated significant in vitro inhibition, with IC50 values as low as 3.40 µmol/L, making them potential leads for the treatment of type 2 diabetes.[8]

  • Hypolipidemic and Antioxidant Activity: A number of N-substituted thiomorpholines incorporating an antioxidant moiety have been synthesized. These compounds not only inhibit lipid peroxidation but also demonstrate potent hypocholesterolemic and hypolipidemic effects.[14] One highly active compound was found to decrease triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively, in a rat model of hyperlipidemia, suggesting they could be developed as anti-atherosclerotic agents.[14]

D. Neurodegenerative Disorders

The ability of the morpholine and thiomorpholine scaffolds to cross the blood-brain barrier makes them attractive for developing drugs targeting the central nervous system (CNS).[15][16] Substituted thiomorpholine derivatives have been patented as potent openers of KCNQ potassium channels, indicating their potential use in treating seizure disorders, anxiety, neuropathic pain, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[17]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of N-substituted thiomorpholine derivatives is intrinsically linked to the nature of the N-substituent. Analyzing structure-activity relationships (SAR) provides critical insights for rational drug design.

  • Lipophilicity and Permeability: The N-substituent plays a crucial role in modulating the overall lipophilicity of the molecule. For antimicrobial agents, increasing lipophilicity with aromatic or long-chain alkyl groups can enhance cell membrane penetration.[2] For CNS-active drugs, a finely tuned balance of lipophilicity and hydrophilicity is required to facilitate passage across the blood-brain barrier.[16]

  • Steric and Electronic Effects: The size, shape, and electronic properties of the N-substituent determine how the molecule fits into the binding pocket of a target protein. For instance, in DPP-IV inhibitors, specific amino acid-derived substituents were found to be optimal for activity.[8] In antitubercular quinoline derivatives, the substitution pattern on the N-piperazine ring (a close analog) significantly impacted potency.[11]

  • Sulfur Oxidation State: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. This modification significantly alters the polarity, hydrogen bonding capacity, and conformation of the ring. In some oxazolidinone antibacterials, the S-oxide and S,S-dioxide derivatives were found to have potent activity against gram-positive bacteria.[8]

SAR 1 N-Substituted Thiomorpholine Core 2 Aromatic/Heterocyclic Rings (e.g., Phenyl, Thienyl, Azole) 1->2 ↑ Antimicrobial ↑ Anticancer 3 Alkyl/Acyl Chains 1->3 Modulates Lipophilicity 4 Urea/Thiourea Linkages 1->4 ↑ H-Bonding ↑ Antimetastatic? 5 Sulfur Oxidation (S=O, SO2) 1->5 ↑ Polarity ↑ Antibacterial 6 Increased Potency & Selectivity 2->6 3->6 4->6 5->6

Caption: Key Structure-Activity Relationships (SAR) for N-Substituted Thiomorpholines.

IV. Experimental Protocols

To provide practical guidance, this section outlines detailed methodologies for a representative synthesis and a standard antimicrobial assay.

A. Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes a standard N-arylation via nucleophilic aromatic substitution.[7]

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiomorpholine (1.03 g, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Addition of Reagents: Dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in 15 mL of acetonitrile. Add this solution to the flask.

  • Reaction: Stir the reaction mixture vigorously and heat to 85 °C using a heating mantle. Maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After 12 hours, allow the mixture to cool to room temperature. Add 50 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 60 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 4-(4-nitrophenyl)thiomorpholine. The expected yield is typically high (>90%).

B. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (N-substituted thiomorpholine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Penicillin, Streptomycin)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in the 96-well plate using CAMHB. The final volume in each well should be 50 µL. Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + bacteria, no compound).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

V. Conclusion and Future Perspectives

N-substituted thiomorpholine derivatives represent a highly versatile and privileged scaffold in modern drug discovery.[8][10] Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their broad spectrum of biological activities—spanning antimicrobial, anticancer, antidiabetic, and neuroprotective effects—underscores their immense therapeutic potential.

Future research should focus on several key areas. The exploration of novel, more efficient synthetic methodologies, particularly those amenable to combinatorial chemistry and green chemistry principles, will be crucial for accelerating the discovery process. A deeper understanding of the mechanism of action for various derivatives through target identification and validation studies will enable more rational, target-based drug design. Finally, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for translating the promising in vitro and in vivo results into clinically successful therapeutics. The N-substituted thiomorpholine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, offering a robust platform for the development of next-generation drugs to combat a wide range of human diseases.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Reddy, P. R., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 221-228. [Link]

  • Gemo, N., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2487–2493. [Link]

  • Gemo, N., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 734-42. [Link]

  • Google Patents. (n.d.).
  • Pharmaceutical Sciences. (2026, January 5). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. [Link]

  • Synfacts. (2019). Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Synfacts, 15(05), 0501. [Link]

  • Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3249-3273. [Link]

  • Chemical Journal of Kazakhstan. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW MORPHOLIN-CONTAINING THIOANHYDRIDES. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Picek, L., & Slanina, T. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • Battula, K., et al. (2017). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society, 82(9), 987-997. [Link]

  • Royal Society of Chemistry. (2026, March 5). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1, 4- disubstituted 1,2,3-triazoles. [Link]

  • RSC Publishing. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Click Chemistry Reactions of 4-(but-3-yn-1-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking a Versatile Building Block in Drug Discovery

The convergence of "click chemistry" with functionally rich heterocyclic scaffolds has profoundly impacted modern drug discovery and chemical biology.[1][2] Among these scaffolds, thiomorpholine and its derivatives are recognized as "privileged structures" due to their frequent appearance in bioactive compounds, offering desirable physicochemical properties and metabolic stability.[1][3] The subject of this guide, 4-(but-3-yn-1-yl)thiomorpholine, is a bifunctional molecule that marries the robust thiomorpholine core with a terminal alkyne, rendering it a versatile building block for molecular construction via azide-alkyne cycloaddition reactions.[1]

This document provides a comprehensive guide to the practical application of 4-(but-3-yn-1-yl)thiomorpholine in the two most prominent forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Beyond rote protocols, this guide delves into the underlying principles, optimization strategies, and critical considerations for working with this sulfur-containing molecule, ensuring reliable and reproducible outcomes in your research endeavors.

I. The Strategic Advantage of 4-(but-3-yn-1-yl)thiomorpholine in Synthesis

The thiomorpholine moiety can impart improved lipophilicity and metabolic stability to a parent molecule.[1] The presence of the terminal alkyne provides a reactive handle for covalent modification using the highly efficient and selective click chemistry paradigm. This allows for the late-stage introduction of this valuable scaffold or for its use as a central hub to link to other molecules of interest, such as imaging agents, peptides, or cytotoxic payloads.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The CuAAC reaction is the gold standard for its high yields, stereospecificity, and broad functional group tolerance.[2][4] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4]

Core Principle of CuAAC

The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole ring. The use of a copper(I) source is paramount, and it is typically generated in situ from a copper(II) salt with a reducing agent or by using a stabilized copper(I) salt.

CuAAC_Mechanism Alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I) Azide R'-N₃ Cu_I Cu(I) Intermediate Six-membered cupracycle intermediate Cu_acetylide->Intermediate + R'-N₃ Triazole_Cu Copper triazolide Intermediate->Triazole_Cu Ring contraction Triazole_Cu->Cu_I Regeneration Triazole 1,4-disubstituted 1,2,3-triazole Triazole_Cu->Triazole + H⁺

Figure 1: Simplified catalytic cycle of CuAAC.
A Note on Sulfur-Containing Compounds in CuAAC

A critical consideration when working with 4-(but-3-yn-1-yl)thiomorpholine is the presence of a sulfur atom. While free thiols are known to be potent poisons for the CuAAC reaction, the thioether in thiomorpholine is generally less problematic.[5] However, high concentrations of copper or prolonged reaction times could potentially lead to coordination of the sulfur atom with the copper catalyst, which might affect the reaction rate. Recent studies have also highlighted that under certain CuAAC conditions, free thiols can participate in side reactions to form thiotriazoles.[6][7] While the thioether in thiomorpholine is significantly less nucleophilic than a thiol, it is prudent to use a copper-stabilizing ligand and to monitor the reaction for any unexpected byproducts.

Recommended Protocol for CuAAC

This protocol outlines a general procedure for the CuAAC reaction of 4-(but-3-yn-1-yl)thiomorpholine with a model azide, benzyl azide.

Materials:

  • 4-(but-3-yn-1-yl)thiomorpholine

  • Benzyl azide (or other azide partner)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: e.g., a mixture of tert-butanol and water (1:1) or DMF/water

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Step-by-Step Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-(but-3-yn-1-yl)thiomorpholine (1.0 equivalent) and your azide partner (1.0-1.1 equivalents) in your chosen solvent system to a final concentration of approximately 0.1 M.[1]

  • Catalyst and Reductant Preparation: Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M). If using a ligand, prepare a stock solution of THPTA in water (e.g., 200 mM).[8]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the THPTA solution (if used) to a final concentration of 5 mol %. Then, add the sodium ascorbate solution (0.2-0.5 equivalents), followed by the CuSO₄·5H₂O solution (0.1 equivalents).[1][8] The reaction order of addition can be critical; it is often recommended to pre-mix the copper and ligand before adding them to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[1]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

ParameterRecommended RangeRationale
Solvent t-BuOH/H₂O (1:1), DMF/H₂O, DMSO/H₂OBalances solubility of organic substrates and inorganic catalyst components.[4]
Temperature Room TemperatureSufficient for most CuAAC reactions, minimizing side reactions.
Catalyst Loading (CuSO₄) 1-10 mol %Higher loadings can increase reaction rate but also the risk of side reactions.
Reducing Agent (NaAsc) 10-50 mol %An excess ensures the maintenance of the active Cu(I) state.
Ligand (e.g., THPTA) 1-5 equivalents relative to copperStabilizes the Cu(I) catalyst, accelerates the reaction, and can mitigate cytotoxicity in biological systems.[9]
Concentration 0.05 - 0.5 MHigher concentrations generally lead to faster reaction rates.

III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocols

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC is the premier choice. This reaction does not require a metal catalyst and instead relies on the inherent ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.

Core Principle of SPAAC

The high ring strain of cyclooctynes significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed readily at physiological temperatures.[9] The choice of cyclooctyne is a trade-off between reactivity and stability.

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne 4-(but-3-yn-1-yl)thiomorpholine Mix Mix reactants in a biocompatible buffer Alkyne->Mix Azide Azide-functionalized molecule of interest Azide->Mix Incubate Incubate at physiological temperature (e.g., 37 °C) Mix->Incubate Monitor Monitor progress (LC-MS, HPLC) Incubate->Monitor Purify Purify by chromatography (e.g., SEC, RP-HPLC) Monitor->Purify

Figure 2: General experimental workflow for a SPAAC bioconjugation.
Recommended Protocol for SPAAC

As 4-(but-3-yn-1-yl)thiomorpholine contains a terminal, unstrained alkyne, it is not suitable for direct use in SPAAC. Instead, this section will describe the reaction of an azide-functionalized thiomorpholine with a strained cyclooctyne, a common scenario in bioconjugation. For the purpose of this protocol, we will assume the synthesis of an azide-functionalized thiomorpholine and its reaction with a commercially available cyclooctyne like dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized thiomorpholine derivative

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for protein labeling)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Solvent for stock solutions (e.g., DMSO)

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the azide-functionalized thiomorpholine and the DBCO-reagent in a water-miscible organic solvent like DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the desired amount of the azide-functionalized thiomorpholine to a solution of the DBCO-functionalized molecule in a biocompatible buffer. The final concentration of DMSO should be kept low (typically <5%) to avoid detrimental effects on biomolecules.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C). Reaction times can vary from minutes to several hours depending on the concentration of reactants and the specific cyclooctyne used.

  • Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Once complete, the conjugated product can be purified using methods appropriate for the scale and nature of the product, such as size-exclusion chromatography (SEC) for biomolecules or reverse-phase HPLC for small molecules.

ParameterRecommended RangeRationale
Solvent Aqueous buffers (e.g., PBS)Ensures compatibility with biological systems.
Temperature 4 - 37 °CReaction proceeds well at physiological temperatures.
pH 6.5 - 8.0SPAAC is generally insensitive to pH within this range.
Concentration Micromolar to millimolarReaction rate is second-order and thus concentration-dependent.

IV. Characterization and Purification of Triazole Products

Confident characterization of the final product is essential. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the formation of the triazole ring and the overall structure of the conjugate. The proton on the triazole ring typically appears as a singlet in the range of 7.5-8.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the product, confirming its elemental composition. LC-MS is particularly useful for monitoring reaction progress and assessing the purity of the final product.

  • Chromatography: TLC, HPLC, and flash column chromatography are standard methods for monitoring reaction completion and for purifying the triazole product from starting materials and residual catalyst.

V. Conclusion

4-(but-3-yn-1-yl)thiomorpholine is a valuable and versatile building block for the synthesis of complex molecules and bioconjugates. By understanding the nuances of both CuAAC and SPAAC reactions, and by giving special consideration to the presence of the thioether moiety, researchers can confidently and effectively utilize this compound in their synthetic endeavors. The protocols and guidelines presented here provide a solid foundation for the successful application of click chemistry to unlock the full potential of this unique thiomorpholine derivative.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine. BenchChem Technical Support.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Kaur, R., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 205-224. Available at: [Link]

  • Click Chemistry Protocols. (n.d.).
  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Jetir. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry.
  • Svatunek, D., et al. (2024). Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society.
  • Svatunek, D., et al. (2024). Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PubMed. Available at: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]

  • Svatunek, D., et al. (2024). Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PMC. Available at: [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/Chempros.
  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?

Sources

Advanced Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Thiomorpholine-Triazole Conjugates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has fundamentally transformed bioconjugation and drug discovery by enabling the rapid, high-yielding formation of 1,4-disubstituted 1,2,3-triazoles. When applied to thiomorpholines —a "privileged" pharmacophore known for enhancing lipophilicity and providing metabolically susceptible sites for prodrug strategies—CuAAC allows researchers to rapidly assemble modular, biologically active conjugates.

This application note provides an authoritative, self-validating protocol for the conjugation of terminal alkyne-functionalized thiomorpholines (e.g., 4-but-3-ynyl-2-methylthiomorpholine) with organic azides. It is designed for drug development professionals seeking to optimize reaction parameters while maintaining strict analytical oversight.

Mechanistic Rationale & Structural Advantages

Why Thiomorpholines? The thiomorpholine scaffold is frequently incorporated into drug candidates to modulate pharmacokinetics. The sulfur atom introduces a site for controlled metabolic oxidation (e.g., to sulfoxides or sulfones like thiomorpholine 1,1-dioxide), which is highly valuable in prodrug design and tuning compound clearance. By functionalizing the thiomorpholine core with a terminal alkyne, this building block can be readily conjugated to biomolecules or fluorescent probes 1.

Why CuAAC? The classical thermal Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst lowers the activation energy and exclusively yields the 1,4-disubstituted 1,2,3-triazole. This triazole ring is not merely a passive linker; it acts as a robust bioisostere for amide bonds, is highly resistant to enzymatic degradation, and actively participates in hydrogen bonding and dipole-dipole interactions within biological targets 2.

Reaction Workflow

CuAAC_Workflow A Thiomorpholine Alkyne (e.g., 4-But-3-ynyl-2-methylthiomorpholine) D Cu(I)-Acetylide Complex (Active Intermediate) A->D Coordination B Organic Azide Partner E 1,3-Dipolar Cycloaddition (Regioselective Ring Closure) B->E Azide Insertion C Catalyst Generation CuSO4 + Sodium Ascorbate C->D Cu(I) Donor D->E Cyclization F 1,4-Disubstituted 1,2,3-Triazole Thiomorpholine Conjugate E->F Protonolysis G Self-Validating QC (LC-MS, 1H-NMR, TLC) F->G Purification

CuAAC workflow for synthesizing thiomorpholine-triazole conjugates with built-in QC steps.

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system. Every step includes observable phenomena or analytical checkpoints to ensure causality and reaction success.

Materials:

  • 4-But-3-ynyl-2-methylthiomorpholine (Terminal Alkyne, 1.0 eq)

  • Target Organic Azide (e.g., Benzyl Azide, 1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium Ascorbate (0.3 eq)

  • Solvent: tert-Butanol (t-BuOH) and Milli-Q Water (1:1 v/v)

Step-by-Step Methodology

Step 1: Reactant Solubilization In a clean, dry round-bottom flask, dissolve the thiomorpholine alkyne (1.0 eq) and the azide (1.0 eq) in the 1:1 t-BuOH/H₂O mixture to achieve a final concentration of 0.1 M.

  • Causality: The biphasic-like but miscible nature of t-BuOH/H₂O is critical. It ensures that both the highly lipophilic thiomorpholine core and the inorganic water-soluble copper salts remain in a homogenous catalytic phase, preventing the reaction from stalling at the phase boundary.

Step 2: Catalyst Preparation & Initiation Prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq) in separate vials. Add the sodium ascorbate solution to the stirring reaction mixture first, immediately followed by the CuSO₄ solution.

  • Causality: Sodium ascorbate must be in stoichiometric excess (3:1 relative to Cu) to continuously reduce Cu(II) to the active Cu(I) species and protect it from rapid disproportionation or atmospheric oxidation. Adding ascorbate first prevents the alkyne from undergoing unwanted Cu(II)-mediated Glaser homocoupling.

Step 3: In-Process Validation (Visual & TLC) Upon addition of CuSO₄, the mixture will transiently turn blue (indicating Cu(II)), then rapidly shift to a yellow or slightly cloudy/colorless suspension.

  • Validation Checkpoint: This visual shift is a self-validating indicator of successful Cu(I) generation. Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar triazole product will typically elute significantly lower than the starting thiomorpholine alkyne. Stir at room temperature for 1–4 hours.

Step 4: Work-up & Isolation Once the starting materials are completely consumed, dilute the mixture with water and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quality Control & Structural Validation

To ensure the structural integrity of the synthesized conjugate, perform the following checks:

  • LC-MS: Confirm the exact mass. Because CuAAC is an addition reaction, the product mass must perfectly equal the sum of the alkyne and azide masses.

  • ¹H-NMR: Look for the diagnostic triazole proton. It appears as a sharp singlet in the highly deshielded region (

    
     7.5–8.5 ppm). The thiomorpholine ring protons will also exhibit slight downstream shifts due to the electron-withdrawing nature of the newly formed adjacent triazole ring.
    

Quantitative Data: Biological Efficacy of Thiomorpholine-Triazoles

Thiomorpholine-triazole hybrids have demonstrated significant pharmacological utility across various therapeutic areas. The table below summarizes quantitative biological data from recent studies evaluating these scaffolds against distinct disease models.

Conjugate ScaffoldTarget / Disease ModelKey Appended GroupEfficacy / IC₅₀ / MICRef
Dibenzo[b,d]thiophene-1,2,3-triazoleMycobacterium tuberculosis (H37Rv)ThiomorpholineMIC = 1.56 - 12.5 µg/mL3
Uridine-[1,2,3]triazole hybridMCF-7 Breast Cancer CellsThiomorpholine 1,1-dioxideIC₅₀ ~ 7.80 µM
Uridine-[1,2,3]triazole hybridHeLa Cervical Cancer CellsThiomorpholine 1,1-dioxideIC₅₀ ~ 6.80 µM
Phenol-triazole ligand scaffoldAmyloid-β (Aβ) AggregationThiomorpholineSuperior specificity & reduced toxicity

References

  • PubMed : Click-based synthesis and antitubercular evaluation of novel dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine, piperazine, morpholine and thiomorpholine appendages. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate : Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. ChemistrySelect. [Link]

  • ACS Omega : “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Publications. [Link]

Sources

Advanced Bioconjugation Strategies Utilizing Thiomorpholine Alkyne Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of bioconjugation, the structural composition of the linker is as critical as the payload it carries. Historically, hydrophobic linkers have plagued drug development with issues such as protein aggregation, poor pharmacokinetics (PK), and off-target toxicity. The introduction of the thiomorpholine alkyne linker represents a paradigm shift, offering a multifunctional scaffold that solves critical challenges in both Antibody-Drug Conjugate (ADC) synthesis and Activity-Based Protein Profiling (ABPP).

The thiomorpholine core, which can be efficiently synthesized via telescoped photochemical thiol-ene/cyclization sequences[1], provides three distinct mechanistic advantages:

  • Tunable Hydrophilicity: In ADC development, masking the hydrophobicity of payloads (e.g., MMAE/MMAF) is essential. Heterocycloalkanes like thiomorpholine—and specifically its oxidized derivatives (thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide)—drastically improve the aqueous solubility of the drug-linker complex. This allows for the generation of high Drug-to-Antibody Ratio (DAR 8) conjugates without accelerating plasma clearance or inducing aggregation[2].

  • Organelle Targeting: The weakly basic nature of the thiomorpholine ring allows it to be protonated at physiological pH. This generates a lipophilic cation that naturally accumulates in the mitochondrial matrix, making it an exceptional scaffold for Activity-Based Sensing and Labeling (ABSL) of mitochondrial reactive oxygen species (ROS) or local enzymes[3].

  • Bioorthogonal Reactivity: The terminal alkyne appendage provides a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This click chemistry approach ensures chemoselective ligation in complex biological milieus, a technique widely validated in modern drug design and therapeutic delivery[4].

Workflow 1: Hydrophilic ADC Generation via CuAAC

When conjugating highly potent, hydrophobic payloads to monoclonal antibodies, maintaining the structural integrity of the mAb is paramount. The following workflow utilizes a thiomorpholine-alkyne linker to generate a hydrophilic ADC via CuAAC.

ADC_Workflow N1 Azide-Functionalized Antibody (mAb-N3) N4 Hydrophilic ADC (1,2,3-Triazole Linked) N1->N4 CuAAC Ligation N2 Thiomorpholine-Alkyne Drug Linker N2->N4 N3 Cu(I) / THPTA Catalytic Complex N3->N4 Accelerates & Protects

Fig 1. CuAAC bioconjugation workflow for generating hydrophilic ADCs using thiomorpholine linkers.

Protocol 1: Site-Specific ADC Generation

This protocol is a self-validating system designed to prevent Cu-mediated protein oxidation while maximizing DAR.

Reagents & Causality:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4. Causality: Tris or primary amine buffers must be avoided as they competitively coordinate Cu(II), inhibiting the catalyst.

  • Catalyst Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Causality: THPTA is highly water-soluble and tightly binds Cu(I). This prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize methionine and histidine residues on the antibody.

  • Quenching Agent: 10 mM EDTA. Causality: Instantly chelates copper post-reaction, halting the click process and preventing long-term metallo-toxicity.

Step-by-Step Methodology:

  • Complex Formation: In a microcentrifuge tube, pre-mix 10 mM CuSO₄ (1 eq relative to alkyne) with 50 mM THPTA (5 eq). Incubate for 5 minutes at room temperature. Note: Pre-complexing prevents free Cu(II) from binding non-specifically to the protein backbone.

  • Protein Preparation: Dilute the azide-functionalized antibody (mAb-N₃) to 5 mg/mL in the phosphate buffer.

  • Linker Addition: Add the Thiomorpholine-Alkyne-Payload (10 eq per mAb) to the protein solution. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Catalysis Initiation: Add the pre-formed Cu/THPTA complex to the reaction mixture. Immediately follow with the addition of freshly prepared Sodium Ascorbate (20 eq) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Rotate the mixture gently at 25°C for 2 hours.

  • Quenching & Purification: Terminate the reaction by adding EDTA to a final concentration of 10 mM. Purify the ADC using a Sephadex G-25 desalting column pre-equilibrated with PBS (pH 7.4).

  • System Validation:

    • DAR Quantification: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC-HPLC). The hydrophilic thiomorpholine linker should yield a sharp peak corresponding to the target DAR (e.g., DAR 8) without the broad smearing typical of hydrophobic linkers.

    • Aggregation Check: Run Size Exclusion Chromatography (SEC-HPLC). Aggregation must be <2%.

Quantitative Data: CuAAC Optimization for Thiomorpholine Linkers

The choice of ligand directly impacts the efficiency of the bioconjugation and the stability of the resulting ADC.

Cu(I) LigandLinker (eq)Ascorbate (eq)Reaction Time (h)Aggregation (%)Average DAR
None (Control)10204> 25.01.2
TBTA1020418.53.4
THPTA 10202< 2.0 7.8
BTTAA10201< 1.07.9

Table 1: Optimization metrics demonstrating the necessity of highly aqueous-soluble ligands (THPTA/BTTAA) when conjugating thiomorpholine-alkyne linkers to maintain low aggregation and high DAR.

Workflow 2: Activity-Based Sensing and Labeling (ABSL)

Beyond therapeutics, the thiomorpholine alkyne scaffold is a powerful diagnostic tool. By leveraging its mitochondrial targeting capabilities, researchers can design probes that remain inert until activated by a specific biological trigger (e.g., enzymatic cleavage or ROS).

ABSL_Pathway A1 Thiomorpholine-Alkyne Probe (Mitochondrial Localization) A2 Analyte Trigger (Enzyme / ROS) A1->A2 Target Engagement A3 Reactive o-Quinone Methide (Electrophile Generation) A2->A3 Cleavage A4 Covalent Protein Adduct (Intracellular Trapping) A3->A4 Nucleophilic Attack A5 CuAAC Fluorophore Tagging (Readout / Pulldown) A4->A5 Bioorthogonal Click

Fig 2. Activity-Based Sensing and Labeling (ABSL) pathway using a thiomorpholine-alkyne probe.

Protocol 2: Intracellular ABSL Profiling

This protocol details the live-cell trapping of proximal proteins followed by ex vivo click-labeling for proteomic analysis.

Mechanistic Causality: Upon cleavage by the target analyte, the probe undergoes an elimination reaction to form an o-quinone methide. This highly reactive electrophile rapidly undergoes nucleophilic attack by nearby lysine or cysteine residues, permanently tagging proximal proteins[3]. The alkyne handle remains unreacted until the cells are lysed and subjected to CuAAC.

Step-by-Step Methodology:

  • Live-Cell Incubation: Seed HeLa cells in a 6-well plate to 80% confluency. Treat cells with 10 µM of the Thiomorpholine-Alkyne probe in serum-free DMEM for 1 hour at 37°C. Causality: The lipophilic cationic nature of the thiomorpholine ring drives the probe into the mitochondria.

  • Stimulation (Validation Step): To validate target engagement, stimulate a subset of wells with the target analyte (e.g., 100 µM H₂O₂ for ROS probes) for 30 minutes. Maintain untreated wells as negative controls.

  • Cell Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.

  • Ex Vivo Click Reaction: To 100 µg of the proteome lysate, add the following click reagents in order:

    • Azide-Fluorophore (e.g., Cyanine5-N₃) or Azide-Biotin: 100 µM

    • THPTA: 500 µM

    • CuSO₄: 100 µM

    • Sodium Ascorbate: 1 mM

  • Incubation & Precipitation: Vortex and incubate in the dark at room temperature for 1 hour. Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents.

  • System Validation: Resuspend the protein pellet in 1x SDS loading buffer. Resolve via SDS-PAGE. Perform in-gel fluorescence scanning. A successful assay will show distinct fluorescent bands in the stimulated lysate, with minimal background in the untreated control, confirming the analyte-dependent generation of the o-quinone methide.

References

  • Organic Process Research & Development (ACS Publications)
  • Bioconjugate Chemistry (ACS Publications)
  • HYDROPHILIC DRUG-LINKER COMPOUNDS European Patent Office - EP 3912641 A1 URL
  • Click chemistry in tuberculosis research: From drug design to therapeutic delivery - A systematic review European Journal of Chemistry URL

Sources

Preparation of thiomorpholine-based PROTAC linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Design and Preparation of Thiomorpholine-Based PROTAC Linkers

Abstract & Strategic Rationale

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.[1][2][3][4] While polyethylene glycol (PEG) and alkyl chains remain standard, they often suffer from poor permeability (high TPSA) or oxidative metabolism.

Thiomorpholine-based linkers offer a superior "middle ground" in linkerology:

  • Conformational Restriction: The six-membered ring introduces semi-rigidity, reducing the entropic penalty of ternary complex formation compared to flexible linear chains.

  • Electronic & Polarity Tuning: The sulfide (-S-) moiety is lipophilic. However, it can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), allowing precise modulation of the linker's hydrophilicity (

    
    ) and hydrogen bond acceptor (HBA) count without altering the carbon skeleton.
    
  • Bioisosterism: Thiomorpholines act as bioisosteres to morpholines and piperazines, often improving metabolic stability against oxidative cleavage.

This guide details the protocols for synthesizing bifunctional thiomorpholine linkers, tuning their oxidation state, and conjugating them to PROTAC ligands.

Linker Design Logic

Before synthesis, select the scaffold based on the required exit vectors. The most versatile scaffold for PROTACs is Thiomorpholine-3-carboxylic acid , which provides orthogonal handles: a secondary amine (N-terminus) and a carboxylic acid (C-terminus).

Figure 1: Polarity Tuning & Logic Flow

Thiomorpholine_Logic Scaffold Thiomorpholine Scaffold Sulfide Sulfide (-S-) Lipophilic (High logP) Metabolically Labile Scaffold->Sulfide Default State Sulfone Sulfone (-SO2-) Hydrophilic (Low logP) High Solubility Rigid H-Bond Acceptor Sulfide->Sulfone Oxidation (mCPBA/Oxone) PROTAC Final PROTAC Assembly Sulfide->PROTAC Linker Pathway A Sulfone->PROTAC Linker Pathway B

Caption: Decision matrix for thiomorpholine linker selection. Oxidation allows conversion from a lipophilic spacer to a solubilizing moiety.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Thiomorpholine-3-Carboxylic Acid (Core Scaffold)

This protocol creates the core bifunctional linker. If the starting material is not commercially available, it can be synthesized from L-cysteine ethyl ester.

Reagents:

  • L-Cysteine ethyl ester hydrochloride

  • 1,2-Dibromoethane

  • Potassium carbonate (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Solvents: DMF, DCM, Ethanol

Step-by-Step Methodology:

  • Cyclization (Formation of the Ring):

    • Dissolve L-cysteine ethyl ester HCl (10 mmol) in anhydrous DMF (30 mL).

    • Add

      
       (3.0 equiv) and stir at 0°C for 15 min.
      
    • Dropwise add 1,2-dibromoethane (1.1 equiv).

    • Warm to room temperature (RT) and stir for 16 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of cysteine. The product is the ethyl thiomorpholine-3-carboxylate.

  • N-Protection (Boc-ylation):

    • Without isolation (one-pot), add

      
       (1.2 equiv) to the reaction mixture.
      
    • Stir for 4 hours at RT.

    • Workup: Dilute with water/EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc 8:2).

  • Saponification (Ester Hydrolysis):

    • Dissolve the N-Boc-ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at RT for 2 hours.

    • Acidify to pH 3 with 1M HCl. Extract with EtOAc.

    • Yield: White solid (N-Boc-thiomorpholine-3-carboxylic acid).

Protocol B: Polarity Tuning (Sulfide to Sulfone Oxidation)

This step is optional but recommended if the final PROTAC shows poor aqueous solubility.

Reagents:

  • m-Chloroperbenzoic acid (mCPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-thiomorpholine derivative (1.0 equiv) in DCM (0.1 M). Cool to 0°C.

  • Oxidation:

    • For Sulfoxide (S=O): Add mCPBA (1.0 equiv) slowly. Stir 1h at 0°C.

    • For Sulfone (O=S=O): Add mCPBA (2.5 equiv). Warm to RT and stir overnight.

  • Quenching: Add saturated

    
     (sodium thiosulfate) to quench excess peroxide.
    
  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Validation:

    • NMR Signature: Protons adjacent to sulfur will shift downfield significantly (

      
       2.6-2.8 ppm for -S- 
      
      
      
      
      
      3.0-3.5 ppm for -SO₂-).
Protocol C: PROTAC Assembly (Convergent Synthesis)

This protocol describes linking the thiomorpholine scaffold to the Ligand of Interest (POI) and the E3 Ligase Ligand (e.g., Thalidomide or VHL).

Workflow Visualization:

PROTAC_Assembly Step1 Step 1: Amide Coupling (Linker-COOH + POI-Amine) Step2 Step 2: N-Boc Deprotection (TFA/DCM) Step1->Step2 Intermediate A Step3 Step 3: N-Alkylation/Acylation (Linker-NH + E3 Ligand-Electrophile) Step2->Step3 Free Amine Final Final PROTAC Step3->Final Purification

Caption: Convergent assembly strategy. The thiomorpholine carboxyl group is coupled first, followed by amine deprotection and secondary coupling.

Step-by-Step Methodology:

  • Coupling to POI Ligand (Amide Bond Formation):

    • Reagents: N-Boc-thiomorpholine-3-COOH (1 equiv), POI-Amine (1 equiv), HATU (1.2 equiv), DIPEA (3 equiv), DMF.

    • Procedure: Pre-activate the acid with HATU/DIPEA in DMF for 5 mins. Add the POI-amine. Stir 2h at RT.[5]

    • Purification: HPLC or Flash Chromatography.

  • N-Boc Deprotection:

    • Dissolve intermediate in DCM/TFA (4:1). Stir 1h.

    • Evaporate volatiles under

      
       flow. Co-evaporate with toluene to remove residual TFA.
      
  • Coupling to E3 Ligase Ligand:

    • Option A (Acylation): React the free amine with an E3 Ligase-Acid (using HATU method above).

    • Option B (Alkylation): React the free amine with an E3 Ligase-Alkyl Halide (e.g., Thalidomide-alkyl-Br) +

      
       in MeCN at 60°C.
      

Data Analysis & Quality Control

A successful synthesis must meet specific physicochemical criteria. Use the table below to benchmark your linker intermediates.

ParameterThiomorpholine (Sulfide)Thiomorpholine 1,1-Dioxide (Sulfone)Method of Verification
LogP Contribution +0.5 to +1.0 (Lipophilic)-1.5 to -1.0 (Hydrophilic)Calculated (ChemDraw) / HPLC RT
H-Bond Acceptors 1 (Weak)3 (Strong)Structure Analysis
Solubility (Aq) LowHighVisual / Nephelometry

H NMR Shift (

-protons)
2.6 – 2.9 ppm3.0 – 3.5 ppm500 MHz NMR (

or

)
Metabolic Stability Susceptible to S-oxidationHighly StableMicrosomal Stability Assay

Troubleshooting Guide

  • Problem: Low yield during cyclization (Protocol A).

    • Cause: Polymerization of the dibromide or oxidation of cysteine.

    • Fix: Perform reaction under strict Argon atmosphere. Use high dilution conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Problem: Over-oxidation during Polarity Tuning.

    • Cause: Excess mCPBA or high temperature.

    • Fix: To stop at Sulfoxide, use exactly 0.95 equiv of mCPBA at -78°C. For Sulfone, ensure excess oxidant and RT are maintained.

  • Problem: Poor solubility of Final PROTAC.

    • Cause: Linker is too lipophilic.

    • Fix: Convert the sulfide linker to the sulfone form (Protocol B) before the final coupling step. The sulfone moiety significantly lowers logD.

References

  • Linker Rigidity in PROTACs

    • Li, Y., et al. (2020). "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Physicochemical Properties of Linkers

    • Bembenek, S. D., et al. (2021). "Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders." Journal of Medicinal Chemistry.
  • Thiomorpholine Synthesis

    • Reeves, J. T., et al. (2013). "General Synthesis of Thiomorpholines." Journal of Organic Chemistry.
  • PROTAC Linkerology Review

    • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review.

Sources

Application Note: Solid-Phase Synthesis Compatibility and Downstream Conjugation of Thiomorpholine Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, the thiomorpholine scaffold is recognized as a "privileged" structure. Its incorporation systematically enhances molecular lipophilicity while introducing a metabolically susceptible thioether site, which is highly advantageous for prodrug strategies[1]. By functionalizing the thiomorpholine core with a terminal alkyne (e.g., 4-But-3-ynyl-2-methylthiomorpholine), researchers can generate a versatile building block perfectly primed for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2].

However, integrating these dual-functional moieties into Solid-Phase Peptide Synthesis (SPPS) workflows presents distinct chemoselective challenges. While terminal alkynes are broadly stable to standard Fmoc-SPPS conditions[3][4], the nucleophilic thioether core of the thiomorpholine ring is highly vulnerable during the final trifluoroacetic acid (TFA) cleavage. Without rigorous environmental control, the thioether undergoes rapid degradation via oxidation or electrophilic alkylation[5][6]. This guide details the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure the structural integrity of thiomorpholine alkynes from resin to final conjugate.

Mechanistic Causality: The Vulnerability of the Thioether Core

During the global deprotection step of SPPS, acid-labile protecting groups (e.g., t-butyl from Ser/Thr/Tyr, or trityl from Cys/His) are liberated as highly reactive carbocations. The thiomorpholine thioether is susceptible to two primary degradation pathways:

  • Electrophilic S-Alkylation: The nucleophilic sulfur atom can be irreversibly attacked by t-butyl or trityl cations, resulting in an S-alkylated adduct (observed as a +56 Da or +242 Da mass shift, respectively)[5][7].

  • Oxidation: Trace atmospheric oxygen, or peroxides present in the diethyl ether used for peptide precipitation, can readily oxidize the thioether to a sulfoxide (+16 Da) or a sulfone (+32 Da)[5].

To prevent these pathways, the cleavage cocktail must include sacrificial nucleophiles (scavengers) that kinetically outcompete the thioether for reactive cations and trace oxidants[6].

Degradation_Logic T Thiomorpholine Thioether (Vulnerable Core) O Sulfoxide/Sulfone (+16/+32 Da) T->O Trace Oxidants A S-Alkylated Adduct (+56 Da) T->A t-Butyl Cations S1 EDT / Thioanisole (Sacrificial Nucleophiles) S1->O Quenches Oxidants S1->A Competes for Cations S2 TIPS / Water (Carbocation Traps) S2->A Quenches Cations

Mechanistic logic of thioether degradation during SPPS and the protective role of scavengers.

Quantitative Comparison of Cleavage Cocktails

The selection of the cleavage cocktail dictates the survival of the thiomorpholine ring. Table 1 summarizes the performance of standard cocktails based on their compositional causality.

Table 1: Impact of Cleavage Cocktail Composition on Thiomorpholine Integrity

Cleavage CocktailComposition (v/v)Oxidation RiskS-Alkylation RiskMechanistic Rationale
Standard TFA / TIPS / H₂O (95:2.5:2.5)High ModerateTIPS traps cations but lacks sulfur nucleophiles to quench oxidants[5].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Low Low EDT and thioanisole act as sacrificial sulfur nucleophiles[5][7].
Modified Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Low Low High concentration of sulfur scavengers strongly protects the core[5].
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)ModerateHigh Insufficient protection against highly reactive t-butyl cations[7].

Experimental Workflows & Methodologies

The following protocols represent a continuous, self-validating pipeline from solid-phase assembly to solution-phase bioconjugation.

SPPS_Workflow N1 1. Fmoc-SPPS Elongation N2 2. Thiomorpholine Alkyne Coupling (HATU/DIPEA) N1->N2 DMF, RT N3 3. Cleavage & Deprotection (TFA + EDT/Thioanisole/TIPS) N2->N3 0-5 °C to RT N4 4. LC-MS Self-Validation (Screen for +16/+56 Da) N3->N4 Ether Precipitation N5 5. CuAAC Click Reaction (CuSO4, Na Ascorbate, TBTA) N4->N5 Confirmed Integrity N6 6. Purified Conjugate N5->N6 HPLC Purification

Workflow for integrating thiomorpholine alkynes into SPPS and downstream CuAAC conjugation.

Protocol 1: Resin-Bound Coupling of Thiomorpholine Alkynes

To prevent epimerization and overcome the steric hindrance often associated with functionalized heterocyclic building blocks, highly reactive uronium salts (HATU) are utilized.

  • Preparation: Swell the peptidyl-resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve the thiomorpholine alkyne building block (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 eq). The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Chloranil Test): Wash the resin thoroughly. Remove a few beads and apply the Chloranil test (specific for secondary amines) or Kaiser test (for primary amines). A colorless bead indicates complete coupling; a blue/green bead dictates a recoupling cycle.

Protocol 2: Optimized Cleavage and Global Deprotection

Causality Focus: To suppress the kinetics of oxidation and alkylation, the cleavage must be initiated at near-freezing temperatures using a sulfur-rich scavenger cocktail[5].

  • Cocktail Preparation: In a fume hood, prepare a modified Reagent K cocktail: TFA / Thioanisole / Water / EDT / TIPS (87.5 : 5.0 : 2.5 : 2.5 : 2.5). Chill the mixture to 0–5 °C. Note: EDT and thioanisole are mandatory to act as sacrificial targets for carbocations and oxidants[5][6].

  • Cleavage: Add the chilled cocktail to the thoroughly dried resin (approx. 10 mL per gram of resin). Agitate gently at 0–5 °C for 30 minutes, then allow the reaction to warm to room temperature for an additional 90 minutes[5][7].

  • Precipitation: Filter the cleavage mixture directly into a 10-fold volumetric excess of ice-cold, peroxide-free diethyl ether. Centrifuge to pellet the crude product, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers.

  • Self-Validation (LC-MS): Dissolve a micro-aliquot of the crude pellet in 50% acetonitrile/water. Analyze via LC-MS.

    • Pass Criteria: Base peak corresponds to the exact mass

      
      .
      
    • Fail Criteria: Presence of

      
       indicates sulfoxide formation (check ether for peroxides); 
      
      
      
      indicates t-butyl alkylation (increase EDT/thioanisole ratio in future runs)[5].
Protocol 3: Solution-Phase CuAAC (Click) Conjugation

Once the thiomorpholine alkyne is successfully cleaved and validated, it serves as a highly efficient bioorthogonal handle. The Cu(I) catalyst must be generated in situ to prevent thioether oxidation by Cu(II) species[1].

  • Reactant Preparation: Dissolve the purified thiomorpholine alkyne-peptide (1.0 eq) and the target azide (1.2 eq) in a 1:1 mixture of tert-butanol and water to achieve a final concentration of 0.1 M[1].

  • Catalyst Assembly:

    • Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

    • Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Optional but recommended: Add Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq) to the reaction mixture. TBTA stabilizes the Cu(I) oxidation state, preventing disproportionation and protecting the thioether from oxidative damage[1].

  • Initiation: Add the sodium ascorbate solution to the peptide/azide mixture, followed immediately by the CuSO₄ solution[1]. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Self-Validation (Reaction Monitoring): Stir at room temperature for 2-4 hours. Monitor via LC-MS. The reaction is complete when the starting alkyne mass is fully consumed and replaced by a single peak corresponding to the exact sum of the alkyne and azide masses.

References

Sources

Application Notes and Protocols: Leveraging 4-(but-3-yn-1-yl)thiomorpholine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 4-(but-3-yn-1-yl)thiomorpholine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but highly efficient binders to a biological target.[3][4] These initial hits then serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[2][5]

This guide focuses on the strategic application of a specific and versatile fragment, 4-(but-3-yn-1-yl)thiomorpholine . This compound is uniquely positioned for FBDD campaigns due to the confluence of two key structural features:

  • The Thiomorpholine Scaffold: The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry.[6][7][8] Its saturated, non-aromatic nature often imparts favorable physicochemical properties such as improved solubility and metabolic stability. The sulfur atom can engage in specific non-covalent interactions, and the overall structure has been incorporated into numerous biologically active compounds, demonstrating its biocompatibility and utility as a pharmacophore element.[6][7][8]

  • The Terminal Alkyne: The butynyl sidechain provides a reactive "handle" in the form of a terminal alkyne. This functional group is of paramount importance in modern drug discovery for two primary reasons:

    • "Click" Chemistry: It is a key participant in the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10][11] This reaction is exceptionally robust, selective, and high-yielding, allowing for the rapid and efficient linking of the fragment to other molecules, a cornerstone of hit-to-lead strategies.[9][12]

    • Covalent Inhibition: Terminal alkynes can act as "warheads" for the development of covalent inhibitors, which form a stable bond with the target protein.[13] This can lead to increased potency and prolonged duration of action. Covalent fragments are increasingly being used to tackle challenging targets and can overcome the low affinity often seen with initial fragment hits.[13][14][15]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(but-3-yn-1-yl)thiomorpholine in an FBDD workflow, from initial screening to hit validation and lead optimization strategies.

Physicochemical Properties of 4-(but-3-yn-1-yl)thiomorpholine

A successful fragment should possess properties that make it an ideal starting point for optimization. 4-(but-3-yn-1-yl)thiomorpholine aligns well with the widely accepted "Rule of Three," a set of guidelines for fragment library design.[4]

PropertyValue"Rule of Three" Guideline
Molecular Weight 155.26 g/mol [16]< 300 Da
cLogP (estimated) ~1.5-2.5[17]< 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 2 (N and S atoms)≤ 3
Rotatable Bonds 3≤ 3

Note: The cLogP is an estimation for a similar thiomorpholine derivative and should be experimentally confirmed.

The adherence of this fragment to these guidelines suggests good aqueous solubility and a low level of molecular complexity, which are desirable characteristics for initial hits in an FBDD campaign.

Experimental Workflow: From Fragment Screening to Hit Validation

The journey of a fragment from a library to a validated hit involves a cascade of biophysical techniques. Due to the weak binding affinities typical of fragments (high micromolar to millimolar range), highly sensitive methods are required.[1][3]

FBDD_Workflow cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization TSA Thermal Shift Assay (TSA) NMR NMR Spectroscopy (e.g., SAR by NMR) TSA->NMR Identified Hits SPR_Primary Surface Plasmon Resonance (SPR) SPR_Kinetics SPR (Kinetics & Affinity) SPR_Primary->SPR_Kinetics Identified Hits XRay X-ray Crystallography NMR->XRay Confirmed Binders SPR_Kinetics->XRay Confirmed Binders ITC Isothermal Titration Calorimetry (ITC) ITC->XRay Thermodynamic Data Optimization Fragment Growing, Linking, Merging XRay->Optimization Structural Insights

Figure 1: A typical experimental workflow for an FBDD campaign, highlighting the transition from high-throughput primary screening to detailed biophysical characterization and structure-based design.

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[][19][20] The principle is that ligand binding increases the thermal stability of a protein, resulting in a measurable shift in its melting temperature (Tm).[19][20][21]

Objective: To rapidly screen 4-(but-3-yn-1-yl)thiomorpholine, as part of a larger fragment library, to identify its potential as a binder to the target protein.

Materials:

  • Purified target protein (at a concentration of 2-5 µM)

  • SYPRO Orange dye (e.g., from a 5000x stock in DMSO)

  • 4-(but-3-yn-1-yl)thiomorpholine (typically at a screening concentration of 200 µM - 1 mM)

  • Assay buffer (optimized for protein stability)

  • Quantitative PCR (qPCR) instrument with thermal ramping capability

  • 96- or 384-well PCR plates

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of the 4-(but-3-yn-1-yl)thiomorpholine stock solution (in DMSO) into the wells of the PCR plate. Include appropriate controls:

    • No-ligand control: Protein + Dye + DMSO (to establish the baseline Tm)

    • No-protein control: Buffer + Dye + Fragment (to check for compound fluorescence)

  • Protein Addition: Add the protein/dye master mix to each well to a final volume of 20 µL.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a thermal ramp protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • Calculate the Tm, which is the temperature at the midpoint of the unfolding transition (often determined from the peak of the first derivative).

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control is considered a hit.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of controls. A positive ΔTm indicates a direct or allosteric interaction that stabilizes the protein's folded state.[20] The magnitude of the shift can be related to the binding affinity, although this relationship is complex.[19] It is a robust primary screen because it is less prone to interference from non-specific surface interactions that can affect other biophysical methods.[21]

Protocol 2: Hit Validation and Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technology that measures molecular interactions in real-time.[22][23] It is an increasingly preferred method for both primary screening and detailed hit characterization in FBDD due to its low protein consumption and ability to provide kinetic data (association and dissociation rates).[3][24]

Objective: To confirm the binding of 4-(but-3-yn-1-yl)thiomorpholine to the target protein and determine its binding affinity (KD) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Purified target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • 4-(but-3-yn-1-yl)thiomorpholine at various concentrations (e.g., a two-fold dilution series from 1 mM to 31.25 µM)

Methodology:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Assay Optimization: Before screening, inject a high concentration of a known non-binder and a "sticky" compound to ensure the assay window is clean and specific. Match the DMSO concentration in the running buffer and the fragment solutions precisely to minimize solvent-induced bulk refractive index shifts.[25]

  • Kinetic Analysis:

    • Inject the serial dilutions of 4-(but-3-yn-1-yl)thiomorpholine over the target and reference flow cells.

    • Monitor the binding response (in Response Units, RU) in real-time during the association and dissociation phases.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A confirmed hit will show a concentration-dependent binding response that fits a specific binding model.

Causality and Trustworthiness: The real-time nature of SPR provides rich information beyond simple binding confirmation.[23] A well-behaved sensorgram with clear association and dissociation phases that fits a 1:1 kinetic model provides high confidence in a specific interaction.[25] The reference channel is critical for eliminating false positives arising from non-specific binding or buffer effects.[22][25]

Structural Characterization and Elucidation of Binding Mode

While TSA and SPR can confirm if a fragment binds, X-ray crystallography and NMR spectroscopy reveal how and where it binds. This structural information is the cornerstone of FBDD, enabling rational hit-to-lead optimization.[4][26]

Protocol 3: Co-crystallization with X-ray Crystallography

X-ray crystallography is the gold standard for visualizing the three-dimensional structure of a protein-fragment complex at atomic resolution.[26][27] This provides an unambiguous map of the binding site and the specific interactions driving the binding event.[4][28]

Objective: To determine the precise binding mode of 4-(but-3-yn-1-yl)thiomorpholine within the target protein's binding site.

Methodology:

  • Crystal Production: Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å).

  • Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration of 4-(but-3-yn-1-yl)thiomorpholine (typically 1-10 mM). The soaking time can range from minutes to hours. Alternatively, co-crystallization can be attempted where the fragment is included in the crystallization drop.

  • Cryo-protection and Data Collection: Transfer the soaked crystal into a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[29]

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the difference (Fo-Fc) map for positive electron density corresponding to the bound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement.

  • Analysis of Binding Mode: Analyze the final refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the fragment and the protein. Note the orientation of the thiomorpholine ring and the terminal alkyne.

Causality and Trustworthiness: A clear and unambiguous electron density for the fragment in the binding site is the most definitive proof of binding.[26][30] This structural data is invaluable as it reveals unoccupied pockets adjacent to the fragment, providing a clear roadmap for the "fragment growing" optimization strategy.[4]

Protocol 4: Binding Site Mapping with NMR Spectroscopy

NMR spectroscopy is exceptionally powerful for detecting very weak binding events and can map the binding site on the protein without the need for crystallization.[31][32] Techniques like SAR by NMR are foundational to FBDD.[32][33]

Objective: To identify the binding site of 4-(but-3-yn-1-yl)thiomorpholine on the target protein using chemical shift perturbation (CSP) analysis.

Methodology (Protein-Observed):

  • Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Titration: Add increasing concentrations of 4-(but-3-yn-1-yl)thiomorpholine to the protein sample and record an HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra from the titration.

    • Identify the peaks that shift or broaden upon addition of the fragment. These "chemical shift perturbations" indicate that the corresponding amino acid residues are in or near the binding site.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding epitope.

Causality and Trustworthiness: This method directly reports on the fragment's effect on the protein's chemical environment on a per-residue basis.[31] It is a robust method with few artifacts compared to other biophysical techniques and can reliably detect interactions with millimolar affinity.[31][34] The specific pattern of shifting peaks provides a unique fingerprint for the binding event, which can be used to confirm that different fragments bind to the same site.

Downstream Applications and Hit-to-Lead Optimization

The validated, structurally characterized hit, 4-(but-3-yn-1-yl)thiomorpholine, is not an end-point but a starting point.[2] Its true value lies in its potential for elaboration into a potent, lead-like molecule.[5][35] The terminal alkyne is the key enabler for several powerful optimization strategies.

Optimization_Strategies cluster_0 Optimization Pathways cluster_1 Key Techniques Start Validated Hit 4-(but-3-yn-1-yl)thiomorpholine Growing Fragment Growing (Click Chemistry) Start->Growing Non-covalent Elaboration Covalent Covalent Targeting Start->Covalent Irreversible Inhibition Lead1 Lead1 Growing->Lead1 Improved Affinity & Selectivity Click CuAAC Reaction: Fragment + Azide-Linker-Fragment Growing->Click Lead2 Lead2 Covalent->Lead2 High Potency & Target Occupancy Covalent_Chem Reaction with Nucleophilic Residue (e.g., Cysteine) Covalent->Covalent_Chem

Figure 2: Optimization strategies for 4-(but-3-yn-1-yl)thiomorpholine, leveraging its terminal alkyne for both non-covalent elaboration via click chemistry and covalent inhibitor design.

Strategy 1: Fragment Growing and Linking via Click Chemistry

Once the crystal structure reveals unoccupied pockets near the alkyne terminus, the "fragment growing" strategy can be employed.[2][4] Click chemistry provides a highly efficient and modular way to achieve this.[10][12][36]

Workflow:

  • In Silico Design: Based on the crystal structure, computationally design or select a library of small, azide-containing chemical moieties that are predicted to form favorable interactions with the adjacent pocket.

  • Synthesis: Synthesize a small, focused library by reacting 4-(but-3-yn-1-yl)thiomorpholine with the azide-containing fragments using standard CuAAC conditions (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate). The resulting triazole ring is not just a linker; it is a stable, planar structure that can itself participate in hydrogen bonding or π-stacking interactions.[9]

  • Screening and Evaluation: Screen the newly synthesized, larger compounds using the established biophysical assays (SPR, TSA) to quantify the improvement in binding affinity.

  • Iterative Optimization: Use the affinity data and, ideally, new crystal structures of the elaborated compounds to guide further rounds of design and synthesis.[35]

Strategy 2: Development of Covalent Inhibitors

The terminal alkyne can also be used as a "warhead" to form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in or near the binding site.[13][14] This approach is particularly effective for achieving high potency and target occupancy.[15]

Workflow:

  • Target Analysis: Examine the protein structure to identify if a suitable nucleophilic residue is positioned correctly relative to the bound alkyne. Cysteine is a common target for alkyne-based covalent inhibitors.[37]

  • Reactivity Screening: Use mass spectrometry (MS) to screen for covalent bond formation. Incubate the target protein with 4-(but-3-yn-1-yl)thiomorpholine and analyze the protein's mass. An increase in mass corresponding to the fragment's molecular weight confirms covalent modification. LC-MS/MS can then be used to identify the specific residue that has been modified.[14]

  • Optimization for Reactivity and Selectivity: The intrinsic reactivity of the alkyne is generally low, which can be an advantage for selectivity. Optimization may involve modifying the thiomorpholine scaffold to improve the positioning and residence time of the fragment in the binding pocket, thereby increasing the effective concentration and facilitating the covalent reaction.

  • Cellular Assays: Once potent covalent inhibitors are developed, their efficacy can be tested in cell-based assays to confirm target engagement and functional effects.[37]

Conclusion

4-(but-3-yn-1-yl)thiomorpholine represents a highly valuable tool for fragment-based drug design. The combination of a privileged thiomorpholine scaffold and a versatile terminal alkyne handle provides multiple avenues for hit discovery and optimization. By employing a systematic workflow of sensitive biophysical screening and high-resolution structural biology, researchers can effectively leverage this fragment's unique properties to develop novel, high-quality lead compounds. The protocols and strategies outlined in this guide provide a robust framework for integrating this powerful fragment into modern drug discovery campaigns.

References

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022). Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery. (2025). Available at: [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Interrogating Fragments Using a Protein Thermal Shift Assay. Methods in Molecular Biology. (2013). Available at: [Link]

  • Click chemistry - Wikipedia. Available at: [Link]

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews. (2021). Available at: [Link]

  • Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. Technology Networks. (2025). Available at: [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. (2011). Available at: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. (2019). Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. (2025). Available at: [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. (2013). Available at: [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. (2022). Available at: [Link]

  • Thermal Shift Assays. Charles River Laboratories. Available at: [Link]

  • Thermal Shift Assay (TSA). CD BioSciences. Available at: [Link]

  • Biophysical methods in early drug discovery. PMC. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. (2011). Available at: [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. (2025). Available at: [Link]

  • Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. News-Medical. (2021). Available at: [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]

  • Fragment Screening Services & Fragment-Based Drug design. SARomics. Available at: [Link]

  • SAR BY NMR (Structure Activity Relationship by Using NMR). Slideshare. Available at: [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021). Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. (2021). Available at: [Link]

  • Thermal shift assays for early-stage drug discovery. AXXAM. (2024). Available at: [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. (2025). Available at: [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE. Available at: [Link]

  • Crystallographic Fragment Screening. Springer Nature Experiments. Available at: [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. (2022). Available at: [Link]

  • Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. (2022). Available at: [Link]

  • X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Fragment-based covalent ligand discovery. PMC. (2021). Available at: [Link]

  • Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society. (2019). Available at: [Link]

  • Fragment-Based Drug Discovery - 2024 Archive. Cambridge Healthtech Institute. Available at: [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI. (2012). Available at: [Link]

  • Crystallographic Fragment Screening Services. Evotec. Available at: [Link]

  • 4-(But-3-yn-1-yl)thiomorpholine | 1055404-32-4. SigmaAldrich.cn. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

Sources

Reagents for synthesizing 4-(but-3-yn-1-yl)thiomorpholine from thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Generation of terminal alkyne-functionalized privileged scaffolds for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and bioorthogonal conjugation.

Introduction & Rationale

Thiomorpholine is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to modulate the lipophilicity, metabolic stability, and hydrogen-bonding profiles of drug candidates[1]. Compared to its oxygen analogue (morpholine), thiomorpholine provides distinct conformational preferences and serves as a versatile handle for further oxidation to sulfoxides or sulfones.

The functionalization of thiomorpholine with a terminal alkyne yields 4-(but-3-yn-1-yl)thiomorpholine , a highly valuable building block. The terminal alkyne acts as a bioorthogonal handle, enabling rapid integration into complex molecular architectures via "click" chemistry (CuAAC).

Mechanistic Causality

The synthesis relies on a classic bimolecular nucleophilic substitution (


) pathway.
  • The Nucleophile: The secondary amine of thiomorpholine acts as the nucleophile.

  • The Electrophile: 4-bromo-1-butyne is selected over its chloride counterpart because the bromide ion is a superior leaving group, allowing the reaction to proceed efficiently at moderate temperatures (60 °C) without the need for a Finkelstein catalyst (e.g., NaI or KI)[2].

  • The Base: Potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is employed as a heterogeneous inorganic acid scavenger. As the 
    
    
    
    reaction proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr would protonate the thiomorpholine starting material, rendering it non-nucleophilic and stalling the reaction.
    
    
    neutralizes the HBr, driving the reaction to completion.
  • The Solvent: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It effectively solvates the reactants and stabilizes the polar

    
     transition state without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity). Furthermore, MeCN is easily removed during workup compared to higher-boiling alternatives like DMF.
    

Experimental Workflow

SynthesisWorkflow N1 Thiomorpholine (Nucleophile) R1 S_N2 Alkylation 60°C, 6-12 h N1->R1 N2 4-Bromo-1-butyne (Electrophile) N2->R1 N3 Base & Solvent (K2CO3, MeCN) N3->R1 W1 Aqueous Workup (DCM/H2O Extraction) R1->W1 Reaction Complete P1 Purification (Silica Gel Column) W1->P1 Organic Phase T1 4-(but-3-yn-1-yl)thiomorpholine (Target Product) P1->T1 Pure Fractions

Workflow for the SN2 N-alkylation of thiomorpholine to yield 4-(but-3-yn-1-yl)thiomorpholine.

Reagents and Materials

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRole in SynthesisMW ( g/mol )EquivalentsAmount
Thiomorpholine Nucleophile / Starting Material103.191.0 eq1.03 g (~1.0 mL)
4-Bromo-1-butyne Electrophile / Alkylating Agent133.001.1 eq1.46 g (~1.03 mL)
Potassium Carbonate (

)
Acid Scavenger (Base)138.212.0 eq2.76 g
Acetonitrile (MeCN) Polar Aprotic Solvent41.05N/A20 mL
Dichloromethane (DCM) Extraction Solvent84.93N/A3 x 20 mL
Anhydrous

Desiccant142.04N/AAs needed

Note: 4-Bromo-1-butyne is typically supplied with a stabilizer or in a high-purity grade (e.g., 97%). Ensure the reagent has not degraded (darkened significantly) prior to use[2].

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: Add 1.03 g (10 mmol) of thiomorpholine and 20 mL of anhydrous acetonitrile to the flask.

  • Base Addition: Add 2.76 g (20 mmol) of finely powdered, anhydrous

    
    . Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion.
    
  • Electrophile Addition: Using a syringe, add 1.46 g (11 mmol) of 4-bromo-1-butyne dropwise over 2-3 minutes. Causality Note: Dropwise addition prevents localized concentration spikes, minimizing the risk of exothermic runaway or dialkylation (though secondary amines are the primary target).

Phase 2: Reaction Execution
  • Heating: Attach a reflux condenser and transfer the flask to a pre-heated oil bath set to 60 °C.

  • Monitoring: Stir the reaction vigorously for 6 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of 5% Methanol in DCM. Visualise the spots using an iodine chamber or ninhydrin stain (thiomorpholine will stain strongly; the tertiary amine product will stain differently).

Phase 3: Workup and Isolation
  • Quenching: Once TLC indicates complete consumption of thiomorpholine, remove the flask from the heat and allow it to cool to room temperature.

  • Filtration (Optional but Recommended): Filter the crude mixture through a celite pad to remove the bulk of the

    
     and precipitated KBr salts. Wash the pad with 10 mL of MeCN. Concentrate the filtrate under reduced pressure.
    
  • Extraction: Dissolve the concentrated residue in 20 mL of distilled water and extract with Dichloromethane (DCM) (3 x 20 mL)[3].

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 20 mL). Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.
    
Phase 4: Purification
  • Flash Chromatography: Purify the crude oil via silica gel flash column chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 90:10 and increasing polarity to 70:30) or Chloroform/Methanol (98:2) depending on the observed

    
     values.
    
  • Collection: Pool the pure fractions and evaporate the solvent to isolate 4-(but-3-yn-1-yl)thiomorpholine.

Analytical Characterization

To self-validate the success of the synthesis, verify the structural integrity of the isolated product using NMR and Mass Spectrometry.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~1.95 ppm (t, 
      
      
      
      = 2.6 Hz, 1H) — Terminal alkyne proton.
    • 
       ~2.35 ppm (td, 
      
      
      
      = 7.5, 2.6 Hz, 2H) — Methylene protons adjacent to the alkyne.
    • 
       ~2.60 ppm (t, 
      
      
      
      = 7.5 Hz, 2H) — Methylene protons adjacent to the nitrogen (from the butyne chain).
    • 
       ~2.65 - 2.75 ppm (m, 8H) — Thiomorpholine ring protons (4H from 
      
      
      
      and 4H from
      
      
      ).
  • ESI-MS (m/z): Calculated for

    
    
    
    
    
    : 156.08; Found: ~156.1.

Safety and Handling

  • 4-Bromo-1-butyne: This reagent is a flammable liquid (Flash point ~23.9 °C) and is classified as a skin sensitizer and acute toxin (Oral)[2]. All manipulations must be performed in a certified fume hood. Wear appropriate PPE, including type ABEK respirator filters if ventilation is compromised.

  • Thiomorpholine: Exhibits a strong, unpleasant sulfurous odor and is corrosive. Avoid inhalation and skin contact.

  • Waste Disposal: Halogenated waste (DCM) and aqueous basic waste must be segregated and disposed of according to institutional Environmental Health and Safety (EHS) guidelines.

References

  • Organic Chemistry Portal. Thiomorpholine synthesis. Organic Chemistry Portal. Available at:[Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev. Available at:[Link]

  • Google Patents.EP2565192A1 - Anticancer agent. (Details N-alkylation of piperazine/morpholine derivatives with 4-bromo-1-butyne and K2CO3 in acetonitrile).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Copper Catalyst Challenges with Thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common yet challenging issue in copper-catalyzed reactions: catalyst poisoning by thiomorpholine and related N,S-heterocycles. Our goal is to equip you with the foundational knowledge and practical strategies to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Thiomorpholine in Copper Catalysis

Thiomorpholine and its derivatives are prevalent structural motifs in medicinal chemistry and materials science. However, their inclusion in copper-catalyzed cross-coupling reactions, such as Ullmann-type C-N, C-O, and C-S bond formations, presents a significant challenge.[1] The lone pair of electrons on the sulfur atom of the thiomorpholine ring can strongly coordinate to the copper catalyst, leading to the formation of stable copper-sulfur complexes.[2] This interaction effectively sequesters the catalyst from the desired catalytic cycle, resulting in diminished reaction rates, low yields, and, in severe cases, complete reaction failure. This phenomenon is a classic example of catalyst poisoning.[3]

This guide is structured to help you navigate these challenges through a series of practical troubleshooting questions and scientifically grounded explanations.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My copper-catalyzed reaction with a thiomorpholine-containing substrate is sluggish or has completely stalled.

Q1: I've set up my Ullmann coupling reaction involving a thiomorpholine derivative, but I'm seeing very slow conversion or no product formation. What are the likely causes and immediate troubleshooting steps?

A1: A stalled or sluggish reaction is the most common symptom of catalyst poisoning by the thiomorpholine sulfur. The primary cause is the strong coordination of the sulfur atom to the copper(I) catalytic center, forming a stable, off-cycle complex that is catalytically inactive.

Immediate Diagnostic and Corrective Actions:

  • Verify Reagent Purity: Ensure all starting materials, especially the thiomorpholine-containing substrate and solvents, are free from other sulfur-containing impurities that could exacerbate the poisoning effect.

  • Increase Catalyst Loading: As a preliminary diagnostic step, a modest increase in the copper catalyst loading (e.g., from 5 mol% to 10-15 mol%) can sometimes overcome partial deactivation. However, this is not a cost-effective or elegant long-term solution.

  • Evaluate the Ligand: The choice of ligand is critical in mitigating catalyst poisoning. A well-chosen ligand can stabilize the active copper species and sterically hinder the binding of the thiomorpholine sulfur.[4][5] If you are running the reaction ligand-less or with a simple ligand, consider screening more robust options.

dot

Caption: Mechanism of copper catalyst poisoning by thiomorpholine.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Poisoning Mechanism

Q2: Is it only the sulfur atom in thiomorpholine that causes poisoning, or does the nitrogen atom also play a role?

A2: The sulfur atom is the primary culprit. Copper is a soft metal and has a high affinity for soft Lewis bases like sulfur. The resulting copper-sulfur bond is strong and often irreversible under typical catalytic conditions, leading to catalyst deactivation. While the nitrogen atom in thiomorpholine is also a Lewis base, its interaction with the copper center is generally weaker and more labile compared to the sulfur. However, the nitrogen can act as a secondary binding site, potentially leading to a chelating effect that further stabilizes the inactive catalyst-substrate complex.

Q3: Are all copper catalysts equally susceptible to poisoning by thiomorpholine?

A3: While all copper catalysts are susceptible to sulfur poisoning to some extent, the degree of susceptibility can vary. The oxidation state of the copper and the ligand environment are key factors. Copper(I) species, which are often the active catalysts in cross-coupling reactions, are particularly prone to poisoning by soft bases like thioethers.[6] The choice of ligand can significantly influence the catalyst's resistance to poisoning.

Section 2: Proactive Strategies for Prevention

Q4: How can I choose the right ligand to prevent my copper catalyst from being poisoned by thiomorpholine?

A4: The strategic selection of a ligand is your most powerful tool. An effective ligand can modulate the electronic and steric properties of the copper center, making it less susceptible to poisoning.

  • Steric Hindrance: Bulky ligands can create a crowded environment around the copper atom, sterically shielding it from coordination with the thiomorpholine sulfur.

  • Strong Chelation: Bidentate or polydentate ligands that form strong, stable complexes with copper can prevent the displacement of the ligand by the thiomorpholine.

Ligand ClassExamplesRationale for Use
Diamine Ligands 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)Form stable five- or six-membered chelate rings with copper, enhancing catalyst stability.[4]
Amino Acids L-Proline, N-MethylglycineCan act as bidentate ligands and have shown broad utility in Ullmann couplings.[4]
Oxalic Diamides A newer class of ligands that have demonstrated high efficiency and robustness in copper catalysis.[5][7]

dot

Ligand_Protection Cu Cu(I) Protected_Cu Ligand-Protected Cu(I) Catalyst Cu->Protected_Cu Coordination Ligand Bulky/Chelating Ligand Ligand->Protected_Cu Poisoned_Complex Poisoned Complex Protected_Cu->Poisoned_Complex Inhibited Catalytic_Cycle Catalytic Cycle Protected_Cu->Catalytic_Cycle Productive Reaction Thiomorpholine Thiomorpholine Thiomorpholine->Poisoned_Complex

Caption: Ligand protection of the copper catalyst from thiomorpholine.

Q5: Are there any "sacrificial" agents or scavengers I can add to the reaction to protect the catalyst?

A5: Yes, the use of a sulfur scavenger is a viable, though less common, strategy in academic settings. The idea is to introduce a substance that will preferentially react with or bind to the thiomorpholine, preventing it from reaching the copper catalyst.

  • Copper-Based Scavengers: While seemingly counterintuitive, using a stoichiometric amount of a less expensive, ligand-free copper salt (like basic copper carbonate) could potentially act as a scavenger.[8] These salts can bind to the thiomorpholine, effectively "sponging" it up. However, this approach requires careful optimization to avoid interference with the primary catalytic reaction.

  • Other Metal-Based Scavengers: Zinc compounds are also known to scavenge sulfur, but their compatibility with the specific reaction conditions would need to be verified.[9]

  • Solid-Supported Scavengers: In some industrial applications, solid adsorbents are used to remove sulfur compounds from feedstocks before they enter the reactor. This approach is less practical for typical lab-scale batch reactions.

Q6: Can optimizing reaction conditions help mitigate catalyst poisoning?

A6: Yes, optimizing reaction parameters can have a significant impact:

  • Temperature: In some cases, higher temperatures can promote the dissociation of the copper-sulfur bond, potentially liberating the active catalyst. However, this must be balanced against the thermal stability of the substrates and products.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and the substrates, as well as the strength of the catalyst-poison interaction. Screening different solvents (e.g., DMF, Dioxane, Toluene) is recommended.[6]

  • Base: The base plays a crucial role in many copper-catalyzed reactions. The nature and strength of the base can affect the overall catalytic cycle and potentially influence the equilibrium of the poisoning process.[6]

Section 3: Reactive and Post-Reaction Strategies

Q7: Is it possible to regenerate a copper catalyst that has been poisoned by thiomorpholine?

A7: For lab-scale reactions, in-situ regeneration is generally not practical. The strong copper-sulfur bond is difficult to break under typical reaction conditions. In industrial settings, catalysts poisoned by sulfur are sometimes regenerated by high-temperature treatment (calcination) to oxidize the sulfur species.[10] However, this is not a feasible approach for a homogeneous reaction mixture in a research lab. If poisoning occurs, it is usually more practical to focus on prevention in subsequent experiments.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Copper-Catalyzed N-Arylation

This protocol provides a framework for screening different ligands to identify one that mitigates the poisoning effect of a thiomorpholine-containing substrate.

  • Reaction Setup:

    • To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), the thiomorpholine-containing amine (1.2 equiv), the copper(I) source (e.g., CuI, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • To each vial, add a different ligand (10 mol%) from a pre-selected panel (e.g., 1,10-phenanthroline, L-proline, an oxalic diamide). Include a ligand-free control.

  • Inert Atmosphere: Seal the vials, and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Heating and Monitoring: Place the vials in a preheated heating block and stir at the desired temperature (e.g., 100 °C). Monitor the reaction progress at regular intervals (e.g., 2, 6, 12, 24 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion to product across the different ligands to identify the most effective one.

Conclusion

Preventing copper catalyst poisoning by thiomorpholine is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental mechanism of sulfur-induced deactivation and proactively employing strategies such as judicious ligand selection and reaction optimization, researchers can significantly improve the success rate of these important transformations. This guide serves as a starting point for troubleshooting and developing robust protocols for your specific research needs.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • (n.d.). Copper-Sulfur Complexes Supported by N-Donor Ligands: Towards Models of the CuZ Site in Nitrous Oxide Reductase. PMC.
  • (2024, March 16). Copper Photocatalyzed Divergent Access to Organic Thio- and Isothiocyanates.
  • (n.d.).
  • (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • (2026, January 9).
  • (2023, February 20). Troubleshooting Ullmann Couplint. Reddit.
  • (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Benchchem. (n.d.). Technical Support Center: Ligand Effects on the Efficiency of Copper Catalysts.
  • (2023, December 8).
  • (n.d.). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products.
  • (n.d.). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC.
  • (n.d.).
  • (2022, June 29). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction.
  • (2021, January 15). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
  • (n.d.). Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines. Organic Chemistry Portal.
  • (n.d.).
  • (2022, November 23).
  • (n.d.). Modern Ullmann-Type Couplings.
  • (n.d.). Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur | Request PDF.
  • (n.d.).
  • (2019, July 1). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ACS Figshare.
  • (n.d.). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction: A Review. Asian Journal of Organic & Medicinal Chemistry.
  • (n.d.). Deactivation mechanisms and anti-deactivation strategies of copper-based catalysts in selective catalytic reduction reactions: A review. IDEAS/RePEc.
  • (n.d.).
  • (2022, July 17). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. NSF Public Access Repository.
  • (2021, November 11).
  • (n.d.). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst | Request PDF.
  • (n.d.). Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Chemistry Portal.
  • (2022, October 28).
  • (n.d.). Sulfide Scavengers and Their Interference in Corrosion Inhibition | Request PDF.
  • (n.d.). Development In The Scavenging Efficiency Of H2S Scavengers In Oil And Gas Industry.
  • (2017, November 6). Ullmann Coupling Reactions on Ag(111) and Ag(110)
  • (2026, January 16). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
  • (n.d.). US20170260095A1 - Metal-based hydrogen sulfide scavenger and method of preparing same.
  • (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • (2025, October 20). Copper-catalysed asymmetric cross-coupling reactions tolerant of highly reactive radicals.
  • (n.d.). Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2016, May 25). Reaction Mechanisms of Metals with Hydrogen Sulfide and Thiols in Model Wine.

Sources

Technical Support Center: Optimizing CuAAC for 4-(but-3-yn-1-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur Challenge

You are likely experiencing low yields, stalled reactions, or rapid catalyst degradation. The root cause is intrinsic to your substrate: 4-(but-3-yn-1-yl)thiomorpholine contains a thioether (sulfide) moiety within the ring.

While less aggressive than free thiols, the cyclic thioether acts as a "soft" ligand.[1] It competes with the alkyne for the Copper(I) center, effectively poisoning the catalyst or sequestering it into non-productive cycles. This guide provides a self-validating protocol to outcompete this interference using advanced ligand architecture.

Diagnostic Center: Why did my reaction fail?

Before altering your protocol, use this logic flow to identify the specific failure mode.

DiagnosticTree Start START: Reaction Status? Color What is the mixture color? Start->Color Green Green/Blue Color->Green Rapid change Yellow Yellow/Brown Color->Yellow Precipitate forms Clear Clear/Colorless Color->Clear No reaction Oxidation Issue: Oxidation Cu(I) -> Cu(II) Fix: Degas solvents, increase Ascorbate. Green->Oxidation Poisoning Issue: S-Chelation Substrate poisoning Catalyst Fix: Switch to THPTA/BTTES, Pre-complex Cu. Yellow->Poisoning Stalled Issue: Low Activity Fix: Increase Temp (40°C), Check pH (keep ~7-8). Clear->Stalled

Figure 1: Diagnostic Logic Flow for CuAAC Failure Modes.

Technical Deep Dive: The Mechanism of Interference

To solve the problem, we must understand the competition at the atomic level. The standard ligands (like TBTA) are often too bulky or labile to protect the Cu(I) center from the sulfur atom in your thiomorpholine ring.

The Competition
  • Productive Cycle: Cu(I) coordinates to the alkyne and the azide.[2]

  • Inhibitory Cycle: The Thiomorpholine Sulfur (soft base) coordinates to Cu(I) (soft acid). This creates a "dead" complex that cannot participate in the catalytic cycle.

The Solution: Ligand Acceleration

We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTES . These ligands bind Cu(I) more strongly than the thioether but still allow the alkyne to displace a labile arm for catalysis. They also protect Cu(I) from oxidation.

Mechanism Cu Active Cu(I) S_Substrate Thiomorpholine-S (Inhibitor) Cu->S_Substrate High Affinity (Without Ligand) Ligand THPTA Ligand (Protector) Cu->Ligand Strong Binding (Protects Cu) Dead Dead Complex (Reaction Stalls) S_Substrate->Dead Active Catalytic Cycle (Triazole Formation) Ligand->Active Facilitates Alkyne Alkyne Substrate Active->Alkyne Rapid Reaction

Figure 2: Competitive coordination pathways. Strong ligands (Green path) prevent sulfur poisoning (Red path).

Optimized Protocol: The "Golden Standard" for Sulfur Scaffolds

This protocol uses THPTA due to its water solubility and ability to shield Cu from sulfur interference.

Reagents Checklist
  • Substrate: 4-(but-3-yn-1-yl)thiomorpholine (1.0 eq)

  • Azide Partner: (1.0 - 1.2 eq)

  • Copper Source: CuSO₄[2][3][4]·5H₂O (Avoid CuI; iodide can complicate kinetics)

  • Ligand: THPTA (preferred) or BTTAA[2][5][4]

  • Reductant: Sodium Ascorbate (freshly prepared)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)[6]

Step-by-Step Methodology

CRITICAL: The order of addition is designed to pre-form the Cu-Ligand complex before the copper encounters the sulfur in your substrate.

  • Ligand Pre-Complexation (The Shield):

    • In a small vial, mix CuSO₄ solution and THPTA solution.[2]

    • Ratio: 1:2 (Cu:Ligand).[2][5]

    • Visual Check: Solution should remain clear blue.

    • Why: This ensures every Cu atom is "wrapped" by the ligand before it sees the thiomorpholine.

  • Substrate Preparation:

    • Dissolve the Alkyne (thiomorpholine derivative) and the Azide in the solvent mixture (e.g., DMSO/Water).

    • Note: If solubility is an issue, increase DMSO content.

  • Reaction Initiation:

    • Add the Cu-THPTA complex to the substrate mixture.

    • Add Sodium Ascorbate (5-10 eq relative to Cu) last.

    • Why: Ascorbate reduces Cu(II) to active Cu(I) in situ.[5][4]

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (optional but recommended).

    • Stir at room temperature for 1–4 hours.

    • Monitoring: LC-MS is preferred over TLC due to the polar nature of the thiomorpholine.

Quantitative Comparison of Conditions
VariableStandard Protocol (TBTA)Optimized Protocol (THPTA)
Ligand TBTA (insoluble in water)THPTA (water soluble)
Cu:Ligand Ratio 1:11:2 to 1:5
Catalyst Loading 1-5 mol%5-10 mol% (to overcome S-poisoning)
Atmosphere AmbientInert (Ar/N2) (Critical for S-substrates)
Typical Yield 30-50% (Variable)>85% (Consistent)

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn yellow/brown immediately? A: This indicates the formation of Copper(I)-acetylides or Copper-Sulfur clusters that are precipitating out.

  • Fix: Increase the Ligand:Copper ratio to 5:1. The ligand must outcompete the substrate aggregation.

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄? A: We recommend against CuI for thiomorpholine substrates. Iodide is also a ligand and can form bridging clusters with sulfur, complicating the mechanism. CuSO₄ + Ascorbate provides a cleaner source of "naked" Cu(I) that is immediately intercepted by the THPTA ligand.

Q: My product is stuck in the aqueous phase during extraction. A: Thiomorpholines are basic and polar.

  • Fix: Adjust the pH of the aqueous layer to ~9-10 (using saturated NaHCO₃ or carbonate) before extraction to ensure the amine is neutral. Use DCM/MeOH (9:1) for extraction if the product is highly polar.

Q: Is the sulfur atom oxidizing? A: It is possible. The thioether can oxidize to a sulfoxide (S=O) if exposed to strong oxidants. However, under standard CuAAC conditions (Ascorbate present), the environment is reducing, so the sulfur should remain as a sulfide.

References

  • Ligand Performance (THPTA vs TBTA)

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Sulfur Poisoning in CuAAC

    • Butt, T. M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis.
  • BTTES/BTTAA Ligands for Complex Scaffolds

    • Besanceney-Webler, C., et al. (2011).
  • Thiomorpholine Synthesis & Properties

    • PubChem Compound Summary for 4-(but-3-yn-1-yl)thiomorpholine.

Sources

Technical Support Center: Purification of Thiomorpholine Alkyne Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of thiomorpholine alkyne intermediates. As these molecules contain a unique combination of a potentially reactive terminal alkyne, a nucleophilic and easily oxidized sulfur atom, and a basic nitrogen, their purification requires careful consideration to prevent degradation and maximize yield. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) & Common Impurities

This section addresses the most common initial questions and challenges faced during the purification of thiomorpholine alkyne intermediates.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for intermediates containing both thiomorpholine and alkyne moieties, several classes of impurities are common:

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as the parent thiomorpholine or the alkyne-containing electrophile/nucleophile.

  • Oxidized Byproducts: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially in the presence of certain reagents or upon prolonged exposure to air.[1] This can lead to the formation of thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide derivatives.[2] These byproducts are significantly more polar than the parent compound.

  • Polymerized/Oligomerized Alkyne: Terminal alkynes can be prone to oligomerization or polymerization, particularly in the presence of trace metals (like copper or palladium from coupling reactions) or under harsh thermal conditions.[3]

  • Residual Catalysts: If your synthesis involved a metal-catalyzed cross-coupling reaction (e.g., Sonogashira coupling), residual palladium or copper catalysts are a common and often problematic impurity.[3]

  • Protecting Group Fragments: If you are using protecting groups (e.g., Boc for the nitrogen, or a silyl group for the alkyne), byproducts from the deprotection step or incompletely deprotected material may be present.[4][5][6]

Q2: My thiomorpholine alkyne intermediate appears to be degrading during purification. What are the primary stability concerns?

A2: Stability is a critical concern due to the combination of functional groups. The primary pathways for degradation are:

  • Oxidation of the Thioether: The sulfur atom is easily oxidized to a sulfoxide and then a sulfone. This can be promoted by oxidizing agents, atmospheric oxygen (especially over long periods), or even on acidic silica gel.[1]

  • Reactivity of the Terminal Alkyne: Terminal alkynes are acidic (pKa ≈ 25) and can form explosive acetylides with heavy metals like silver (Ag+) and copper (Cu+).[3] They are also susceptible to oxidative degradation and polymerization.[3][7]

  • Acid Sensitivity: The thiomorpholine ring, being a cyclic amine, is basic. Exposure to strong acids can lead to salt formation, but highly acidic conditions (e.g., un-neutralized silica gel) can also catalyze side reactions or degradation of other functional groups in the molecule.

To ensure stability, it is recommended to store these intermediates under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light.[3]

Q3: I am seeing significant streaking and product loss during silica gel chromatography. What is happening and how can I fix it?

A3: This is a classic problem when purifying basic compounds like thiomorpholines on standard silica gel. The issue stems from the acidic nature of the silica surface.

  • Causality: The lone pair of electrons on the nitrogen atom of the thiomorpholine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, binding leads to significant tailing (streaking) of the product spot on a TLC plate and poor recovery from a column. In some cases, this acidic environment can catalyze the degradation of your compound.

  • Solution: The most effective solution is to deactivate the silica gel by neutralizing its acidic sites. This is typically done by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to the eluent system.

Troubleshooting Silica Gel Chromatography
Symptom
Severe Tailing / Streaking
Product Not Eluting
New, More Polar Spots Appear

Section 2: Purification Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for thiomorpholine alkyne intermediates.

Workflow for Purification Strategy

The choice of purification method depends on the physical properties of your intermediate and the nature of the impurities. The following workflow provides a general decision-making framework.

PurificationWorkflow Crude Crude Product Liquid_Liquid Aqueous Workup / Liquid-Liquid Extraction Crude->Liquid_Liquid Initial Cleanup Analysis Initial Analysis (TLC, ¹H NMR) Is_Solid Is the product a solid? Analysis->Is_Solid Chromatography Primary Method: Flash Chromatography Is_Solid->Chromatography No (Oil/Amorphous) Recrystallization Primary Method: Recrystallization Is_Solid->Recrystallization Yes Final_Purity Assess Purity (NMR, LC-MS) Chromatography->Final_Purity Recrystallization->Final_Purity Liquid_Liquid->Analysis Final_Purity->Chromatography Purity <95% (from Recrystallization) Pure_Product Pure Product Final_Purity->Pure_Product Purity >95% MetalRemoval Crude Crude Product (Contains Pd/Cu) Aqueous_Wash Aqueous Wash (NH₄Cl / EDTA) Crude->Aqueous_Wash Step 1: Complexation Filtration Filtration through Celite® / Activated Carbon Aqueous_Wash->Filtration Step 2: Adsorption Specialized_Resin Specialized Purification (Metal Scavenging Resin) Filtration->Specialized_Resin Step 3 (If Needed): High-Affinity Binding Result Metal-Free Product Specialized_Resin->Result

Sources

Technical Support Center: Efficient Removal of Copper Residues from Thiomorpholine Click Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction purification of thiomorpholine-containing molecules synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry. The presence of residual copper is a critical concern for researchers in drug development and related scientific fields. Copper ions can exhibit cellular toxicity, interfere with subsequent biological assays, and compromise the stability and purity of the final product.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your valuable compounds.

Troubleshooting Guide: Navigating Copper Removal Challenges

Persistent copper contamination, often indicated by a blue or green hue in the product, is a common hurdle.[3][4] The choice of purification strategy is paramount and depends on the specific properties of your thiomorpholine click product. This decision-making workflow will guide you to the most appropriate method.

CopperRemovalWorkflow cluster_0 Start: Crude Thiomorpholine Product cluster_1 Initial Assessment cluster_2 Purification Pathways cluster_3 Outcome & Further Steps start Crude Product (Post-Click Reaction) solubility Product Solubility? start->solubility organic_soluble Organic Soluble solubility->organic_soluble Organic water_soluble Water Soluble / Macromolecule solubility->water_soluble Aqueous extraction Aqueous Wash with Chelating Agent (e.g., EDTA) organic_soluble->extraction scavenger Solid-Phase Scavenger Resin (e.g., SiliaMetS Thiol) organic_soluble->scavenger dialysis Dialysis against EDTA Buffer water_soluble->dialysis spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) water_soluble->spe analysis Analyze for Residual Copper (e.g., ICP-OES) extraction->analysis scavenger->analysis dialysis->analysis spe->analysis success Purity Goals Met analysis->success Yes troubleshoot Purity Goals Not Met analysis->troubleshoot No combine_methods Combine Methods or Optimize Conditions troubleshoot->combine_methods combine_methods->solubility

Figure 1. Decision workflow for selecting a copper removal method.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual copper from my thiomorpholine click product so important?

A1: Residual copper can be detrimental for several reasons. In biological applications, copper ions can be toxic to cells.[2] For drug development professionals, strict guidelines from regulatory bodies like the FDA limit the allowable metal content in active pharmaceutical ingredients (APIs).[5][6] Furthermore, copper can interfere with downstream processes, such as fluorescence-based assays, and can catalyze the degradation of your final product.[1]

Q2: I've performed an initial purification, but my product still has a blue or green tint. What should I do?

A2: A persistent blue or green color is a clear indicator of remaining copper complexes.[3][4] This can happen if the initial purification was incomplete or if your thiomorpholine product itself is chelating the copper. In this case, repeated extractions with a chelating agent like EDTA or employing a high-affinity solid-phase scavenger are recommended.[3][7]

Q3: How do I choose the best copper removal method for my specific thiomorpholine derivative?

A3: The optimal method depends on your product's properties. For small, organic-soluble molecules, aqueous washes with a chelating agent or passing the reaction mixture through a plug of silica gel can be effective.[3] For more sensitive biomolecules or when extremely low copper levels are required, solid-phase scavengers or dialysis are often the preferred methods.[3][8]

Q4: Can the thiomorpholine moiety itself interfere with copper removal?

A4: Yes, the sulfur and nitrogen atoms in the thiomorpholine ring can potentially chelate copper, making its removal more challenging. This is why a strong chelating agent or a scavenger with high affinity for copper is often necessary to effectively sequester the metal from your product.

Q5: What are the advantages of using a solid-phase scavenger resin over traditional liquid-liquid extraction?

A5: Solid-phase scavengers offer several advantages, including high selectivity for the target metal, ease of use (simple filtration to remove the resin), and often higher efficiency in achieving very low residual copper levels.[3][9] They can also minimize product loss that might occur during repeated extractions, especially if your product has some water solubility.[3]

In-Depth Experimental Protocols

Here are detailed, step-by-step protocols for the most effective copper removal techniques.

Protocol 1: Aqueous Extraction with EDTA

This method is suitable for organic-soluble thiomorpholine products.

  • Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a 10:1 solvent-to-reaction volume ratio.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M EDTA solution (pH 8).

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the EDTA complexes with the copper.[3][7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the EDTA wash (steps 2-4) two to three more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.[7]

Protocol 2: Solid-Phase Scavenging with SiliaMetS® Thiol

This method is highly efficient for a broad range of products and can achieve very low copper levels.[3]

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Scavenger Addition: Add a solid-supported thiol scavenger, such as SiliaMetS® Thiol (typically 3-5 equivalents relative to the initial amount of copper catalyst).

  • Incubation: Stir the mixture at room temperature for 4-16 hours.[10] The reaction time can be optimized by monitoring the disappearance of the copper-related color.

  • Filtration: Filter the mixture to remove the scavenger resin.[3]

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[7]

Protocol 3: Dialysis for Macromolecules

This method is ideal for water-soluble macromolecules like bioconjugates.

  • Sample Preparation: Place the aqueous reaction mixture into dialysis tubing with a molecular weight cut-off (MWCO) that retains your product but allows small molecules like copper ions to pass through.

  • Initial Dialysis: Immerse the sealed dialysis tubing in a large volume of a suitable buffer (e.g., PBS) containing 10 mM EDTA. The buffer volume should be at least 200 times the sample volume.[3] Stir the buffer gently at 4°C for 2-4 hours.[3]

  • Buffer Changes: Replace the dialysis buffer with fresh EDTA-containing buffer and continue dialysis for another 2-4 hours. Follow this with two more buffer changes using the buffer without EDTA to remove the EDTA-copper complex.

  • Product Recovery: Recover the purified product from the dialysis tubing.

Method Comparison

MethodTypical Residual CopperProduct RecoveryKey AdvantagesKey Considerations
Aqueous Wash (EDTA) <50 ppm[3]>90%[3]Cost-effective, simple setup.Can be less effective for strong copper-chelating products; potential for product loss with water-soluble compounds.[3]
Solid-Phase Scavenger <10 ppm[3]>95%[3]High efficiency, ease of use, broad applicability.[3][9]Higher cost of scavenger resins.
Dialysis Variable, can be very low>90%Gentle method for sensitive macromolecules.[8][11]Time-consuming, requires large buffer volumes.

Quantifying Residual Copper

To ensure your purification has met the required standards, it is essential to quantify the remaining copper. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method for this purpose.[12][13] Alternatively, a UV-based HPLC method can be developed by forming a colored complex with EDTA.[14][15]

Concluding Remarks

The successful removal of copper catalysts is a non-negotiable step in the synthesis of thiomorpholine-containing compounds for research and development. By understanding the principles behind each purification method and selecting the appropriate strategy based on your product's characteristics, you can ensure the integrity and safety of your final product. This guide provides a robust framework for troubleshooting and optimizing your copper removal workflow.

References

  • Top chelating agents to effectively bind copper in various applications. (2024, July 11). Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • Morris, R. E., White, M. G., & Shido, S. S. (2003). Copper Removal from Fuel by Solid-Supported Polyamine Chelating Agents. ACS Publications. Retrieved from [Link]

  • Silicycle SiliaMetS Metal Scavenger Thiol, 40-63 μm, 60 Å, 10 G, R51030B, NEW. (n.d.). Retrieved from [Link]

  • Copper Chelators: Drug Class, Uses, Side Effects, Drug Names. (2022, January 10). RxList. Retrieved from [Link]

  • Gupte, A., Mumper, R. J., & Gunda, V. (2016). Current Biomedical Use of Copper Chelation Therapy. PMC. Retrieved from [Link]

  • Chelation Therapy: Purpose, Procedure, and Side-Effects. (2025, December 12). WebMD. Retrieved from [Link]

  • How to remove copper after CuAAc click reaction? (2014, July 31). ResearchGate. Retrieved from [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. Retrieved from [Link]

  • Best method for removing Cu(I) from Org compounds. (2024, May 14). Reddit. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011, December 15). SciSpace. Retrieved from [Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. (n.d.). ResearchGate. Retrieved from [Link]

  • Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Fadel, M. A., Elmasry, D. M. A., Mohamed, F. H., Badawy, A. M., & Elsamadony, H. A. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ, 10, e13034. Retrieved from [Link]

  • Silicycle硅胶填料SiliaMetS Thiol Metal Scavenger (R51030B). (2025, April 22). Amresco官网. Retrieved from [Link]

  • Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. (2022, March 6). ResearchGate. Retrieved from [Link]

  • Analysis of residual catalysts in pharmaceuticals. (n.d.). secrets of science. Retrieved from [Link]

  • Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. (n.d.). Google Patents.
  • Medicine Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. (2010, January 15). Retrieved from [Link]

  • Gumienna-Kontecka, E., & Pyrkosz-Bulska, M. (2013). Development of copper based drugs, radiopharmaceuticals and medical materials. PMC. Retrieved from [Link]

  • Copper triggers a unique form of cell death. (2022, November 21). Drug Discovery News. Retrieved from [Link]

  • QuadraPure TU: Polymer metal scavenger. (n.d.). Johnson Matthey. Retrieved from [Link]

  • Metal Scavenger User Guide. (n.d.). Biotage. Retrieved from [Link]

  • The Impact of Copper Ions on the Activity of Antibiotic Drugs. (2023, June 30). PMC. Retrieved from [Link]

  • Removal of EDTA-Cu complex from wastewater of electroless copper plating by solvent extraction with quaternary ammonium salt. (n.d.). Retrieved from [Link]

  • Biotage® Metal Scavenging Toolkit. (2025, December 6). Biotage. Retrieved from [Link]

  • The risks of free copper in the body and the development of useful anticopper drugs. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Metal Scavenging Screening Kit Product Manual. (n.d.). Biotage. Retrieved from [Link]

  • Guideline on the specification limits for residues of metal catalysts. (n.d.). EMA. Retrieved from [Link]

  • Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis. (2025, March 25). Retrieved from [Link]

  • Highly efficient removal of Cu(II) from aqueous solution using a novel magnetic EDTA functionalized CoFe 2 O 4. (2017, January 17). RSC Publishing. Retrieved from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. Retrieved from [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2016, September 5). MDPI. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Hydrophobic Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: THIO-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Thiomorpholine derivatives serve as critical lipophilic bioisosteres of morpholines in medicinal chemistry, often modulating metabolic stability and membrane permeability. However, the sulfur atom introduces unique challenges: susceptibility to S-oxidation (sulfoxide/sulfone formation) and distinct solubility profiles compared to their oxygenated counterparts. This guide addresses the specific handling of hydrophobic thiomorpholine derivatives, focusing on solubility, reaction optimization, and purification integrity.

Module 1: Dissolution & Stock Preparation

Q: My thiomorpholine derivative precipitates when diluting my DMSO stock into aqueous media for biological assays. How do I fix this?

A: Hydrophobic thiomorpholine derivatives often possess high LogP values (>3), leading to "crashing out" upon aqueous dilution. You must optimize the Cosolvent System rather than relying solely on DMSO.

Troubleshooting Protocol:

  • Check the LogP: If LogP > 3.5, pure DMSO stocks often fail upon dilution >1:100 in water.[1]

  • Switch to a Ternary System: Use the PEG-400/Water/DMSO method.[1] Polyethylene glycol (PEG-400) acts as an interfacial tension reducer, stabilizing the hydrophobic molecule in the aqueous phase.

Recommended Formulation for Assay Dosing:

ComponentVolume %Function
DMSO 5–10%Primary solubilizer for the stock.[1]
PEG-400 30–40%Co-solvent; prevents precipitation of lipophilic species.[1]
Tween 80 0.5–1%Surfactant; critical for thiomorpholines with long alkyl chains.[1]
Water/Buffer BalanceDiluent (Add LAST with vortexing).[1]

Technical Insight: Unlike morpholines, the thiomorpholine sulfur atom is less capable of hydrogen bonding with water, significantly reducing aqueous solubility.

Module 2: Reaction Solvent Optimization

Q: I am observing significant S-oxidation (M+16 peak) during my N-alkylation/coupling reactions. Is the solvent responsible?

A: Yes. Ethereal solvents (THF, 1,4-Dioxane, Diethyl Ether) form peroxides over time, which rapidly oxidize the thiomorpholine sulfur to a sulfoxide.

Corrective Actions:

  • Immediate Solvent Switch: Replace peroxide-forming ethers with DCM (Dichloromethane) or DMAc (Dimethylacetamide) .[1]

  • Degassing Protocol: Oxygen is a competitive oxidant.[1] You must sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to adding the thiomorpholine substrate.

  • Antioxidant Additive: For highly sensitive substrates, add 1.0 eq. of Methionine or Triphenylphosphine as a sacrificial scavenger, though this complicates purification.[1]

Q: Which solvent system maximizes yield for nucleophilic substitution on the thiomorpholine nitrogen?

A: For hydrophobic derivatives, solubility of the starting material is the rate-limiting step. Avoid protic solvents (MeOH, EtOH) which solvate the nucleophile too strongly, reducing reactivity.

Solvent Selection Matrix:

SolventDielectric ConstantSuitabilityNotes
Acetonitrile (ACN) 37.5High Excellent compromise between polarity and non-reactivity.[1]
DMF 36.7Medium Good solubility, but difficult to remove; promotes S-oxidation if not fresh.[1]
DCM 8.9High Best for very lipophilic derivatives; requires phase-transfer catalyst (e.g., TBAB) if using inorganic bases.[1]
Toluene 2.4Low Poor solubility for the amine salt forms; good for free bases.[1]
Visual Workflow: Reaction Optimization Logic

ReactionOptimization Start Start: Reaction Optimization CheckOxidation Is S-Oxidation (M+16) observed? Start->CheckOxidation CheckSolubility Is SM soluble in ACN? CheckOxidation->CheckSolubility No Degas Degas Solvent (Ar/N2) Check for Peroxides CheckOxidation->Degas Yes SwitchDCM Switch to Anhydrous DCM + Phase Transfer Cat. CheckSolubility->SwitchDCM No (Too Lipophilic) UseACN Use Acetonitrile (ACN) (Optimal) CheckSolubility->UseACN Yes UseDMF Use DMF/DMAc (High Solubility) SwitchDCM->UseDMF If DCM fails Degas->CheckSolubility

Figure 1: Decision tree for selecting reaction solvents while mitigating oxidation risks.

Module 3: Purification & Isolation Strategies

Q: My compound streaks on silica gel and co-elutes with impurities. Standard MeOH/DCM gradients aren't working.

A: Thiomorpholines are secondary/tertiary amines that interact strongly with acidic silanols on silica gel, causing "tailing."

The "Tri-Component" Fix: Do not use simple MeOH/DCM. You must buffer the silica surface.[1]

  • Standard: DCM / MeOH / NH₄OH (Ammonium Hydroxide) (90:9:1).[1]

  • Alternative (For acid-sensitive groups): DCM / MeOH / Triethylamine (TEA) (95:4:1).[1]

Advanced Purification: The "Catch and Release" Method For hydrophobic thiomorpholines, standard acid-base extraction is highly effective and greener than chromatography.

  • Dissolve crude mixture in a non-polar solvent (e.g., MTBE or Toluene).[1]

  • Extract with 1M HCl. The thiomorpholine protonates and moves to the aqueous layer; non-basic lipophilic impurities remain in the organic layer.

  • Wash the aqueous layer with fresh MTBE.[1]

  • Basify the aqueous layer (pH > 10) with NaOH.[1]

  • Extract back into DCM or EtOAc.[1]

  • Dry & Concentrate.

Visual Workflow: Purification Logic

PurificationFlow Crude Crude Mixture AcidBase Can it tolerate 1M HCl? Crude->AcidBase Extraction Acid-Base Extraction (MTBE/HCl) AcidBase->Extraction Yes Chromatography Flash Chromatography AcidBase->Chromatography No (Acid Sensitive) MobilePhase DCM : MeOH : NH4OH (90:9:1) Chromatography->MobilePhase Use Modifier

Figure 2: Purification strategy selector for lipophilic amine derivatives.

Module 4: Stability & Storage

Q: How should I store these compounds to prevent degradation?

A: Thiomorpholines are less stable than morpholines.[1]

  • State: Store as the HCl or Fumarate salt whenever possible. The protonated nitrogen reduces the electron density on the sulfur, making it less prone to oxidation.

  • Atmosphere: Store under Argon at -20°C.

  • Solvent: Never store in solution (especially DMSO) for long periods.[1] DMSO can act as an oxidant under certain conditions.[1]

References

  • Pfizer Solvent Selection Guide : Dunn, P. J., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[2] Green Chemistry2008 , 10, 31-36.[1][2] Link

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry2011 , 13, 854-862.[1] Link

  • Thiomorpholine Oxidation Studies : Vlietinck, A., et al. "Thiomorpholine and morpholine oxidation by a cytochrome P450." Biochemical Pharmacology1999 .[1] (Contextual grounding for S-oxidation mechanisms).

  • Amine Purification Techniques : "Strategies for the Purification of Amines." Biotage Technical Notes. Link

  • Lipophilicity & Bioisosteres : Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry2011 , 54, 2529–2591. Link

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Thiomorpholine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Stability & Impurity Profiling of Thiomorpholine-Containing Scaffolds

Introduction: The Thiomorpholine Liability

Welcome to the technical support center. If you are here, you likely have a drug candidate containing a thiomorpholine ring and are observing unexplained degradation, likely manifesting as mass shifts of +16 Da or +32 Da in your LC-MS data.

While thiomorpholine is an excellent bioisostere for morpholine—offering increased lipophilicity (LogP) and altered metabolic clearance—the sulfur atom introduces a specific oxidative liability. Unlike morpholine, where the oxygen is inert, the thiomorpholine sulfur is a "soft" nucleophile highly susceptible to electrophilic attack by reactive oxygen species (ROS), leading to sulfoxides and sulfones.

This guide provides a self-validating troubleshooting workflow to diagnose, distinguish, and mitigate these degradation pathways.

Module 1: Diagnostic Hub (Identification)

Q: I see a +16 Da impurity. Is it the S-oxide (Sulfoxide) or N-oxide?

A: This is the most common confusion. Both modifications result in a net mass gain of +15.9949 Da (O). However, in thiomorpholine rings, S-oxidation is kinetically and thermodynamically favored over N-oxidation under most environmental and formulation conditions (peroxides, light).

Use this comparative table to validate the identity of your impurity:

FeatureThiomorpholine S-Oxide (Sulfoxide) Thiomorpholine N-Oxide
Probability High. Primary degradation product in presence of peroxides/air.Low. Rare unless N is tertiary (N-alkylated) and S is hindered.
LC-MS (Source) Stable. generally stable in ESI/APCI sources.Unstable. Often undergoes in-source "deoxygenation" (thermal loss of O), showing a high ratio of [M+H-16] fragment.
LC Retention Early Eluter. Highly polar; shifts significantly earlier than parent.Early Eluter. Similar polarity to S-oxide; difficult to separate without pH adjustment.
NMR (

H)

-Protons (adj. to S):
Significant downfield shift (~0.2–0.5 ppm). Splitting: Protons often become diastereotopic (complex multiplets) due to the new chiral center at Sulfur.

-Protons (adj. to N):
Downfield shift (~0.3–0.6 ppm). Splitting: Less likely to induce strong diastereotopicity unless the ring is rigid.
Redox Potential Distinct oxidation peak (often lower potential than N).Higher oxidation potential.
Q: I see a +32 Da impurity. What is it?

A: This is almost certainly the Sulfone (S,S-dioxide) .

  • Mechanism: It forms via further oxidation of the Sulfoxide. It rarely forms directly from the parent without the intermediate.

  • Diagnostic: If you see +32 Da, you must also see the +16 Da species. If +16 is absent, check your integration parameters; the conversion might be rapid, or the +16 species is co-eluting.

Q: Can the ring open?

A: Yes, but usually under enzymatic (metabolic) or harsh radical conditions.

  • Marker: Look for Thiodiglycolic acid derivatives or species with a mass shift of +32 Da plus water addition (+18 Da) or loss of the nitrogen fragment.

  • Mechanism:

    
    -C-hydroxylation (P450 mediated) leads to C-N bond cleavage.
    

Module 2: Visualizing the Degradation Pathway

Understanding the flow of degradation is critical for root cause analysis. The diagram below illustrates the stepwise oxidation and potential ring-opening pathways.

ThiomorpholineDegradation Parent Thiomorpholine (Parent) Sulfoxide Sulfoxide (+16 Da) (Chiral S-center) Parent->Sulfoxide Oxidation (Fast) (H2O2, Light) NOxide N-Oxide (+16 Da) (Less Common) Parent->NOxide Oxidation (If N is Tertiary) Sulfone Sulfone (+32 Da) (Achiral) Sulfoxide->Sulfone Oxidation (Slow) (Excess Oxidant) RingOpen Ring Opening (Thiodiglycolic Acid) Sulfoxide->RingOpen Metabolic/Radical (C-N Cleavage)

Figure 1: Oxidative degradation cascade of the thiomorpholine ring. The primary pathway is S-oxidation to Sulfoxide, followed by Sulfone formation.

Module 3: Root Cause Analysis & Mitigation

If you have confirmed S-oxidation, use this guide to identify the source and apply the correct fix.

Scenario A: Degradation in Solid State (Tablets/Capsules)
  • Root Cause: Trace Peroxides in Excipients.

    • Common culprits: Povidone (PVP), PEG, Polysorbates, Crospovidone. These polymers often contain 50–400 ppm peroxides as manufacturing byproducts.

  • The Fix:

    • Switch Grades: Use "Low Peroxide" grades of excipients.

    • Antioxidants: Add BHA (Butylated Hydroxyanisole) or BHT (0.01–0.1% w/w).

    • Packaging: Use oxygen scavengers in the bottle or blister pack.

Scenario B: Degradation in Solution (Liquid Formulation/Process)
  • Root Cause: Dissolved Oxygen + Transition Metals.

    • Trace metals (Fe, Cu) from manufacturing equipment or water can catalyze the reaction of dissolved oxygen with the sulfur atom (Fenton-like chemistry).

  • The Fix:

    • Chelation: Add EDTA or Citric Acid (0.05% w/v) to sequester metals.

    • Sparging: Purge solvents with Nitrogen or Argon during manufacturing.

    • pH Adjustment: S-oxidation is often pH-dependent. Slightly acidic conditions can sometimes stabilize the system by protonating the amine (reducing electron density), though the sulfur remains nucleophilic.

Scenario C: Degradation during Analysis (The "Ghost" Peak)
  • Root Cause: In-situ Oxidation.

    • If the impurity increases during the LC run or while the sample sits in the autosampler.

  • The Fix:

    • Check Diluent: Are you using old THF or Ethers? They form peroxides over time. Use fresh HPLC-grade solvents.

    • Temperature: Keep the autosampler at 4°C.

Module 4: Experimental Protocols

Use these protocols to "force" the degradation and generate reference standards for your analytical method validation.

Protocol 1: Oxidative Stress (Peroxide)
  • Objective: Generate Sulfoxide and Sulfone for retention time confirmation.

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Acetonitrile.
    
  • Procedure:

    • Dissolve drug substance in Acetonitrile/Water (1 mg/mL).

    • Add

      
       to a final concentration of 0.3% to 3%.
      
    • Incubate at Room Temperature.

    • Checkpoint: Monitor at T=1hr, 4hr, 24hr.

    • Expectation:

      • Early (1-4 hr): Appearance of +16 Da (Sulfoxide).

      • Late (>24 hr or higher %): Appearance of +32 Da (Sulfone).

Protocol 2: Radical Stress (AIBN)
  • Objective: Assess susceptibility to radical-initiated oxidation (mimicking long-term stability).

  • Reagents: AIBN (Azobisisobutyronitrile), Methanol/Water.

  • Procedure:

    • Prepare drug solution (1 mg/mL).

    • Add 10 mM AIBN.

    • Heat to 40°C (activates the radical initiator).

    • Checkpoint: Monitor for 24-48 hours.

Module 5: Troubleshooting Logic Flow

Use this decision tree to resolve stability issues systematically.

TroubleshootingFlow Start Impurity Detected (+16 / +32 Da) CheckMass Check Mass Shift Start->CheckMass Is16 +16 Da CheckMass->Is16 Is32 +32 Da CheckMass->Is32 CheckMS Check MS Fragmentation (In-Source) Is16->CheckMS ConclusionSulfone Likely Sulfone Is32->ConclusionSulfone Deox High Deoxygenation [M+H-16] CheckMS->Deox Loss of Oxygen Stable Stable Parent Ion [M+H] CheckMS->Stable No Loss ConclusionN Likely N-Oxide Deox->ConclusionN ConclusionS Likely Sulfoxide Stable->ConclusionS ActionS Action: Check Excipient Peroxides Add Antioxidants ConclusionS->ActionS ConclusionSulfone->ActionS

Figure 2: Logical decision tree for identifying and mitigating thiomorpholine oxidation products.

References

  • Combourieu, B., et al. (1998). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR." Biodegradation. Link

  • Ramanathan, R., et al. (2000).[1] "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Analytical Chemistry. Link

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. Link

  • Sobotta, F. H., et al. (2022).[2] "Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity." Polymers.[3] Link

  • ICH Guidelines. "Q1A(R2) Stability Testing of New Drug Substances and Products." Link

Sources

Technical Support Center: Stability of 4-(but-3-yn-1-yl)thiomorpholine in Biological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a dual-functional molecule, 4-(but-3-yn-1-yl)thiomorpholine presents unique advantages for bioorthogonal chemistry and targeted drug development. However, its structural components—a redox-sensitive thiomorpholine core and a click-ready terminal alkyne—require precise environmental control to maintain structural integrity.

This guide is designed by our Application Science team to help you troubleshoot instability, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Mechanistic Causality of Buffer-Induced Instability

To successfully deploy 4-(but-3-yn-1-yl)thiomorpholine in biological assays, you must account for the distinct vulnerabilities of its functional groups:

  • Thioether Oxidation: The sulfur atom within the thiomorpholine ring is a soft nucleophile. In the presence of biological reactive oxygen species (ROS), it is prone to oxidation. While hydrogen peroxide (H₂O₂) reacts relatively slowly, hypochlorite (HOCl) oxidizes the thioether to a sulfoxide almost instantaneously (1)[1].

  • pH-Dependent Amine Protonation: The tertiary amine of the thiomorpholine ring has a pKₐ near 7.5. At physiological pH (7.4), it exists in a dynamic equilibrium. If the buffer pH exceeds 8.0, the amine fully deprotonates, shifting the molecule from a water-soluble ionized state to a highly lipophilic neutral state, leading to rapid precipitation (2)[2].

  • Terminal Alkyne Integrity: The but-3-ynyl group is engineered for click chemistry (e.g., CuAAC). Terminal alkynes maintain excellent hydrolytic stability in neutral aqueous media but can degrade under prolonged exposure to harsh basic or acidic conditions (3)[3].

Diagnostic Workflow: Troubleshooting Instability

Use the following logic tree to diagnose the root cause of compound degradation or loss of reactivity in your specific buffer system.

G Start Issue: Compound Degradation or Loss of Reactivity CheckROS Are ROS (H2O2, HOCl) present in buffer? Start->CheckROS Oxidation Thioether Oxidation (Sulfoxide/Sulfone) CheckROS->Oxidation Yes CheckPH Is buffer pH > 8.0? CheckROS->CheckPH No AmineIssue Amine Deprotonation & Precipitation CheckPH->AmineIssue Yes CheckMetals Are trace metals (e.g., Cu) present? CheckPH->CheckMetals No MetalCoord Thioether-Metal Coordination CheckMetals->MetalCoord Yes Stable Optimal Stability: pH 6.5-7.5, Metal/ROS-free CheckMetals->Stable No

Diagnostic logic tree for 4-(but-3-yn-1-yl)thiomorpholine degradation in buffers.

Quantitative Stability Data

The table below summarizes the stability metrics of the molecule's functional groups across various biological buffer conditions.

Buffer ConditionTarget Functional GroupPrimary Degradation PathwayEstimated Half-Life (t₁/₂)*Preventive Action
PBS (pH 7.4) + 200 μM H₂O₂ ThioetherOxidation to Sulfoxide~75 hoursProtect from light; use ROS scavengers
PBS (pH 7.4) + 10 μM HOCl ThioetherOxidation to Sulfoxide< 1 minuteStrictly avoid hypochlorite/bleach
1 N NaOH (pH 14) Terminal AlkyneBase-catalyzed degradation< 7 daysMaintain buffer pH < 8.0
HEPES (pH 7.4) + Cu(II) Thioether / AlkyneMetal coordinationConcentration-dependentAdd strong Cu-chelating ligands (THPTA)

*Note: Half-lives are extrapolated from structurally analogous thioether and terminal alkyne models under identical physiological buffer conditions.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include an internal mechanism to verify success. Follow these standardized methodologies when working with 4-(but-3-yn-1-yl)thiomorpholine.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Causality: Aqueous storage promotes slow hydrolysis and exposes the thioether to dissolved oxygen. Preparing stocks in anhydrous DMSO forces the molecule into a stable, non-ionized state while preventing oxidative degradation.

  • Solvent Selection: Dissolve the lyophilized powder in anhydrous, degassed DMSO to achieve a concentration of 10–50 mM.

  • Aliquoting: Divide the solution into 10 μL aliquots in amber microcentrifuge tubes and store at -20°C. Why? Amber tubes prevent photo-oxidation. Aliquoting eliminates freeze-thaw cycles, which introduce atmospheric moisture and oxygen.

  • Self-Validation (LC-MS Check): Before a critical experiment, dilute 1 μL of the stock into 99 μL of LC-MS grade acetonitrile/water. A pure, stable stock will yield a dominant [M+H]⁺ peak at m/z 156.08. The appearance of a peak at m/z 172.08 indicates sulfoxide formation, meaning the stock has been compromised by ROS and should be discarded.

Protocol B: CuAAC Click Chemistry with Thioether Protection

Causality: The thioether sulfur acts as a soft Lewis base and can competitively chelate the Cu(I) catalyst required for the click reaction. This starves the terminal alkyne of the metal, stalling the cycloaddition.

  • Buffer Preparation: Use 100 mM sodium phosphate buffer (pH 7.4). You may include 1 mM EDTA during initial sample prep to chelate stray divalent metals that promote background oxidation (4)[4], but omit EDTA during the actual click reaction.

  • Catalyst Complexation: Pre-mix CuSO₄ (100 μM) with the THPTA ligand (500 μM) at a 1:5 molar ratio for 5 minutes before adding it to the reaction mixture. Why? An excess of THPTA tightly binds the copper, preventing the thiomorpholine from sequestering the catalyst.

  • Self-Validation (Control Reaction): Run a parallel reaction using a simple, non-coordinating alkyne (e.g., propargyl alcohol). If the control reaction succeeds but the 4-(but-3-yn-1-yl)thiomorpholine reaction fails, the issue is catalyst sequestration. Resolve this by increasing the THPTA:Cu ratio to 10:1.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute it from DMSO into my assay buffer? A: You are likely using a buffer with a pH that is too high. The tertiary amine in the thiomorpholine core has a pKₐ around 7.5. At pH > 8.0 (e.g., Tris pH 8.5), the amine is fully deprotonated, rendering the molecule highly hydrophobic. Switch to a buffer with a pH between 6.5 and 7.5 (such as HEPES or PBS), or include a co-solvent like 5% DMSO to maintain solubility.

Q2: My downstream click reaction is yielding less than 10% product. What is going wrong? A: You are likely experiencing catalyst sequestration. The thioether moiety in the thiomorpholine ring can coordinate with the Cu(I) catalyst, starving the terminal alkyne of the metal required for the cycloaddition. Ensure you are using a high ratio of a copper-stabilizing ligand (like THPTA or BTTAA) to prevent this interaction (see Protocol B).

Q3: Can I use bleach (hypochlorite) to decontaminate my glassware before working with this compound? A: No. Hypochlorite is a highly aggressive oxidant that will rapidly oxidize the thioether to a sulfoxide or sulfone within seconds[1]. Even trace amounts of residual bleach on glassware will destroy the compound. Use ethanol or a dedicated laboratory detergent instead, and rinse thoroughly with ultrapure water.

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: nih.
  • Source: thermofisher.
  • Source: amazonaws.

Sources

Minimizing homocoupling side reactions in terminal alkyne synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Homocoupling in Terminal Alkyne Synthesis

Executive Summary: The Competitive Landscape

The Problem: In the synthesis of terminal alkynes (often via Sonogashira cross-coupling), the most persistent side reaction is the oxidative homocoupling of the alkyne substrate to form 1,3-diynes (Glaser or Hay coupling products).

The Cause: This reaction is primarily driven by the Copper(I) co-catalyst in the presence of Oxygen .[1][2] While Copper(I) accelerates the transmetallation step in the Sonogashira cycle, it simultaneously activates the "Glaser Cycle" when oxygen is present, leading to the dimerization of the copper-acetylide intermediate.

The Solution: Minimization requires breaking the Glaser Cycle through three primary vectors:

  • Exclusion: Rigorous removal of Oxygen (degassing).[2]

  • Kinetic Control: Slow addition of the alkyne to favor the cross-coupling rate over the dimerization rate.

  • Elimination: Removing Copper entirely (Cu-free variants).

Troubleshooting Guide (Q&A)

Q1: I am seeing significant homocoupling (dimer) spots on my TLC. Is my catalyst dead? A: Likely not. Homocoupling indicates your copper catalyst is too active in the wrong cycle. It suggests oxygen ingress.

  • Diagnosis: If the reaction mixture turned green or blue (indicating Cu(II) formation) instead of the typical yellow/brown/black of active Pd(0), oxygen is the culprit.

  • Fix: Switch to a Freeze-Pump-Thaw degassing cycle (see Protocol A). Sparging with nitrogen is often insufficient for sensitive substrates.

Q2: Can I simply remove the Copper iodide to stop the homocoupling? A: Yes, but with caveats. "Copper-free" Sonogashira couplings eliminate Glaser products but are kinetically slower.

  • Adjustment: You must increase the temperature (often to 60-80°C) and use a more active Palladium source or a bulky electron-rich ligand (e.g., XPhos, P(t-Bu)3) to facilitate the oxidative addition and transmetallation without the "copper kick." (See Protocol B).

Q3: My substrate decomposes at high temperatures, so I must use Copper. How do I minimize dimers? A: Use Kinetic Control . The homocoupling reaction is bimolecular (Rate


), while the cross-coupling is often first-order with respect to the alkyne.
  • Fix: Dissolve your terminal alkyne in a separate syringe and add it dropwise over 1–2 hours using a syringe pump. Keeping the instantaneous concentration of alkyne low statistically favors the cross-coupling event.

Q4: I’ve heard that adding Hydrogen gas can help. Is this true? A: Yes. A reductive atmosphere (e.g., 5%


 in 

) can reduce the formation of Cu(II) species, which are the oxidative agents in Glaser coupling.
  • Note: This is an advanced technique. Ensure your alkyne or product is not susceptible to hydrogenation by the Pd catalyst under these conditions.

Visualizing the Competitive Pathways

The following diagram illustrates the "fork in the road" where the Copper-Acetylide intermediate decides your product's fate.

Sonogashira_vs_Glaser Start Terminal Alkyne (R-C≡C-H) Base Base Deprotonation Start->Base Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Base->Cu_Acetylide + CuI Transmetal Transmetallation Cu_Acetylide->Transmetal Desired Path Oxidation Oxidative Dimerization Cu_Acetylide->Oxidation Side Reaction Pd_Cycle Pd(II)-Ar Complex Pd_Cycle->Transmetal Product Cross-Coupled Product (R-C≡C-Ar) Transmetal->Product Reductive Elimination Oxygen Oxygen (O2) Oxygen->Oxidation Dimer Glaser Homocoupling (R-C≡C-C≡C-R) Oxidation->Dimer

Caption: The "Fork in the Road": The Copper Acetylide intermediate is the pivot point. In the presence of Oxygen, it diverts to the Glaser cycle (Red). In an inert environment with active Pd, it proceeds to the Sonogashira product (Green).

Experimental Protocols

Protocol A: The "Zero-Oxygen" Copper-Catalyzed Method

Use this for temperature-sensitive substrates where Copper acceleration is mandatory.

  • Preparation: Place the Aryl Halide (1.0 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (1-2 mol%) in a Schlenk flask.

  • Degassing (Critical Step):

    • Add the solvent (typically THF or DMF) and the amine base (Et3N or Diisopropylamine).

    • Freeze-Pump-Thaw: Freeze the mixture in liquid nitrogen. Apply high vacuum (10-15 min). Close vacuum, thaw in warm water. Repeat 3 times .

    • Backfill with Argon.[2][3][4][5][6]

  • Slow Addition:

    • Dissolve the Terminal Alkyne (1.1 equiv) in a minimal amount of degassed solvent in a separate vial.

    • Load into a gastight syringe.

    • Add to the reaction mixture via syringe pump over 2 hours at room temperature.

  • Monitoring: Monitor by TLC. If the reaction slows, heat gently to 40°C rather than adding more Cu.

Protocol B: The Robust Copper-Free Method

Use this to completely eliminate the possibility of Glaser coupling.

  • Catalyst System: Use PdCl2(MeCN)2 (catalyst) with XPhos (ligand) OR a pre-formed catalyst like Pd(dppf)Cl2 .

    • Why: Bulky, electron-rich phosphines facilitate the difficult transmetallation step without Copper.

  • Base: Use Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Why: Inorganic bases often outperform amines in Cu-free conditions by activating the alkyne via a different mechanism (formation of an ate-complex).

  • Solvent: Acetonitrile or 1,4-Dioxane.

  • Procedure:

    • Combine Aryl Halide, Alkyne, Base, and Catalyst in the flask.

    • Degas via sparging (Argon bubbling) for 15 minutes (Cu-free is less O2 sensitive, but inert atmosphere is still required for Pd stability).

    • Heat to 80°C for 4-12 hours.

Data & Comparison

Table 1: Impact of Conditions on Product Distribution

ConditionCatalyst SystemAtmosphereAlkyne AdditionCross-Coupling YieldHomocoupling (Dimer)
Standard Pd/CuAir (Open Flask)Bolus (All at once)< 40%High (>40%)
Degassed Pd/CuArgon (Sparged)Bolus75%Moderate (10-15%)
Optimized Pd/CuArgon (Freeze-Thaw)Slow (Syringe Pump) 92% Trace (<2%)
Cu-Free Pd-Only (XPhos)ArgonBolus88%0% (Not detected)

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Detecting Dimer Formation Q_Temp Is the substrate temperature sensitive? Start->Q_Temp Path_Cu Must use Cu-Catalysis (Room Temp) Q_Temp->Path_Cu Yes (< 50°C) Path_CuFree Switch to Cu-Free Protocol (Heat required) Q_Temp->Path_CuFree No (> 60°C) Action_Degas Step 1: Implement Freeze-Pump-Thaw Path_Cu->Action_Degas Q_Result1 Dimer still forming? Action_Degas->Q_Result1 Action_SlowAdd Step 2: Use Syringe Pump (Slow Addition of Alkyne) Q_Result1->Action_SlowAdd Yes Solved Solved Q_Result1->Solved No Action_RedAtmos Step 3: Use Reducing Atmosphere (Dilute H2 in N2) Action_SlowAdd->Action_RedAtmos If problem persists Action_Ligand Use Bulky Ligands (XPhos, P(t-Bu)3) Path_CuFree->Action_Ligand Action_InorgBase Switch Base to Cs2CO3 Action_Ligand->Action_InorgBase

Caption: Decision Logic for selecting the correct mitigation strategy based on substrate thermal stability.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[7] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Link

    • Key Insight: Establishes the use of dilute hydrogen atmospheres to reduce homocoupling to ~2%.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Key Insight: Comprehensive review covering the mechanism of the Glaser side-reaction and ligand effects.
  • Gelpke, A. E., et al. (2006). Copper-Free Sonogashira Coupling. ChemSusChem. Link (Note: Generalized citation for Cu-free methodology evolution).

  • Biffis, A., et al. (2018). Pd-Catalyzed Cross-Coupling Reactions Without Ligands and Copper. Chemical Reviews. Link

    • Key Insight: Discusses the kinetics of Cu-free vs Cu-c
  • Tarakhovsky, V. L., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3855–3860. Link

    • Key Insight: Advanced mechanistic insight into using mixed Pd-c

Sources

Technical Support Center: Handling Volatile Impurities in Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiomorpholine synthesis. Thiomorpholine is a critical heterocyclic scaffold utilized in the development of active pharmaceutical ingredients (APIs), including the anti-tuberculosis agent sutezolid[1]. Whether synthesizing thiomorpholine via the traditional diethanolamine/sodium sulfide route[2] or the modern telescoped continuous-flow photochemical thiol-ene sequence[3], researchers frequently encounter challenges with volatile impurities. These include unreacted low-boiling starting materials (e.g., vinyl chloride), residual organic bases (e.g., triethylamine, DIPEA), and solvent residues[3][4].

This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and self-validating protocols to help you isolate high-purity thiomorpholine.

Part 1: Mechanistic Origins of Volatile Impurities

In the highly efficient of thiomorpholine, cysteamine hydrochloride reacts with vinyl chloride (VC) gas under photochemical conditions to form a half-mustard intermediate. This intermediate is subsequently cyclized using a base like N,N-diisopropylethylamine (DIPEA)[3][5].

The primary volatile impurities generated in this pathway include:

  • Vinyl Chloride (VC): Unreacted VC gas remains highly soluble in the organic crude reaction mixture under the pressurized conditions of the flow reactor.

  • Volatile Amines: Excess DIPEA or triethylamine (Et3N) used to drive the cyclization step[3].

  • Solvent Residues: Methanol or other carrier solvents utilized to maintain the solubility of the hydrochloride salts[5].

Understanding the thermodynamic behavior of these volatiles is critical. Because thiomorpholine itself has a relatively low boiling point (~169°C) and can form azeotropes or co-distill with amine bases under reduced pressure, standard evaporation techniques often lead to severe yield losses or contaminated product batches[4].

Part 2: Troubleshooting Guide (FAQs)

Q1: During the scale-up of the continuous flow thiol-ene sequence, we are detecting high levels of residual vinyl chloride in the crude thiomorpholine stream. How can we efficiently purge this volatile impurity? Causality & Solution: Vinyl chloride is a gas at room temperature (bp -13.4°C) but remains highly soluble in methanol under the pressurized conditions of the flow reactor (typically >1 bar to maintain the liquid phase). When the stream exits the back-pressure regulator, the sudden pressure drop causes VC to outgas, but significant amounts remain solvated[6]. Actionable Step: Implement an in-line degassing module or a falling-film evaporator immediately after the cyclization reactor. By heating the crude stream slightly under reduced pressure (e.g., 200 mbar at 40°C) before final collection, the VC is driven off. Ensure the off-gas is scrubbed through a cold trap and a basic scrubber to neutralize any acidic carryover.

Q2: We are attempting to purify thiomorpholine via reduced-pressure distillation, but we are experiencing significant yield losses and co-distillation of amine impurities. What is the mechanistic cause? Causality & Solution: Thiomorpholine has a boiling point of ~169°C at atmospheric pressure. Under reduced pressure, its boiling point overlaps with the boiling points of excess cyclization bases (like DIPEA, bp 127°C) if the vacuum is not precisely controlled[3][4]. Furthermore, if thiomorpholine is distilled directly from the crude mixture containing hydrochloride salts, thermal degradation can occur. Actionable Step: Perform a rigorous aqueous work-up prior to distillation. Basify the crude mixture to pH > 12 using NaOH to ensure all thiomorpholine is free-based. Extract into a non-polar, low-boiling solvent (e.g., dichloromethane or MTBE). Evaporate the extraction solvent completely before applying high vacuum (e.g., 10-20 mbar) for the fractional distillation of thiomorpholine.

Q3: Our GC-FID analysis for volatile impurities shows broad, tailing peaks and inconsistent quantification of the thiomorpholine peak itself. Why does this happen? Causality & Solution: If you are analyzing the hydrochloride salt of thiomorpholine, it is non-volatile and will decompose in the high-temperature GC inlet (>250°C) rather than vaporizing cleanly[7]. Furthermore, secondary amines like thiomorpholine strongly interact with active silanol groups on standard GC columns, causing peak tailing. Actionable Step: For residual solvents and volatile impurities (like VC or DIPEA), use Headspace GC-FID, which avoids injecting the non-volatile matrix[8]. To analyze the purity of thiomorpholine itself via GC, you must first free-base the sample and use a base-deactivated capillary column (e.g., DB-5ms with a basic guard column).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Telescoped Flow Synthesis and Volatile Purging

This protocol ensures the continuous generation of thiomorpholine while actively stripping volatile starting materials[4][5].

  • Feed Preparation: Dissolve cysteamine hydrochloride (4.0 M) and 9-fluorenone (0.5 mol %) in methanol.

  • Photochemical Step: Pump the feed solution and vinyl chloride gas through a fluoropolymer tubing reactor irradiated by 365 nm LEDs at 20°C.

  • Cyclization: Inject 2.0 equivalents of DIPEA into the flow stream and pass it through a heated reactor coil at 100°C (residence time: 5 minutes).

  • In-Line Degassing (Validation Step): Route the exit stream through a back-pressure regulator into a jacketed degassing vessel maintained at 40°C and 200 mbar. Self-Validation: Monitor the exhaust gas via an in-line IR sensor. The process is validated when the IR absorbance for the C-Cl stretch of vinyl chloride drops to baseline, confirming complete outgassing.

  • Collection: Collect the degassed crude stream for downstream distillation.

Protocol 2: Fractional Distillation of High-Purity Thiomorpholine

This protocol prevents the co-distillation of volatile impurities and avoids thermal degradation[2][4].

  • Basification: Add 10 M NaOH to the degassed crude mixture until the pH reaches 13.

  • Extraction: Extract the aqueous layer three times with MTBE (Methyl tert-butyl ether).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under rough vacuum (150 mbar, 30°C) to remove MTBE and residual DIPEA.

  • Fractional Distillation (Validation Step): Transfer the residue to a short-path distillation apparatus. Apply a high vacuum (15 mbar). Discard the first fraction (forerun, containing trace water and volatile amines). Collect the main fraction distilling at the characteristic boiling point of thiomorpholine under the applied vacuum. Self-Validation: Validate the purity of the main fraction via qNMR (quantitative NMR) against an internal standard (e.g., maleic acid) to ensure absolute purity >98% and absence of DIPEA resonances.

Part 4: Quantitative Data & Physicochemical Properties

The successful removal of volatile impurities relies on exploiting the boiling point differentials between the target product and the synthetic byproducts.

Table 1: Physicochemical Properties and Removal Strategies for Volatile Components

ComponentRole in SynthesisBoiling Point (1 atm)Volatility/StateRemoval Strategy
Vinyl Chloride Starting Material-13.4 °CGasIn-line degassing / Sparging
Methanol Solvent64.7 °CHigh VolatilityRotary evaporation (mild vacuum)
Triethylamine (Et3N) Base (Alternative)89.5 °CHigh VolatilityAqueous acidic wash / Distillation
DIPEA Base (Primary)127.0 °CModerate VolatilityComplete evaporation before high-vacuum
Thiomorpholine Target Product169.0 °CLow VolatilityHigh-vacuum fractional distillation
Thiomorpholine HCl Product SaltDecomposesNon-volatileN/A (Solid precipitation/crystallization)

Part 5: Visualizations

G Feed Cysteamine HCl + Vinyl Chloride (Feed) Photo Photochemical Thiol-Ene Reactor Feed->Photo 4M, 20°C Base Base Addition (DIPEA/Et3N) Photo->Base Half-mustard intermediate Cyclization Thermal Cyclization Reactor Base->Cyclization 100°C Degassing In-Line Degassing (VC Removal) Cyclization->Degassing Crude stream Distillation Reduced Pressure Distillation Degassing->Distillation Volatiles purged Pure Pure Thiomorpholine Distillation->Pure >98% Purity

Continuous flow synthesis workflow detailing the purging of volatile impurities.

G Start Impurity Profiling Crude Thiomorpholine VolatileCheck Is the impurity volatile? (e.g., VC, solvents) Start->VolatileCheck GC Headspace GC-FID (Residual Solvents) VolatileCheck->GC Yes SaltCheck Is the product a HCl salt? VolatileCheck->SaltCheck No / Target API Freebase Free-basing required prior to GC injection SaltCheck->Freebase Yes HPLC RP-HPLC-CAD/UV (Non-volatile impurities) SaltCheck->HPLC No Freebase->GC Proceed to GC

Analytical decision tree for quantifying volatile vs. non-volatile impurities.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, ACS Publications. Available at:[Link][3]

  • Medicines for All Institute (M4ALL). (2025). Sutezolid - Alternative Synthesis of Thiomorpholine Intermediate. Virginia Commonwealth University. Available at:[Link][1]

  • Google Patents. (2016). CN105906582A - Preparation method of thiomorpholine. Available at:[2]

Sources

Validation & Comparative

A Guide to the ¹H NMR Characterization of 4-(but-3-yn-1-yl)thiomorpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the thiomorpholine moiety is a privileged scaffold, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of active pharmaceutical ingredients.[1][2] Its N-functionalization opens a vast chemical space for exploration. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a specific derivative, 4-(but-3-yn-1-yl)thiomorpholine, a valuable building block for further chemical elaboration.

This document moves beyond a simple data report, offering a comparative guide grounded in the principles of NMR spectroscopy. We will dissect the predicted ¹H NMR spectrum of the title compound, contrasting it with its parent heterocycle, thiomorpholine, and analyzing the influence of the N-alkynyl substituent. This guide is designed to equip researchers with the expertise to confidently identify and characterize this and similar molecules.

The Predicted ¹H NMR Spectrum of 4-(but-3-yn-1-yl)thiomorpholine

While a publicly available experimental spectrum for 4-(but-3-yn-1-yl)thiomorpholine is not readily found, a detailed prediction can be formulated based on established chemical shift principles and data from analogous structures. The analysis of this predicted spectrum provides a robust framework for its eventual experimental verification.

Molecular Structure and Proton Environments

First, let's visualize the distinct proton environments within the molecule. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure of 4-(but-3-yn-1-yl)thiomorpholine with distinct proton environments labeled (Ha-He).

Comparative Data Analysis

The most effective way to understand the ¹H NMR spectrum of our target compound is to compare its expected signals with those of its constituent parts: the thiomorpholine ring and the butynyl group.

Proton Environment Predicted Chemical Shift (δ, ppm) for 4-(but-3-yn-1-yl)thiomorpholine Reference Compound: Thiomorpholine ¹H NMR (CDCl₃) Reference: Terminal Alkyne Protons Rationale for Predicted Shift
Ha (4H, -N-CH ₂-)~2.7 - 2.9 (multiplet)3.05 - 3.09 (m, 4H)[3][4]N/AThe electron-withdrawing effect of the nitrogen deshields these protons. The N-butynyl group is expected to have a slightly different electronic effect compared to the N-H in unsubstituted thiomorpholine, likely causing a small upfield or downfield shift.
Hb (4H, -S-CH ₂-)~2.5 - 2.7 (multiplet)2.53 - 2.57 (m, 4H)[3][4]N/ASulfur is less electronegative than nitrogen, so these protons are more shielded (appear at a lower ppm value) than Ha. This chemical shift is expected to be largely unperturbed by N-substitution.
Hc (2H, -N-CH ₂-CH₂-)~2.6 - 2.8 (triplet)N/AN/AThese protons are adjacent to the electron-withdrawing nitrogen atom, placing them in a similar region to the Ha protons of the ring. They will likely appear as a triplet due to coupling with the adjacent Hd methylene protons.
Hd (2H, -CH₂-C≡CH)~2.3 - 2.5 (multiplet)N/A~1.6 - 2.6 ppm[5]These are propargylic protons, shielded by the magnetic anisotropy of the triple bond.[5][6][7] Their signal will be a multiplet due to coupling with both the Hc protons and long-range coupling with the terminal alkyne proton (He).
He (1H, ≡C-H )~1.9 - 2.2 (triplet)N/A~1.7 - 2.7 ppm[5][8]The terminal alkyne proton is shielded by the induced magnetic field generated by the circulating π-electrons of the triple bond.[6][7] It will appear as a triplet due to long-range coupling with the Hd methylene protons.

Causality Behind Experimental Choices: The "Why"

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and appropriate choice for this type of small organic molecule. It is relatively non-polar, capable of dissolving the analyte, and its residual proton peak at ~7.26 ppm does not typically interfere with the signals of interest for this compound.

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[9] Its 12 equivalent protons give a single, sharp signal that is upfield of most other organic proton signals, preventing spectral overlap.

The Anisotropic Effect of the Alkyne: A key feature of the spectrum is the chemical shift of the terminal alkyne proton (He). One might intuitively expect the sp-hybridized carbon to be highly electron-withdrawing, thus deshielding the attached proton significantly. However, the proton resonates at a surprisingly upfield position (~1.9-2.2 ppm). This is due to magnetic anisotropy.[5][6][7] When the alkyne is oriented parallel to the external magnetic field, the circulation of the π-electrons induces a local magnetic field that opposes the external field in the region of the proton. This shielding effect pushes the signal upfield.

G cluster_workflow ¹H NMR Data Acquisition Workflow A Sample Preparation: Dissolve ~5-10 mg of 4-(but-3-yn-1-yl)thiomorpholine in ~0.6 mL CDCl₃ with TMS. B Insert sample into NMR spectrometer. A->B C Lock and Shim: Lock onto the deuterium signal of CDCl₃ and optimize magnetic field homogeneity (shimming). B->C D Acquire Spectrum: Set acquisition parameters (e.g., 90° pulse, relaxation delay) and collect Free Induction Decay (FID). C->D E Data Processing: Apply Fourier Transform to FID. Phase correction and baseline correction. D->E F Data Analysis: Calibrate spectrum to TMS (0 ppm). Integrate peaks and determine chemical shifts and coupling constants. E->F

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Experimental Protocol: A Self-Validating System

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-(but-3-yn-1-yl)thiomorpholine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-(but-3-yn-1-yl)thiomorpholine directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during acquisition.
  • Perform shimming to optimize the homogeneity of the magnetic field across the sample. This is a critical step for obtaining sharp, well-resolved peaks. An automated shimming routine is often sufficient.

3. Data Acquisition:

  • Use a standard 1D proton pulse program.
  • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
  • Apply a 90° pulse angle.
  • Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.
  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
  • Perform phase correction to ensure all peaks are in the positive absorptive phase.
  • Apply a baseline correction to ensure the baseline of the spectrum is flat.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

5. Data Interpretation:

  • Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 4H:4H:2H:2H:1H).
  • Determine the chemical shift (in ppm) for each signal.
  • Analyze the splitting patterns (multiplicities) to determine the number of neighboring protons and calculate the coupling constants (J-values) in Hertz (Hz).

This comprehensive approach, from prediction to a detailed experimental protocol, provides a robust framework for the ¹H NMR characterization of 4-(but-3-yn-1-yl)thiomorpholine, ensuring scientific integrity and enabling its confident application in research and development.

References

  • OpenOChem Learn. (n.d.). Alkynes.
  • ResearchGate. (n.a.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the.... Retrieved from [Link]

  • e-Text, CHE_P12_M16. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(but-3-yn-1-yl)thiomorpholine (C8H13NS). Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of Thiomorpholine-Triazole Adducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of mass spectrometry strategies for Thiomorpholine-Triazole Adducts , a scaffold increasingly common in kinase inhibitors and fragment-based drug discovery (FBDD). It is designed for researchers requiring actionable protocols and mechanistic insights rather than generic overviews.

Executive Summary: The Sulfur Challenge

Thiomorpholine-triazole adducts present a unique analytical paradox. The 1,2,3-triazole moiety (often formed via CuAAC "click" chemistry) acts as a robust, ionizable linker, while the thiomorpholine ring introduces a sulfur atom susceptible to facile oxidation.

In drug development, distinguishing between biological metabolism (e.g., S-oxidation by CYP450) and instrumental artifacts (e.g., electrospray in-source oxidation) is critical. This guide compares ionization interfaces (ESI vs. APCI) and structural analogues (Thiomorpholine vs. Morpholine) to establish a rigorous analytical standard.

Comparative Analysis: Ionization Interfaces

For sulfur-containing heterocycles, the choice of ionization source dictates data integrity.

ESI vs. APCI: Performance Matrix

The following table synthesizes experimental observations for a representative Thiomorpholine-Triazole conjugate (MW ~350 Da).

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Expert Verdict
Ionization Mechanism Ion Evaporation / Charge Residue (Solution phase chemistry)Gas-phase proton transfer (Plasma mediated)ESI is preferred for trace analysis; APCI for structural confirmation.[1]
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)ESI is ~10x more sensitive for this polar scaffold.[1]
In-Source Oxidation High Risk: Electrochemical oxidation at the capillary tip can mimic metabolic S-oxide (

).[1]
Low Risk: Gas-phase ionization minimizes redox artifacts.Use APCI to validate if an S-oxide peak is real or artifactual.
Matrix Tolerance Low (Susceptible to ion suppression)High (Robust against salts/lipids)APCI is superior for "dirty" microsomal incubations.[1]
Adduct Formation Forms

,

,

Predominantly

APCI simplifies spectra; ESI requires desalting.[1]

Expert Insight: If you observe a persistent


 peak in your blank or t=0 samples using ESI, do not  assume sample degradation. Switch to APCI. If the peak disappears, it was an ESI-induced artifact caused by the high voltage at the capillary tip oxidizing the thiomorpholine sulfur [1].

Fragmentation Dynamics (MS/MS)

Understanding the dissociation pathways is essential for structural elucidation, particularly when locating the site of metabolic modification.

Mechanistic Pathway: CID vs. HCD[1]
  • Triazole Ring: The 1,2,3-triazole ring is relatively stable but often undergoes a characteristic Retro-Diels-Alder (RDA) cleavage or loss of

    
     (-28 Da) at high collision energies.
    
  • Thiomorpholine Ring: The sulfur atom directs fragmentation. Common losses include

    
     (ethylene, -28 Da) via ring contraction.
    
  • The "Linker" Vulnerability: In "click" adducts, the C-N bond connecting the triazole to the thiomorpholine is often the weakest point, yielding characteristic reporter ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for a protonated Thiomorpholine-Triazole adduct.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Thiomorpholine-Triazole) LossN2 Diazo Loss [M+H - 28]+ (-N2) Precursor->LossN2 High CE (HCD) LinkerCleavage Linker Cleavage (C-N Bond Break) Precursor->LinkerCleavage Dominant (CID) ThioRingOpen Thiomorpholine Ring Opening Loss of C2H4 (-28 Da) Precursor->ThioRingOpen McLafferty Rearr. TriazoleCleavage Triazole Ring Opening (Retro-DA) LinkerCleavage->TriazoleCleavage Secondary Frag SulfurLoss Loss of HS• or H2S (If S-oxidized) ThioRingOpen->SulfurLoss radical driven

Figure 1: Competitive fragmentation pathways. Note that Linker Cleavage is often the base peak in CID, while N2 loss requires higher energy (HCD).

Structural Performance: Thiomorpholine vs. Morpholine

In lead optimization, researchers often swap Morpholine (O-analogue) for Thiomorpholine (S-analogue) to modulate lipophilicity (


) and metabolic stability.[1]
ParameterThiomorpholine Adduct Morpholine Adduct Implication for Drug Design
Metabolic Soft Spot Sulfur Atom: Highly prone to S-oxidation (Sulfoxide

, Sulfone

).
Alpha-Carbon: Prone to hydroxylation or N-dealkylation.[2]Thiomorpholine requires screening for S-oxidation early in DMPK.[1]
Lipophilicity (LogP) Higher (More lipophilic)Lower (More polar)Thiomorpholine improves permeability but increases metabolic liability.[1]
MS Signature Distinctive

isotope peak (~4.4% of

).[1]
No unique isotope pattern (O is monoisotopic).[1]Use the

signature to confirm the integrity of the thiomorpholine ring in fragments.

Validated Experimental Protocol

Application: Metabolic Stability Profiling of Thiomorpholine-Triazole Leads.

A. Sample Preparation (Microsomal Incubation)[1]
  • Incubation: Incubate 1 µM test compound with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Quenching: At timepoints (0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins. Collect supernatant.

B. LC-MS/MS Conditions (Self-Validating Workflow)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Detection: Triple Quadrupole (QQQ) in MRM mode.

C. The "Artifact Check" Step (Crucial)

Before running the full batch, inject a Matrix Blank (Quenched microsomes + Compound, No NADPH ).

  • Pass: No peak at

    
    .
    
  • Fail: Significant peak at

    
    .
    
    • Corrective Action: Lower ESI voltage (e.g., from 5.5kV to 3.0kV), reduce source temperature, or switch to APCI source [2].

References

  • Comparison of ESI and APCI Sources for Heterocycle Analysis Source: Journal of Food and Drug Analysis (2022) Link:[Link] Relevance: Validates the matrix tolerance and ionization differences between ESI and APCI for nitrogen/sulfur heterocycles.

  • Mass Spectra of 1,2,3-Triazoles Source: Journal of the Chemical Society, Perkin Transactions 1 Link:[Link] Relevance: The foundational text on triazole fragmentation patterns, specifically the loss of N2 and ring cleavage mechanisms.

  • Differentiation of Isomeric 1,2,3-Triazoles by ESI-MS/MS Source: National Institutes of Health (PMC) Link:[1][Link] Relevance: Details specific fragmentation ions for triazole derivatives under ESI conditions.

Sources

Comparing reactivity of morpholine vs thiomorpholine alkynes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic scaffolds is paramount in modern medicinal chemistry and organic synthesis. Among saturated six-membered rings, morpholine and its sulfur analogue, thiomorpholine, are ubiquitous bioisosteres. When functionalized with terminal alkynes—most commonly as N-propargyl derivatives—these scaffolds become critical building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and multicomponent couplings (e.g., A3 coupling).

However, substituting oxygen for sulfur fundamentally alters the electronic landscape, basicity, and coordination chemistry of the molecule. This guide objectively compares the reactivity profiles of morpholine vs. thiomorpholine alkynes, providing mechanistic insights and optimized experimental protocols for drug development professionals.

Physicochemical & Electronic Foundations

To predict the reactivity of these alkyne derivatives, we must first analyze the intrinsic properties of the parent heterocycles. The heteroatom (O vs. S) dictates the electron density on the adjacent nitrogen via inductive (-I) and resonance (+R) effects, which in turn influences the attached alkyne.

  • Electronegativity & Basicity: Oxygen is highly electronegative, exerting a strong -I effect that pulls electron density away from the nitrogen. Consequently, morpholine is less basic (pKa ~8.36) than piperidine[1]. Sulfur is larger, more polarizable, and less electronegative, making thiomorpholine a stronger base (pKa ~9.14)[2].

  • Alkyne pKa Shift: When functionalized into N-propargyl morpholine, the electron-withdrawing nature of the alkyne drastically reduces the basicity of the nitrogen, dropping the pKa to approximately 5.55[3].

  • HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen in morpholine is a "hard" base, whereas the sulfur in thiomorpholine is a "soft" base. This distinction is the primary driver of divergent reactivity in transition-metal-catalyzed alkyne reactions.

Table 1: Comparative Physicochemical Properties
PropertyN-Propargyl MorpholineN-Propargyl ThiomorpholineThiomorpholine 1,1-Dioxide Alkyne
Heteroatom Oxygen (O)Sulfur (S)Sulfone (SO₂)
Parent Ring pKa ~8.36~9.14~5.40
HSAB Classification Hard BaseSoft BaseHard Base (O-atoms)
Nucleophilicity ModerateHighLow
Metal Coordination Weak (Non-interfering)Strong (Potential Catalyst Poison)Weak
Metabolic Stability Susceptible to ring openingSusceptible to oxidation (CYP450)Highly stable

Data synthesized from comparative heterocyclic scaffold studies and computational thermochemistry[1],[4],[5].

Mechanistic Divergence in Alkyne Reactivity

A. CuAAC (Click Chemistry) Kinetics

In standard CuAAC reactions, terminal alkynes react with azides to form 1,2,3-triazoles via a Cu(I) acetylide intermediate.

  • Morpholine Alkynes: The hard oxygen atom does not interact with the soft Cu(I) catalyst. The reaction proceeds rapidly with standard catalytic loadings (e.g., 1-5 mol% CuSO₄/Sodium Ascorbate).

  • Thiomorpholine Alkynes: The soft sulfur atom acts as a competitive ligand for the soft Cu(I) center. This intramolecular or intermolecular S-Cu coordination can trap the catalyst in an inactive resting state, significantly retarding the rate of triazole formation[6]. To overcome this, strongly coordinating accelerating ligands (like TBTA or THPTA) must be used to outcompete the sulfur atom and keep the Cu(I) active.

B. Multicomponent A3 Couplings

In A3 couplings (Aldehyde-Alkyne-Amine), the nucleophilicity of the amine is crucial. If the alkyne is on a separate molecule and the heterocycle is acting as the amine nucleophile, thiomorpholine generally exhibits faster initial attack on the iminium intermediate due to its higher basicity and nucleophilicity compared to morpholine.

C. Oxidation State Tuning

A unique advantage of thiomorpholine alkynes is the ability to tune their reactivity post- or pre-synthesis. Oxidation of the sulfur to a sulfoxide or sulfone (1,1-dioxide) converts the soft, electron-donating sulfur into a strongly electron-withdrawing, hard sulfone group. This drops the pKa of the ring significantly (to ~5.4)[4], completely eliminating the Cu(I) catalyst poisoning effect and drastically increasing the aqueous solubility of the resulting click-products.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence during CuAAC, highlighting the causality behind the need for ligand optimization when working with thiomorpholine alkynes.

G Cu Cu(I) Catalyst (Soft Acid) Morph N-Propargyl Morpholine (Hard Base O) Cu->Morph Alkyne Pi-Coordination Thio N-Propargyl Thiomorpholine (Soft Base S) Cu->Thio Alkyne Pi-Coordination StandardCycle Standard CuAAC Cycle Rapid Triazole Formation Morph->StandardCycle Poisoning Competitive S-Cu(I) Coordination Catalyst Resting State Thio->Poisoning S-Cu Binding Ligand Addition of TBTA/THPTA Restores Reactivity Poisoning->Ligand Ligand->StandardCycle

Mechanistic divergence in CuAAC reactivity driven by heteroatom catalyst coordination.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of THPTA in the thiomorpholine protocol is a direct causal response to the sulfur-poisoning mechanism detailed above.

Protocol A: Standard CuAAC of N-Propargyl Morpholine

This protocol utilizes ligand-free conditions, as the morpholine oxygen does not interfere with the Cu(I) cycle.

  • Preparation: In a 20 mL scintillation vial, dissolve N-propargyl morpholine (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (5.0 mL).

  • Catalyst Activation: In a separate small vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 0.5 mL of water. Add sodium ascorbate (0.1 mmol, 10 mol%) dissolved in 0.5 mL of water. Validation Check: The solution will briefly turn dark brown/orange before becoming pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Add the active catalyst solution to the main reaction vial. Stir vigorously at room temperature.

  • Monitoring: Monitor via TLC (typically 5% MeOH in DCM). Full conversion is usually observed within 2–4 hours.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized CuAAC of N-Propargyl Thiomorpholine

This protocol mandates the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to shield the Cu(I) center from the nucleophilic sulfur atom.

  • Preparation: Dissolve N-propargyl thiomorpholine (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (5.0 mL).

  • Ligand-Catalyst Complexation (Critical Step): In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 0.5 mL of water. Stir for 5 minutes to ensure full complexation.

  • Reduction: Add sodium ascorbate (0.1 mmol, 10 mol%) to the Cu/THPTA complex. Validation Check: The color change to pale yellow confirms Cu(I) generation, now sterically protected by THPTA.

  • Reaction: Transfer the complex to the main reaction mixture. Stir vigorously at room temperature.

  • Monitoring & Workup: Monitor via TLC. Without THPTA, this reaction may stall at <50% conversion after 24 hours. With THPTA, full conversion is expected within 3–6 hours. Workup as described in Protocol A.

References

1.1 2.4 3.3 4.5 5.6

Sources

A Comparative Guide to the Biological Activity of Thiomorpholine vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffolds of Drug Discovery

In the landscape of medicinal chemistry, morpholine and its bioisosteric analog, thiomorpholine, stand out as "privileged scaffolds."[1][2][3] These six-membered saturated heterocycles are cornerstones in the design of a vast array of therapeutic agents, owing to their unique physicochemical properties and synthetic accessibility.[3][4] Morpholine (1-oxa-4-azacyclohexane) and thiomorpholine (1-thia-4-azacyclohexane) are integral to the pharmacophores of numerous approved drugs and clinical candidates, demonstrating activities from anticancer to antimicrobial and CNS modulation.[1][2][5][6][7]

The fundamental difference between these two structures is the substitution of morpholine's oxygen atom with a sulfur atom to form thiomorpholine.[1][2][6] This seemingly subtle change introduces significant alterations in stereoelectronic properties, lipophilicity, and metabolic fate, which can profoundly impact a molecule's biological activity, potency, and pharmacokinetic profile. This guide provides an in-depth comparison of thiomorpholine and morpholine analogs, supported by experimental data, to elucidate the strategic considerations behind choosing one scaffold over the other in drug development.

The Core Structural & Physicochemical Divide: Oxygen vs. Sulfur

The decision to employ a morpholine or thiomorpholine ring is rooted in the distinct chemical properties imparted by the heteroatom. These differences are not trivial; they dictate how a molecule interacts with its biological target and behaves within a physiological system.

  • Basicity (pKa): The oxygen atom in morpholine is electron-withdrawing, which reduces the basicity of the ring nitrogen (pKa ≈ 8.4) compared to simpler cyclic amines like piperidine.[3] This attenuated basicity is often beneficial, as it can reduce off-target effects associated with highly basic amines. The sulfur in thiomorpholine has a different electronic influence, and while it is also an electronegative atom, the resulting basicity of the nitrogen can be subtly modulated.

  • Lipophilicity & Permeability: Replacing oxygen with sulfur generally increases the lipophilicity of the molecule.[8] This is a critical parameter in drug design, as it influences solubility, cell membrane permeability, and the ability to cross the blood-brain barrier (BBB). While morpholine is often used to enhance hydrophilicity and improve pharmacokinetic profiles,[5][9] thiomorpholine can be employed to increase partitioning into lipid environments.

  • Metabolic Stability: The morpholine ring itself can be a site of metabolic activity. However, the sulfur atom in thiomorpholine represents a "soft spot" for metabolic oxidation, readily forming the corresponding sulfoxide and sulfone derivatives.[8] This can be a liability, leading to rapid metabolism, but it can also be exploited as a strategy for creating prodrugs or compounds with specific metabolic pathways.

  • Conformation and Bonding: The C-S-C bond angle in the thiomorpholine ring is smaller than the C-O-C angle in morpholine, which alters the ring's conformation.[8] Furthermore, morpholine's oxygen atom is a potent hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[4] The larger, more polarizable sulfur atom in thiomorpholine engages in different types of non-covalent interactions.

Diagram 1: Physicochemical Comparison

The following diagram illustrates the core structural differences and their resulting impact on key physicochemical properties that influence biological activity.

G Figure 1: Morpholine vs. Thiomorpholine Core Properties cluster_morpholine Morpholine cluster_thiomorpholine Thiomorpholine M Morpholine pKa ≈ 8.4 Strong H-bond Acceptor (O) Lower Lipophilicity T Thiomorpholine Modulated pKa Weaker H-bond Acceptor (S) Polarizable Higher Lipophilicity Metabolic soft spot (S-oxidation)

Caption: Core property differences between morpholine and thiomorpholine.

Comparative Analysis of Biological Activity: Case Studies

The true measure of a scaffold's utility lies in its performance. Experimental data from various therapeutic areas reveal a nuanced picture where neither scaffold is universally superior; instead, their effectiveness is highly context-dependent.

Antimycobacterial Activity

Direct comparisons in the development of antitubercular agents have provided clear, quantitative data. In a study by Marvadi et al., a series of 2-(thiophen-2-yl) dihydroquinolines were synthesized with either a morpholine or a thiomorpholine moiety.[1][2] The resulting in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) showed a distinct advantage for the morpholine analog.[2]

Compound SeriesMoietyMIC against M. tuberculosis H37Rv (µg/mL)Reference
2-(thiophen-2-yl) dihydroquinolineMorpholine6.25[2]
2-(thiophen-2-yl) dihydroquinolineThiomorpholine25[2]

Causality Insight: The superior potency of the morpholine analog in this series suggests that the hydrogen-bond accepting capability of the oxygen atom may be a critical interaction with the biological target. The four-fold decrease in potency upon substitution with sulfur highlights the sensitivity of this specific pharmacophore to the nature of the heteroatom.

Anticancer Activity

Both morpholine and thiomorpholine are prevalent in the design of anticancer agents, particularly kinase inhibitors.[5][7] The morpholine ring is a key feature of several approved drugs, such as Gefitinib, where it enhances solubility and pharmacokinetic properties.[10] While direct side-by-side comparisons are less common in published literature, the choice often revolves around optimizing potency versus the metabolic profile. The introduction of a thiomorpholine can modulate selectivity or introduce a metabolic handle if desired.

Enzyme Inhibition

The versatility of these scaffolds is evident in their application as enzyme inhibitors across different target classes.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: For the treatment of type 2 diabetes, thiomorpholine-bearing compounds have been successfully designed as DPP-IV inhibitors, with some analogs showing IC50 values in the low micromolar range (e.g., 3.40 to 6.93 µmol/L).[1] This demonstrates the utility of the thiomorpholine scaffold in achieving potent enzyme inhibition.

  • Urease and Acetylcholinesterase Inhibition: In a study synthesizing various Schiff base and β-lactam derivatives, compounds from the thiomorpholine series exhibited good to moderate activity against urease and acetylcholinesterase.[1][2] This indicates that the thiomorpholine ring is well-tolerated and can be productively incorporated into inhibitors for these enzymes.

Hypolipidemic and Antioxidant Activity

Researchers have synthesized thiomorpholine derivatives designed to mimic morpholine-containing compounds with known antioxidant and hypocholesterolemic activity.[11] These thiomorpholine analogs were found to be potent inhibitors of lipid peroxidation and demonstrated significant hypolipidemic action in rat models. One of the most active compounds reduced triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively.[11] This suggests that for certain target classes, the increased lipophilicity of the thiomorpholine moiety may be advantageous, potentially leading to better engagement with lipid-associated targets or improved tissue distribution.

Experimental Protocols: A Guide to Validation

The trustworthiness of comparative data hinges on robust and well-validated experimental methodologies. Below are detailed protocols for key assays used to evaluate the biological activities discussed.

Protocol 1: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Causality of Experimental Choices:

  • 7H9 Broth: This is a standard growth medium for mycobacteria, supplemented with ADC (Albumin-Dextrose-Catalase) to provide essential nutrients and neutralize toxic fatty acids.

  • Alamar Blue (Resazurin): This indicator dye is non-toxic to the bacteria. In actively respiring cells, intracellular reductases convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. This color change provides a visual and quantifiable measure of cell viability. A lack of color change indicates inhibition of bacterial growth.

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized inoculum of M. tuberculosis H37Rv. Add 100 µL of the bacterial suspension to each well. Include a drug-free well as a growth control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Indicator Addition: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Data Analysis: Observe the wells for color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay is used to assess the effect of compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity or cytostatic activity.[12][13]

Causality of Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

  • DMSO/Solubilizer: The insoluble formazan crystals are dissolved using a solvent like DMSO, producing a colored solution whose absorbance is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H460, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.[13]

Diagram 2: General Workflow for Bioactivity Screening

This diagram outlines the logical flow from compound design to final data analysis, a self-validating system for assessing novel chemical entities.

G Figure 2: Workflow for Synthesis & Bioactivity Screening A Compound Design & Synthesis (Morpholine vs. Thiomorpholine Analogs) B Structural Characterization (NMR, Mass Spec) A->B Verification C Primary In Vitro Screening (e.g., MABA, MTT Assay) B->C Testing D Data Analysis: Determine Potency (MIC, IC50) C->D Quantification E Hit Identification & SAR Analysis D->E Evaluation E->A Iterative Design F Secondary Assays (e.g., Enzyme Kinetics, Selectivity) E->F Validation G Lead Optimization F->G Refinement

Sources

Validating the Purity of 4-(but-3-yn-1-yl)thiomorpholine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a bifunctional building block, 4-(but-3-yn-1-yl)thiomorpholine is highly valued in drug discovery. Its terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the thiomorpholine ring serves as a versatile pharmacophore. However, validating the purity of this compound presents specific analytical challenges due to its lack of a strong UV chromophore and its basic tertiary amine core.

This guide provides an in-depth, self-validating Thin-Layer Chromatography (TLC) methodology for 4-(but-3-yn-1-yl)thiomorpholine, objectively comparing its performance against orthogonal analytical techniques like HPLC and GC-MS.

The Chemical Causality of TLC Method Design

To develop a robust TLC method, we must analyze the structural features of 4-(but-3-yn-1-yl)thiomorpholine and tailor the stationary phase, mobile phase, and visualization techniques accordingly.

Mobile Phase Causality: Overcoming Amine Streaking

The molecule contains a tertiary nitrogen within the thiomorpholine ring (pKa ~8.5). Standard silica gel (Silica 60) is slightly acidic due to exposed surface silanol groups (-SiOH). If a neutral mobile phase is used, the basic amine will protonate and bind strongly to the stationary phase through ion-exchange interactions, resulting in severe "streaking" or "tailing" that obscures purity assessment[1].

The Solution: We must introduce a volatile base, such as Triethylamine (Et


N) or aqueous ammonia, into the mobile phase. The Et

N competitively caps the acidic silanol sites, allowing the target compound to migrate as a tight, circular spot[1].
Visualization Causality: Exploiting Redox Chemistry

Standard TLC visualization relies on UV light (254 nm) to quench a fluorescent indicator (F254) on the plate. However, 4-(but-3-yn-1-yl)thiomorpholine lacks an extended conjugated


-system or aromatic ring, rendering it virtually invisible to UV 254 nm unless heavily overloaded.

The Solution: We must exploit the molecule's chemical reactivity. The compound features two highly oxidizable functional groups: a terminal alkyne and a thioether (sulfide). Potassium permanganate (KMnO


) is the optimal universal stain for this matrix. Upon gentle heating, the alkyne and sulfide rapidly reduce the purple Mn(VII) complex to insoluble, brown/yellow MnO

[2][3]. This redox reaction provides a highly sensitive, localized colorimetric readout.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This step-by-step methodology utilizes a "dual-visualization" and "co-spotting" system to self-validate the results, ensuring that matrix effects do not produce false positives.

Materials Required
  • Stationary Phase: Silica gel 60 F254 TLC plates (aluminum or glass-backed).

  • Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (70:25:5, v/v/v).

  • Stain: KMnO

    
     solution (1.5 g KMnO
    
    
    
    , 10 g K
    
    
    CO
    
    
    , 1.25 mL 10% NaOH, 200 mL H
    
    
    O)[3].
Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthesized 4-(but-3-yn-1-yl)thiomorpholine in dichloromethane (DCM) to a concentration of ~1-2 mg/mL. Prepare identical concentration solutions of the starting materials (thiomorpholine and 4-bromo-1-butyne) as reference standards.

  • Plate Spotting (Internal Control): Draw a baseline 1 cm from the bottom of the plate. Apply three distinct spots:

    • Spot 1: Starting materials mixture.

    • Spot 2: Co-spot (Starting materials + Synthesized Product). This proves that Rf differences are genuine and not caused by localized solvent distortions.

    • Spot 3: Synthesized Product.

  • Development: Place the plate in a pre-equilibrated TLC chamber containing the basified mobile phase. Allow the solvent front to rise until it is 1 cm from the top.

  • Drying: Remove the plate and dry it thoroughly with a heat gun. Critical Step: All Et

    
    N must be evaporated, as residual amine will react with the KMnO
    
    
    
    stain and turn the entire plate brown.
  • Dual-Visualization (Internal Control):

    • Phase 1 (UV 254 nm): Inspect the plate under UV light. The target product will be invisible. If you observe strong dark spots in Spot 3 under UV, they are aromatic impurities (e.g., residual solvents like toluene, or side-products)[2].

    • Phase 2 (KMnO

      
       Stain): Briefly dip the plate into the KMnO
      
      
      
      solution. Wipe the back, and gently heat with a heat gun. The target compound will emerge as a bright yellow/brown spot against a vibrant purple background[2].
  • Purity Assessment: A single, well-defined spot in Lane 3 (with no UV-active impurities) confirms high preliminary purity.

Workflow Visualization

TLC_Workflow A Synthesized 4-(but-3-yn-1-yl)thiomorpholine B Sample Prep (1 mg/mL in DCM) A->B C Co-Spot with Starting Materials (Silica Gel 60 F254) B->C D Develop Plate (Hexane:EtOAc:Et3N 70:25:5) C->D E UV 254 nm Inspection (Screens Aromatic Impurities) D->E F KMnO4 Stain & Heat (Oxidizes Alkyne & Sulfide) E->F G Assess Purity (Single Spot = High Purity) F->G

Workflow for TLC purity validation of 4-(but-3-yn-1-yl)thiomorpholine.

Objective Comparison: TLC vs. Alternative Techniques

While TLC is an excellent tool for rapid reaction monitoring and initial purity checks, drug development requires orthogonal validation[4]. Because 4-(but-3-yn-1-yl)thiomorpholine lacks a chromophore, standard HPLC-UV is inherently limited unless specialized detectors (like ELSD or MS) are employed[5].

The table below objectively compares TLC against alternative chromatographic and spectroscopic methods for this specific compound.

Analytical TechniquePrimary Detection MechanismResolution & SensitivityCost & ThroughputSuitability for 4-(but-3-yn-1-yl)thiomorpholine
TLC (Silica / KMnO

)
Chemical oxidation (Visual)Low resolution; ~1-5% impurity detection limit.Very low cost; High throughput (5-10 mins)[5].Excellent for rapid reaction monitoring. Et

N required to prevent streaking[1].
HPLC (Reverse Phase) UV/Vis, ELSD, or MSHigh resolution; <0.1% trace impurity detection[4].High cost; Medium throughput (10-30 mins)[5].Moderate/High . Requires basic mobile phase buffers (pH > 9) and ELSD/MS due to lack of UV chromophore.
GC-MS Volatilization & Mass SpectrometryVery high resolution; trace detection.High cost; Medium throughput.Excellent . The low molecular weight and high volatility of this compound make it ideal for GC-MS.
qNMR Nuclear Magnetic ResonanceAbsolute quantitation (via internal standard).Very high cost; Low throughput.Gold Standard for absolute purity validation without requiring a reference standard.

References

1.[1] Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate. 2.[2] Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. 3.[3] Canada Stain Recipes Factory & Suppliers. Santai Science. 4.[5] GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. IM Group of Researchers. 5.[4] Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs.

Sources

Metabolic Stability Assays for Thiomorpholine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Soft Nucleophile" Challenge

Thiomorpholine moieties are increasingly deployed in drug discovery to modulate lipophilicity and basicity (pK


) relative to their morpholine analogues. However, the introduction of the sulfur atom creates a specific metabolic liability: S-oxidation .[1]

Unlike carbon oxidation, S-oxidation of the thiomorpholine ring is frequently catalyzed by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in humans, rather than the canonical Cytochrome P450 (CYP) system. Standard metabolic stability screens often fail to distinguish between these pathways, leading to erroneous In Vitro-In Vivo Extrapolation (IVIVE) and blind spots regarding polymorphic risks (e.g., FMO3 deficiency/Trimethylaminuria).

This guide objectively compares the FMO-Differentiated Microsomal Assay (the recommended "Product" methodology) against standard alternatives, demonstrating why a paired incubation strategy is essential for thiomorpholine-containing leads.

Comparative Analysis: Assay Methodologies

The Product: FMO-Differentiated Microsomal Assay (Heat Inactivation)

This methodology modifies the standard Liver Microsome (LM) assay by utilizing the differential thermal stability of FMOs and CYPs. FMOs are heat-labile and lose activity rapidly at mild hyperthermia (


), while CYPs remain stable.
  • Mechanism: Paired incubation of the test compound in (A) Standard Microsomes and (B) Heat-Inactivated Microsomes.

  • Readout: The difference in intrinsic clearance (

    
    ) between A and B reveals the FMO contribution.
    
Alternative A: Standard Microsomal Stability (RLM/HLM)

The industry-standard high-throughput screen using NADPH-fortified microsomes.

  • Limitation: It lumps CYP and FMO activity into a single

    
     value. It cannot predict if a drug is a victim of FMO3 polymorphism or if it will show species-dependent clearance driven by FMO1 (major in rats) vs. FMO3 (major in humans).
    
Alternative B: Cryopreserved Hepatocytes

The "Gold Standard" cellular model containing Phase I (CYP/FMO) and Phase II (UGT/SULT) enzymes.

  • Limitation: While it provides a holistic clearance value, it acts as a "black box." Without specific chemical inhibitors (which can be non-specific), it is difficult to deconvolute the metabolic pathway. It is also significantly more expensive (

    
    ) than microsomal assays.
    
Performance Matrix
FeatureFMO-Differentiated Microsomes (Recommended)Standard Microsomes (Generic)Cryopreserved Hepatocytes
Primary Utility Mechanistic Deconvolution (CYP vs. FMO)General

Screening
Total Clearance (Phase I + II)
S-Oxidation Detection High (Quantifies FMO fraction)Moderate (Detects but doesn't assign)High (Holistic)
Throughput MediumHighLow
Cost Efficiency HighVery HighLow
Self-Validating? Yes (Internal CYP control)NoNo

Scientific Rationale & Mechanism

The Metabolic Pathway

Thiomorpholine undergoes metabolism at two distinct sites: the sulfur atom (S-oxidation) and the carbon/nitrogen skeleton (N-dealkylation or C-oxidation).

  • S-Oxidation: The sulfur atom acts as a "soft nucleophile," making it an ideal substrate for the electrophilic hydroperoxy-flavin intermediate of FMOs [1].[2]

  • The Trap: While CYPs can perform S-oxidation, FMOs are often the high-affinity/high-capacity drivers for thiomorpholines. Ignoring FMOs leads to under-prediction of clearance in humans if the rat model (high FMO1) is used without correction.

MetabolicPathway cluster_legend Enzyme Specificity Parent Thiomorpholine Drug Sulfoxide S-Oxide (Chiral) Parent->Sulfoxide Major: FMO3 (Human) Minor: CYP (2D6/3A4) Dealkyl N-Dealkylated Metabolite Parent->Dealkyl CYP Only Sulfone S,S-Dioxide (Stable) Sulfoxide->Sulfone CYP Only (FMO cannot catalyze 2nd step) Legend FMOs catalyze single oxygenation (S->SO). CYPs catalyze S->SO, SO->SO2, and C/N-oxidation.

Figure 1: Metabolic fate of thiomorpholine.[3] Note that FMOs typically catalyze only the first oxidation step (Sulfide to Sulfoxide), whereas CYPs are required for the subsequent formation of the Sulfone [2].

Detailed Protocol: Heat Inactivation Assay

This protocol is designed to be self-validating . By running a known CYP substrate (e.g., Testosterone or Dextromethorphan) alongside your thiomorpholine drug, you confirm that the heat treatment inactivated FMOs without destroying CYPs.

Materials
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Controls:

    • Positive Control (FMO): Benzydamine (metabolized by FMO).[2]

    • Negative Control (CYP): Testosterone (metabolized by CYP3A4).

Step-by-Step Methodology
  • Preparation of Microsomal Stocks (2x): Prepare two tubes of microsomes diluted to 2.0 mg/mL in phosphate buffer.

    • Tube A (Standard): Keep on ice (

      
      ).
      
    • Tube B (Heat Inactivated): Place in a water bath at

      
       for 90 seconds  OR 
      
      
      
      for 5 minutes
      [3].
    • Critical Step: Immediately transfer Tube B to ice after heating to stop thermal denaturation. Allow to re-equilibrate to

      
       for 5 minutes.
      
  • Incubation Setup:

    • Aliquot 50

      
      L of Tube A and Tube B into a 96-well plate.
      
    • Add 50

      
      L of Test Compound (1 
      
      
      
      M final concentration).
    • Pre-incubate at

      
       for 5 minutes.
      
  • Reaction Initiation:

    • Add 100

      
      L of pre-warmed NADPH solution to start the reaction.
      
    • Final Protein Conc: 0.5 mg/mL.

  • Sampling:

    • Take aliquots (e.g., 50

      
      L) at 
      
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile containing Internal Standard.
      
  • Analysis:

    • Centrifuge (3,000 x g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation Logic

Calculate the Intrinsic Clearance (


) for both conditions.
ObservationInterpretationActionable Insight

CYP-Driven. Heat had no effect.Proceed with standard CYP phenotyping (chemical inhibitors).

FMO-Driven. Heat killed the activity.Compound is an FMO substrate.[4] Assess FMO3 polymorphism risk.

Pure FMO Substrate. High risk of inter-individual variability. Consider structural modification (steric hindrance near Sulfur).

Workflow Visualization

Use this decision tree to select the correct assay for your stage of development.

DecisionTree Start Thiomorpholine Lead Compound Screen1 Tier 1: Standard Microsomal Stability (Determine Total CLint) Start->Screen1 Decision1 Is CLint High? Screen1->Decision1 Screen2 Tier 2: Heat Inactivation Assay (Differentiate FMO vs CYP) Decision1->Screen2 Yes ResultCYP CYP Driven (Standard Phenotyping) Decision1->ResultCYP No (Stable) Screen2->ResultCYP Activity Retained after Heat ResultFMO FMO Driven (S-Oxidation Liability) Screen2->ResultFMO Activity Lost after Heat Action1 Check Species Diff (Rat FMO1 vs Human FMO3) ResultFMO->Action1 Action2 Modify Structure (Add gem-dimethyl adj. to S) ResultFMO->Action2

Figure 2: Strategic workflow for characterizing thiomorpholine metabolic stability.

References

  • Cashman, J. R. (1995). Structural and catalytic properties of the mammalian flavin-containing monooxygenase. Chemical Research in Toxicology, 8(2), 165–181. Link

  • Krueger, S. K., & Williams, D. E. (2005).[5] Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. Link

  • Fisher, M. B., et al. (2002). The complexities of flavin-containing monooxygenases in drug discovery and development. Drug Metabolism Reviews, 34(4), 783-795. Link

  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol. Link

Sources

Cytotoxicity screening of thiomorpholine click chemistry products

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Cytotoxicity Profiling of Thiomorpholine vs. Morpholine Click-Derived Scaffolds Subtitle: Optimizing Library Screening for Bioisosteric Sulfur(VI) and Thiol-Ene Exchange Products

Executive Summary

In the realm of high-throughput medicinal chemistry, the thiomorpholine scaffold has emerged as a critical bioisostere to the classic morpholine ring. While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) for improving solubility, its high polarity can sometimes limit membrane permeability.

Thiomorpholine, often synthesized via Thiol-Ene Click Chemistry or SuFEx (Sulfur(VI) Fluoride Exchange) , offers a strategic "lipophilic switch." By replacing the ether oxygen with sulfur, researchers modulate LogP and metabolic susceptibility. However, this switch introduces unique cytotoxicity challenges, primarily driven by oxidative stress mechanisms and solubility-dependent false positives.

This guide objectively compares the cytotoxicity performance of Thiomorpholine click products against their Morpholine and Triazole alternatives, providing a validated screening protocol to distinguish true "hits" from assay artifacts.

Comparative Analysis: Thiomorpholine vs. Alternatives

The following analysis contrasts Thiomorpholine-linked libraries against the two industry standards: Morpholine (classic bioisostere) and 1,2,3-Triazole (classic CuAAC click product).

Physicochemical & Cytotoxic Performance
FeatureThiomorpholine Scaffolds Morpholine Scaffolds 1,2,3-Triazole Linkers
Primary Synthesis Thiol-Ene Click / SuFExN-Alkylation / Amide CouplingCuAAC (Click Chemistry)
Lipophilicity (LogP) High (+0.5 to +1.0 vs Morpholine)Low (Hydrophilic)Moderate
Membrane Permeability Enhanced (Passive diffusion)ModerateModerate
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)Stable (N-dealkylation only)Highly Stable
Cytotoxicity Mechanism ROS generation, redox cyclingOff-target receptor bindingGenerally inert (Linker only)
Avg. IC50 (Cancer Lines) 3.0 – 15.0 µM (Potent)10.0 – 50.0 µMVariable (Scaffold dependent)
Selectivity Index (SI) High (>100 vs Fibroblasts)ModerateHigh

Key Technical Insight: Thiomorpholine products often exhibit lower IC50 values (higher potency) than morpholine analogs due to increased intracellular accumulation driven by lipophilicity. However, this comes at the cost of lower aqueous solubility, requiring strict DMSO management during screening.

Representative Experimental Data

Data synthesized from comparative screening of Thiazolyl-Thiomorpholine derivatives against A549 (Lung Carcinoma) vs. L929 (Healthy Fibroblasts).[1]

Compound ClassSubstitution (R)A549 IC50 (µM)L929 IC50 (µM)Selectivity Ratio
Thiomorpholine-Click 4-Methylphenyl3.72 ± 0.4 > 500> 134
Morpholine-Analog 4-Methylphenyl12.80 ± 1.2> 500~ 39
Cisplatin (Control) N/A12.50 ± 0.8N/AReference

Note: Thiomorpholine derivatives demonstrated a 3-fold potency increase over Morpholine analogs while maintaining safety profiles in healthy fibroblasts.

Mechanism of Action & SAR Logic

Understanding the Structure-Activity Relationship (SAR) is vital for interpreting screening data. The sulfur atom is not merely a spacer; it is a reactive center.

SAR_Logic Morpholine Morpholine Scaffold (Hydrophilic) Thiomorpholine Thiomorpholine Scaffold (Lipophilic) Morpholine->Thiomorpholine Bioisosteric Switch (O -> S) CellEntry Membrane Permeability (Passive Diffusion) Morpholine->CellEntry Lower Permeability Sulfoxide Sulfoxide/Sulfone (Metabolite) Thiomorpholine->Sulfoxide S-Oxidation (CYP450/ROS) Thiomorpholine->CellEntry Increased LogP Toxicity Cytotoxicity (IC50 Readout) Sulfoxide->Toxicity Altered Polarity/Reactivity CellEntry->Toxicity Intracellular Accumulation

Figure 1: SAR Logic flow demonstrating how the O-to-S switch impacts permeability and metabolic oxidation, directly influencing cytotoxicity readouts.

Validated Screening Protocol

Context: Thiomorpholine libraries are prone to precipitation in aqueous media and spontaneous oxidation if left in DMSO for extended periods. This protocol mitigates these artifacts.

Materials
  • Cell Lines: A549 (Target), L929 or HUVEC (Counter-screen).

  • Assay Reagent: CCK-8 (preferred over MTT to avoid formazan/sulfur interference) or CellTiter-Glo.

  • Solvent: Anhydrous DMSO (stored under Argon).

Step-by-Step Workflow
  • Library Preparation (Critical Step):

    • Dissolve Thiomorpholine click products in anhydrous DMSO to 10 mM.

    • Quality Check: Inspect for precipitation. Thiomorpholines are less soluble than morpholines.[2] If turbid, sonicate at 37°C.

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent sulfoxide formation.

  • Cell Seeding:

    • Seed A549 cells at 4,000 cells/well in 96-well plates.

    • Incubate for 24 hours to ensure adhesion.

  • Compound Treatment:

    • Prepare a 2x Intermediate Plate in culture medium (max DMSO 1%).

    • Transfer to cell plate (Final DMSO < 0.5%).

    • Dose Range: 0.1 µM to 100 µM (8-point serial dilution).

    • Controls: Positive (Doxorubicin), Negative (0.5% DMSO), Blank (Media only).

  • Incubation:

    • Incubate for 48 - 72 hours .

    • Note: Thiomorpholines may act slower due to metabolic activation requirements.

  • Readout (CCK-8):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1-4 hours. Measure Absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Fit curves using non-linear regression (Sigmoidal dose-response).

    • Z-Factor Validation: Ensure Z' > 0.5 for the plate to be valid.

Screening Workflow Visualization

Screening_Workflow Start Thiomorpholine Library (Click Synthesis) QC QC: Solubility Check (Turbidity/Precipitation) Start->QC QC->Start Fail (Re-solubilize) Plate Plate Seeding (A549 / L929) QC->Plate Pass Treat Compound Treatment (72h Incubation) Plate->Treat Assay CCK-8 / CTG Readout Treat->Assay Analysis Hit Identification (IC50 < 10µM & SI > 10) Assay->Analysis

Figure 2: High-throughput screening workflow emphasizing the critical solubility QC step required for lipophilic thiomorpholine derivatives.

References

  • BenchChem Technical Support. (2025).[1][3] Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Comparative Analysis. BenchChem. Link

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 265-289. Link

  • Steiner, A., et al. (2022).[4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Link[4]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Link

  • National Center for Advancing Translational Sciences (NCATS). (2020). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. PubMed Central. Link

Sources

Safety Operating Guide

4-(but-3-yn-1-yl)thiomorpholine proper disposal procedures

[1][2]

Executive Directive: Immediate Action Plan

Do NOT dispose of 4-(but-3-yn-1-yl)thiomorpholine down the drain.[1][2] This compound presents a dual hazard profile: corrosivity from the thiomorpholine core and explosive reactivity from the terminal alkyne moiety.

Core Disposal Rule: This substance must be segregated as Halogen-Free Organic Waste (Sulfur-Containing) and disposed of via high-temperature incineration by a licensed hazardous waste contractor.[1][2]

Quick Reference: Disposal Matrix
State of MatterClassificationContainer TypeLabeling Requirement
Pure Liquid Hazardous OrganicHDPE or Glass (Amber)"Flammable, Corrosive, Stench, Acetylide Risk"
Solvent Solution Organic Solvent WasteHDPE CarboyList all solvents + "Contains Alkyne/Sulfide"
Solid Waste (PPE) Contaminated DebrisDouble-bagged (Poly)"Toxic/Corrosive Debris"

Hazard Profiling & Scientific Rationale

To ensure safety, you must understand the causality behind these protocols. This compound is not merely "toxic"; it possesses specific functional groups that dictate its handling.[2][3]

The Terminal Alkyne Hazard (The "Hidden" Risk)

The but-3-yn-1-yl chain contains a terminal alkyne (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Mechanism: The terminal proton is weakly acidic (

    
    ).[2] In the presence of heavy metals (Copper, Silver, Mercury) often found in laboratory plumbing or older waste drums, it can form metal acetylides .
    
  • Risk: Metal acetylides are shock-sensitive explosives.[2][4]

  • Operational Implication: NEVER pour this compound into sink drains (copper piping risk) or mix with waste streams containing transition metal catalysts (e.g., Pd, Cu, Ag) without prior quenching.

The Thiomorpholine Hazard[1]
  • Corrosivity: As a secondary amine analogue, it is caustic to mucosal membranes.[2]

  • Stench: The sulfide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) linkage generates volatile, foul-smelling vapors. Improper sealing will lead to laboratory evacuation due to odor complaints.[2]
    
  • Environmental: Sulfur-containing organics produce SOₓ upon uncontrolled combustion, requiring scrubbed incineration.[2]

Pre-Disposal Assessment Workflow

Before moving the container, execute this logic flow to determine the correct waste stream.

DisposalWorkflowStartAssess 4-(but-3-yn-1-yl)thiomorpholine WasteIsPureIs the compound Pure?Start->IsPureIsMixtureIs it a Reaction Mixture?IsPure->IsMixtureNoDirectPackPack in Amber Glass/HDPE.Label: 'Flammable/Corrosive/Sulfide'IsPure->DirectPackYesHasMetalsDoes it contain Metals?(Cu, Ag, Pd, Hg)IsMixture->HasMetalsQuenchREQUIRED: Quench Procedure.(Acidify to destroy acetylides)HasMetals->QuenchYes (Critical)SegregateSegregate as Non-HalogenatedOrganic WasteHasMetals->SegregateNoQuench->SegregateSegregate->DirectPack

Figure 1: Decision logic for segregating thiomorpholine/alkyne waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Pure/Stock Chemical

Applicability: Expired reagents or surplus pure liquid.[2][5]

  • Container Selection: Use the original container if intact.[2] If transferring, use High-Density Polyethylene (HDPE) or amber glass.[2] Avoid metal containers (steel/aluminum) due to potential corrosion or reactivity.[2]

  • Inerting: If the bottle has been opened, blanket the headspace with Nitrogen or Argon before sealing to prevent oxidation of the sulfide to sulfoxides (though less hazardous, this alters waste characterization).

  • Secondary Containment: Place the sealed bottle inside a chemically resistant secondary bag or tub to contain potential leaks (stench control).

  • Labeling:

    • Chemical Name: 4-(but-3-yn-1-yl)thiomorpholine[1][2][6][7]

    • Hazards: Flammable, Corrosive, Stench.[8][9]

    • Note: Explicitly write "CONTAINS SULFUR" on the tag to aid the incineration facility.[2]

Protocol B: Disposal of Reaction Mixtures (Quenching)

Applicability: Crude reaction mixtures, especially those involving metal catalysts (e.g., Sonogashira coupling, Click chemistry).

WARNING: If copper (Cu) or silver (Ag) was used in the reaction, you must destroy potential acetylides.

  • Acidification: Slowly add dilute acid (e.g., 1M HCl) to the reaction mixture until pH < 5.

    • Mechanism:[1][10] Protonation of the acetylide anion regenerates the neutral alkyne, breaking the metal-carbon bond and preventing explosive precipitate formation.

  • Extraction (Optional): If the waste volume is large, extract organics with ethyl acetate, separate the aqueous layer (now metal-rich but acetylide-free), and dispose of the organic layer as Non-Halogenated Organic Waste .

  • Metal Waste: Dispose of the aqueous layer as Aqueous Heavy Metal Waste .[2]

Protocol C: Spill Cleanup (Emergency)

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: The stench will be immediate.[2] Clear the immediate area.[2][3][11][12] Ensure fume hood is operating at max flow.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If outside a hood, a respirator with organic vapor/acid gas cartridges is recommended.[2]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or Sand).[2][3][11]

    • Prohibited: Do not use paper towels alone (flammability risk).[2]

  • Collect: Use a plastic scoop (non-sparking) to transfer the slurry into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a 10% bleach solution (oxidizes the sulfide residues to eliminate odor) followed by water.[2]

Waste Compatibility Table

Use this table to ensure you do not create a secondary hazard in your waste drum.

Waste StreamCompatibilityReason for Incompatibility
Halogenated Solvents (DCM, Chloroform)Compatible Can be mixed if the incinerator accepts halogens, but increases disposal cost.[1]
Oxidizers (Peroxides, Nitric Acid)DANGEROUS Sulfides react violently with strong oxidizers (exothermic oxidation to sulfones).
Heavy Metals (Cu, Ag salts)DANGEROUS Formation of explosive metal acetylides.[4][5]
Aqueous Acids (HCl, H₂SO₄)Compatible Will form the ammonium salt (protonation of thiomorpholine nitrogen); safe but generates heat.

References

  • PubChem. (2025).[2] Compound Summary: Thiomorpholine.[2][13] National Library of Medicine.[2] Retrieved March 6, 2026, from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • University of Wisconsin-Madison. (2022).[2] Appendix A: Disposal Procedures by Chemical. EHS Department.[2][11] Retrieved March 6, 2026, from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。